LY 274614
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-QEYWKRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929264, DTXSID101336227 | |
| Record name | LY 274614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY 235959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-06-8, 136109-04-1 | |
| Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 274614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 235959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 274614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY 235959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-235959 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY274614
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of LY274614 Action: A Competitive Antagonist of the NMDA Receptor
LY274614 is a potent, selective, and systemically active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action centers on its ability to directly compete with the endogenous agonist, glutamate (B1630785), for binding to the agonist recognition site on the NMDA receptor complex. This competitive antagonism effectively blocks the activation of the NMDA receptor, thereby inhibiting the influx of calcium ions (Ca2+) into the postsynaptic neuron. This action underlies its observed neuroprotective and anticonvulsant properties. The active enantiomer of the racemic mixture LY274614 is LY235959.
The NMDA receptor, a subtype of ionotropic glutamate receptors, plays a pivotal role in excitatory synaptic transmission and plasticity. However, its overactivation is implicated in excitotoxic neuronal damage associated with various neurological disorders. By competitively inhibiting this receptor, LY274614 mitigates the detrimental effects of excessive glutamate release.
Quantitative Analysis of Receptor Binding and In Vivo Efficacy
The following tables summarize the key quantitative data that define the pharmacological profile of LY274614 and its active isomer, LY235959.
Table 1: Receptor Binding Affinity and Kinetics
| Compound | Parameter | Value | Receptor/Assay Condition |
| LY274614 | IC50 | 58.8 ± 10.3 nM | [3H]CGS19755 displacement on NMDA receptors |
| LY235959 | kon (association rate constant) | 1.1 x 10^6 M-1 s-1 | Voltage clamp in mouse hippocampal neurons |
| LY235959 | koff (dissociation rate constant) | 0.2 s-1 | Voltage clamp in mouse hippocampal neurons |
| LY274614 | Affinity at AMPA receptors | No appreciable affinity up to 10,000 nM | [3H]AMPA binding |
| LY274614 | Affinity at Kainate receptors | No appreciable affinity up to 10,000 nM | [3H]kainate binding |
Table 2: In Vivo Neuroprotective and Anticonvulsant Activity
| Compound | Animal Model | Endpoint | Effective Dose | Route of Administration |
| LY274614 | NMDA-induced convulsions in neonatal rats | Antagonism of convulsions | Potent and selective | i.p. or p.o. |
| LY274614 | NMDA-induced lethality in mice | Antagonism of lethality | Potent and selective | i.p. or p.o. |
| LY274614 | Intrastriatal NMDA/quinolinate-induced neurodegeneration in adult rats | Prevention of choline (B1196258) acetyltransferase activity loss | 2.5 to 20 mg/kg | i.p. |
| LY235959 | Maximal electroshock-induced seizures in mice | Potentiation of anticonvulsant action of other antiepileptics | ≤ 0.5 mg/kg | Not specified |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity of LY274614 for the NMDA receptor.
-
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
[3H]CGS19755 (radioligand)
-
LY274614 (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of LY274614.
-
In a 96-well plate, add rat cortical membranes, [3H]CGS19755 (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known NMDA antagonist (for non-specific binding), or a dilution of LY274614.
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of LY274614 by plotting the percentage of specific binding against the log concentration of LY274614 and fitting the data to a sigmoidal dose-response curve.
-
Whole-Cell Voltage-Clamp Electrophysiology
This protocol describes the method to assess the functional antagonism of NMDA receptor-mediated currents by LY235959.
-
Materials:
-
Cultured neurons (e.g., mouse hippocampal neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3)
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4)
-
NMDA (agonist)
-
LY235959 (antagonist)
-
-
Procedure:
-
Prepare cultured neurons on coverslips.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Perfuse the external solution containing NMDA to evoke an inward current.
-
After establishing a stable baseline NMDA-evoked current, co-apply LY235959 at various concentrations with NMDA.
-
Record the inhibition of the NMDA-evoked current at each concentration of LY235959.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
To determine kon and koff, rapidly switch between solutions with and without LY235959 during a sustained NMDA application and analyze the kinetics of the current block and unblock.[1]
-
In Vivo Maximal Electroshock (MES) Seizure Model
This protocol details the procedure to evaluate the anticonvulsant efficacy of LY235959 in mice.[2][3][4]
-
Materials:
-
Male mice (e.g., CF-1 or C57BL/6)
-
Electroconvulsive shock device with corneal electrodes
-
0.5% tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
0.9% saline solution
-
LY235959 solution for injection
-
-
Procedure:
-
Administer LY235959 or vehicle to groups of mice via the desired route (e.g., intraperitoneal).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each mouse.
-
Place the corneal electrodes on the eyes, moistened with saline.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
Calculate the percentage of protected animals at each dose and determine the ED50 (the dose that protects 50% of the animals).
-
In Vivo NMDA-Induced Neurotoxicity Model
This protocol describes an in vivo model to assess the neuroprotective effects of LY274614.
-
Materials:
-
Adult rats (e.g., Sprague-Dawley)
-
Stereotaxic apparatus
-
NMDA or quinolinic acid solution for intrastriatal injection
-
LY274614 solution for systemic administration
-
Biochemical assay kits (e.g., for choline acetyltransferase activity)
-
-
Procedure:
-
Administer LY274614 or vehicle to the rats systemically (e.g., intraperitoneally).
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Perform an intrastriatal injection of NMDA or quinolinic acid to induce excitotoxic lesions.
-
Allow a post-lesion survival period (e.g., 7 days).
-
Sacrifice the animals and dissect the striatal tissue.
-
Homogenize the tissue and perform biochemical assays to quantify neuronal markers, such as choline acetyltransferase activity, as an index of neurodegeneration.
-
Compare the levels of the neuronal marker in the LY274614-treated group to the vehicle-treated group to determine the extent of neuroprotection.
-
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of LY274614 Action
References
- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to LY274614: A Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY274614 is a potent, orally active, and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As a racemate, its biological activity primarily resides in its active isomer, LY235959. This document provides a comprehensive technical overview of LY274614, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize it. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Core Properties of LY274614
| Property | Description |
| Compound Name | LY274614 |
| Active Isomer | LY235959 |
| Chemical Class | Isoquinoline |
| Mechanism of Action | Competitive antagonist at the NMDA receptor glutamate (B1630785) binding site. |
| Primary Therapeutic Area of Investigation | Neuroprotection, Anticonvulsant. |
| Development Status | Preclinical development; no development reported for Alzheimer's disease, Epilepsy, or Huntington's disease since 2000.[1] |
| Originator | Eli Lilly and Company.[1] |
Chemical Structure
The active isomer of LY274614 is LY235959.
LY235959
-
IUPAC Name: (3S,4aR,6S,8aR)-6-(phosphonomethyl)decahydroisoquinoline-3-carboxylic acid
-
CAS Number: 137433-06-8
-
Molecular Formula: C₁₁H₂₀NO₅P
-
Molecular Weight: 277.26 g/mol
-
SMILES: C1--INVALID-LINK--CP(=O)(O)O)CCN2">C@HC(=O)O
Pharmacological Data
The following tables summarize the key quantitative data for LY274614 and its active isomer, LY235959.
Table 2.1: In Vitro Receptor Binding Affinity
| Compound | Ligand | Preparation | IC₅₀ (nM) | Reference |
| LY274614 | [³H]CGS19755 | Not Specified | 58.8 ± 10.3 | Not Specified |
| Compound | Parameter | Value | Method |
| LY235959 | k_on_ | 1.1 x 10⁶ M⁻¹s⁻¹ | Voltage Clamp on mouse hippocampal neurons |
| k_off_ | 0.2 s⁻¹ | Voltage Clamp on mouse hippocampal neurons | |
| K_d_ (calculated) | ~182 nM | k_off_ / k_on_ |
Note: LY274614 showed no significant affinity for AMPA or kainate receptors at concentrations up to 10,000 nM.
Table 2.2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Effect | Route of Administration | Dose |
| LY274614 | Neonatal rats | Antagonized NMDA-induced convulsions | i.p. or p.o. | Not Specified |
| LY274614 | Mice | Antagonized NMDA-induced lethality | i.p. or p.o. | Not Specified |
| LY274614 | Adult rats | Prevented neurodegeneration induced by intrastriatal NMDA or quinolinate | i.p. | 2.5 - 20 mg/kg |
| LY274614 | Male CD-1 mice | Attenuated morphine tolerance | s.c. infusion | 24 mg/kg/24h |
| LY274614 | Male CD-1 mice | Attenuated morphine tolerance | i.p. | 6 mg/kg daily |
| LY235959 | Rats | Attenuated hyperalgesia induced by NMDA | i.t. | 0.001 and 0.003 nmol |
| LY235959 | Rats | Reduced formalin-induced central sensitization (Phase 2) | s.c. | 20 mmol/kg |
| LY235959 | Morphine-tolerant rats | Prevented development of morphine tolerance | Not Specified | 1, 3, 10 mg/kg |
Mechanism of Action and Signaling Pathway
LY274614 acts as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation by both glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.
However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process involving a massive and prolonged influx of Ca²⁺. This overload triggers a cascade of detrimental events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.
By competitively blocking the binding of glutamate, LY274614 prevents the opening of the NMDA receptor channel, thereby inhibiting Ca²⁺ influx and mitigating the downstream effects of excitotoxicity. This mechanism underlies its neuroprotective properties.
Figure 1. Signaling pathway of LY274614 at the NMDA receptor.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor using a radiolabeled ligand.
Figure 2. Workflow for NMDA receptor radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation:
-
Homogenize rat cortical synaptosomes in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the tissue.
-
Repeat the centrifugation and resuspension steps. The final pellet is resuspended in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 2 nM [³H]CGP 39653), and varying concentrations of the test compound (LY274614).
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of a known NMDA receptor antagonist (e.g., 10 µM CGS19755).
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Neuroprotection Assay: Intrastriatal NMDA-induced Excitotoxicity
This protocol outlines an in vivo model to assess the neuroprotective effects of a compound against NMDA-induced neuronal damage in the rat striatum.
Figure 3. Workflow for in vivo neuroprotection assay.
Detailed Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats, housed under standard laboratory conditions with ad libitum access to food and water.
-
Allow animals to acclimatize for at least one week before the experiment.
-
-
Drug Administration:
-
Administer LY274614 (e.g., 2.5, 5, 10, or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time before the excitotoxin infusion.
-
-
Stereotaxic Surgery and Excitotoxin Infusion:
-
Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (striatum) at specific coordinates relative to bregma.
-
Slowly infuse a solution of NMDA or quinolinic acid into the striatum using a microsyringe pump.
-
-
Post-operative Care and Tissue Collection:
-
Suture the scalp incision and allow the animal to recover from anesthesia. Provide post-operative analgesia as required.
-
After a predetermined survival period (e.g., 7 days), euthanize the animal by an approved method.
-
Rapidly remove the brain and dissect the striatum on ice.
-
-
Assessment of Neuroprotection:
-
Biochemical Analysis: Homogenize the striatal tissue and measure the activity of choline acetyltransferase (ChAT), a marker for cholinergic neuron health, using a radioenzymatic assay.
-
Histological Analysis: Alternatively, perfuse the brain with a fixative (e.g., paraformaldehyde), section the brain, and perform staining (e.g., Nissl or Fluoro-Jade) to visualize and quantify neuronal damage.
-
-
Data Analysis:
-
Compare the extent of neuronal damage (e.g., reduction in ChAT activity or lesion volume) in the LY274614-treated groups to the vehicle-treated control group. A significant reduction in damage indicates a neuroprotective effect.
-
Conclusion
LY274614 is a well-characterized competitive NMDA receptor antagonist with demonstrated neuroprotective and anticonvulsant properties in preclinical models. Its mechanism of action, centered on the inhibition of excitotoxic calcium influx, makes it a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics for neurological disorders characterized by excessive glutamate neurotransmission. The data and protocols presented in this guide offer a comprehensive resource for scientists working with or interested in this compound.
References
LY 274614 as a competitive NMDA receptor antagonist
An In-depth Technical Guide to LY274614: A Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is deeply implicated in synaptic plasticity, learning, and memory.[1][2][3] Its dysregulation is linked to numerous neurological and neurodegenerative disorders.[3][4] This has made the NMDA receptor a significant target for therapeutic intervention. LY274614 is a structurally novel, orally active, and competitive antagonist of the NMDA receptor.[5][6] This technical guide provides a comprehensive overview of LY274614, detailing its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.
Introduction to LY274614
LY274614 is a potent and selective competitive antagonist that targets the glutamate (B1630785) binding site on the NMDA receptor.[6] Developed by Eli Lilly and Company, it belongs to the isoquinoline (B145761) class of small molecules.[7] Its ability to be administered systemically and cross the blood-brain barrier made it a promising candidate for investigating conditions where glutamate-mediated excitotoxicity is believed to play a pathological role, such as brain ischemia and various neurodegenerative diseases.[6] Research has demonstrated its neuroprotectant effects in several preclinical models.[6] Although its development for conditions like Alzheimer's disease and epilepsy has been discontinued, LY274614 remains a valuable tool for researchers studying NMDA receptor pharmacology.[7]
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that requires the binding of two co-agonists, glutamate and either glycine (B1666218) or D-serine, for activation.[4][8] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺), which is only expelled upon depolarization of the postsynaptic membrane.[2][4]
LY274614 functions as a competitive antagonist. This means it directly competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex.[6][9] By occupying this site, LY274614 prevents glutamate from binding and subsequently prevents the ion channel from opening. This inhibition is surmountable; it can be overcome by increasing the concentration of the agonist (glutamate).[10] This action effectively dampens excessive glutamatergic neurotransmission without causing a complete blockade of the receptor, a characteristic that distinguishes it from non-competitive channel blockers.
References
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LY 274614 - AdisInsight [adisinsight.springer.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 137433-06-8 | Benchchem [benchchem.com]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
LY235959: A Technical Guide to the Active Isomer of the NMDA Receptor Antagonist LY274614
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of LY235959, the pharmacologically active enantiomer of the racemic compound LY274614. LY235959 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel in the central nervous system involved in synaptic plasticity, learning, and memory. This document consolidates key quantitative data, details essential experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory neurotransmission. Its overactivation is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Consequently, the development of selective NMDA receptor antagonists has been a significant focus of neuroscience research and drug development.
LY274614 emerged as a promising orally active, competitive NMDA receptor antagonist. Subsequent research revealed that its pharmacological activity resides predominantly in one of its enantiomers, LY235959. This guide focuses on the stereoselective action of LY235959, providing a comprehensive resource for researchers in the field.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that establish the potency and selectivity of LY235959 as a competitive NMDA receptor antagonist.
| Compound | Assay | Parameter | Value | Reference |
| LY274614 | [3H]CGS19755 Binding | IC50 | 58.8 ± 10.3 nM | [1] |
| LY235959 | Voltage Clamp | kon | 1.1 x 106 M-1s-1 | [2] |
| LY235959 | Voltage Clamp | koff | 0.2 s-1 | [2] |
Table 1: Binding Affinity and Kinetics of LY274614 and LY235959 at the NMDA Receptor.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological properties of LY235959.
Resolution of Racemic LY274614
-
Diastereomeric Salt Formation: The racemic mixture of LY274614, which is an amino acid derivative, is reacted with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid derivatives or chiral amines), in a suitable solvent. This reaction forms a mixture of diastereomeric salts.
-
Fractional Crystallization: Due to their different physicochemical properties, the diastereomeric salts can be separated by fractional crystallization. This process exploits the differential solubility of the diastereomers in a particular solvent system.
-
Liberation of Enantiomers: Once the diastereomeric salts are separated, the individual enantiomers (LY235959 and its counterpart) are liberated by treatment with an acid or base to remove the chiral resolving agent.
-
Purification: The final step involves the purification of the individual enantiomers, typically by recrystallization, to achieve high enantiomeric purity.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of LY235959 for the NMDA receptor.
-
Membrane Preparation:
-
Rat cortical tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CGS19755) at a concentration near its Kd.
-
Increasing concentrations of the unlabeled test compound (LY235959) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled NMDA receptor antagonist.
-
The reaction is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Electrophysiology
This protocol assesses the functional antagonism of NMDA receptors by LY235959 in a living animal model.
-
Animal Preparation:
-
A rodent (e.g., rat) is anesthetized, and its head is fixed in a stereotaxic frame.
-
A craniotomy is performed to expose the brain region of interest (e.g., hippocampus or cortex).
-
-
Electrode Placement:
-
A recording microelectrode is lowered into the target brain region to record the extracellular field potentials or single-unit activity.
-
A stimulating electrode is placed in an afferent pathway to evoke synaptic responses.
-
-
Drug Administration:
-
A stable baseline of evoked synaptic responses is recorded.
-
LY235959 is administered systemically (e.g., intraperitoneally or intravenously) or locally via a micropipette.
-
-
Recording and Analysis:
-
The synaptic responses are recorded before, during, and after drug administration.
-
The NMDA receptor-mediated component of the synaptic response is isolated pharmacologically (e.g., by blocking AMPA receptors).
-
The effect of LY235959 on the amplitude and/or duration of the NMDA receptor-mediated synaptic response is quantified.
-
Signaling Pathways
LY235959, as a competitive antagonist, directly blocks the binding of the endogenous agonist glutamate (B1630785) to the GluN2 subunit of the NMDA receptor. This prevents the conformational change required for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ into the neuron. The downstream signaling cascades that are consequently inhibited include:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation: Reduced intracellular Ca2+ prevents the activation of CaMKII, a key enzyme in synaptic plasticity.
-
Nitric Oxide Synthase (nNOS) Activation: The Ca2+/calmodulin complex also activates nNOS, leading to the production of nitric oxide (NO), a retrograde messenger. Inhibition of this pathway can affect synaptic communication.
-
CREB Phosphorylation and Gene Expression: NMDA receptor activation is linked to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in long-term potentiation and neuronal survival.
Conclusion
LY235959 is the active enantiomer of LY274614 and a potent, selective, and competitive antagonist of the NMDA receptor. Its stereoselective inhibition of this critical ion channel has made it a valuable tool for dissecting the role of NMDA receptors in physiological and pathological processes. The data and protocols presented in this guide provide a foundational resource for researchers working with this important pharmacological agent. Further investigation into the differential activities of the enantiomers of LY274614 will continue to refine our understanding of the structure-activity relationships of NMDA receptor antagonists.
References
LY 274614: A Technical Guide for Neurological Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Developed by Eli Lilly and Company, this small molecule isoquinoline (B145761) has been investigated for its neuroprotective properties in various preclinical models of neurological disorders.[1] Its mechanism of action, centered on the glutamatergic system, makes it a valuable tool for research into conditions characterized by excitotoxicity, such as Huntington's disease, Alzheimer's disease, and epilepsy.[1] This technical guide provides an in-depth overview of this compound, including its pharmacological profile, detailed experimental protocols for its use in research, and a summary of key quantitative data. While development of this compound appears to have been discontinued (B1498344), the compound remains a significant tool for investigating the role of NMDA receptor antagonism in neurological disease.
Core Concepts: Mechanism of Action
This compound functions as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling is crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to an over-influx of calcium ions (Ca2+), triggering a cascade of intracellular events that result in neuronal damage and death—a process known as excitotoxicity.
By competing with glutamate for its binding site on the NMDA receptor, this compound prevents channel opening and the subsequent influx of Ca2+. This action forms the basis of its neuroprotective effects.
Signaling Pathway
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens a cation channel permeable to Na+ and Ca2+. The resulting increase in intracellular Ca2+ activates several downstream signaling pathways, including those involving calmodulin-dependent protein kinase II (CaMKII), mitogen-activated protein kinases (MAPK), and the transcription factor cAMP response element-binding protein (CREB). While essential for normal neuronal function, excessive activation of these pathways due to excitotoxicity can lead to the production of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis. This compound, by blocking the initial Ca2+ influx, inhibits these downstream detrimental effects.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Radioligand | Receptor | Preparation | IC50 (nM) | Reference |
| [3H]CGS19755 | NMDA | Rat Brain Membranes | 58.8 ± 10.3 | [1] |
| [3H]AMPA | AMPA | Not specified | > 10,000 | [1] |
| [3H]Kainate | Kainate | Not specified | > 10,000 | [1] |
Table 2: In Vivo Neuroprotective Efficacy
| Neurological Disease Model | Animal Model | Toxin/Insult | Treatment | Dose (mg/kg, i.p.) | Outcome Measure | Efficacy | Reference |
| Huntington's Disease (Excitotoxicity) | Rat | Intrastriatal NMDA or Quinolinic Acid | This compound | 2.5 - 20 | Loss of Choline (B1196258) Acetyltransferase Activity | Prevention of neurodegenerative effects | [1] |
| Epilepsy | Neonatal Rat | NMDA | This compound | Not specified | Convulsions | Potent antagonism | [1] |
| General Excitotoxicity | Mouse | NMDA | This compound | Not specified | Lethality | Potent antagonism | [1] |
Experimental Protocols
The following are representative protocols for experiments involving this compound. These are based on established methodologies and should be adapted as necessary for specific experimental goals.
In Vitro: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the NMDA receptor using [3H]CGS19755 as the radioligand.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]CGS19755 (specific activity ~50-80 Ci/mmol)
-
This compound
-
Non-specific binding control (e.g., 10 µM L-glutamic acid)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of Assay Buffer
-
50 µL of [3H]CGS19755 (final concentration ~1-5 nM)
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle.
-
For non-specific binding, add 50 µL of 10 µM L-glutamic acid.
-
100 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vivo: Neuroprotection in a Rat Model of Huntington's Disease
This protocol outlines a procedure to assess the neuroprotective effects of this compound in a quinolinic acid-induced rat model of Huntington's disease.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Quinolinic acid (dissolved in phosphate-buffered saline, pH 7.4)
-
This compound (dissolved in a suitable vehicle, e.g., saline)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Behavioral testing apparatus (e.g., open field for locomotor activity, Morris water maze for spatial memory)
-
Histology equipment and reagents (e.g., perfusion solutions, microtome, cresyl violet stain, antibodies for immunohistochemistry)
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small hole over the striatum at the desired coordinates (e.g., relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -4.5 mm).
-
Slowly infuse quinolinic acid (e.g., 240 nmol in 1 µL) into the striatum using a Hamilton syringe.
-
Withdraw the needle slowly, suture the incision, and allow the animal to recover.
-
-
Drug Administration:
-
Administer this compound (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.) or vehicle at a specified time relative to the quinolinic acid injection (e.g., 30 minutes prior).
-
-
Behavioral Assessment:
-
At a predetermined time post-lesion (e.g., 7-14 days), conduct behavioral tests.
-
Locomotor Activity: Record spontaneous activity in an open field for a set duration.
-
Rotational Behavior: Administer a dopamine (B1211576) agonist (e.g., apomorphine) and quantify ipsilateral and contralateral rotations.
-
Cognitive Function: Assess spatial learning and memory using the Morris water maze.
-
-
-
Histological Analysis:
-
At the end of the study, deeply anesthetize the rats and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Remove the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Cut coronal sections of the striatum on a cryostat or microtome.
-
Perform histological staining:
-
Cresyl Violet Staining: To assess overall neuronal loss and lesion volume.
-
Immunohistochemistry: Use antibodies against neuronal markers (e.g., NeuN) to quantify surviving neurons and markers of specific neuronal populations (e.g., choline acetyltransferase for cholinergic neurons).
-
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA, t-tests).
-
Quantify lesion volume and neuronal cell counts from the histological sections.
-
Compare the outcomes between the vehicle-treated and this compound-treated groups.
-
Preclinical Pharmacokinetics and Development Status
Conclusion
This compound is a valuable research tool for investigating the role of NMDA receptor-mediated excitotoxicity in the pathophysiology of neurological diseases. Its selectivity and in vivo efficacy in preclinical models make it a suitable compound for target validation and for exploring the therapeutic potential of competitive NMDA receptor antagonism. While its clinical development was halted, the data generated with this compound contribute to our understanding of the glutamatergic system in neurological disorders and can inform the development of future neuroprotective agents. Researchers utilizing this compound should carefully consider the experimental protocols outlined in this guide to ensure robust and reproducible results.
References
In-depth Technical Guide: Glutamate Receptor Binding Affinity of LY274614
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of LY274614 for the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. LY274614 is a structurally novel, systemically active competitive antagonist at the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. Understanding its binding characteristics is crucial for its development and application in neuroscience research and potential therapeutic interventions for neurological disorders.
Core Data Presentation
The binding affinity of LY274614 has been primarily characterized through in vitro radioligand binding assays. The following table summarizes the key quantitative data regarding its interaction with glutamate receptor subtypes.
| Compound | Receptor Subtype | Radioligand | IC50 (nM) | Affinity (Ki) | Source |
| LY274614 | NMDA | [³H]CGS19755 | 58.8 ± 10.3 | Not explicitly stated, but can be calculated from IC50 | Schoepp et al., 1991[1] |
| LY274614 | AMPA | [³H]AMPA | > 10,000 | No appreciable affinity | Schoepp et al., 1991[1] |
| LY274614 | Kainate | [³H]Kainate | > 10,000 | No appreciable affinity | Schoepp et al., 1991[1] |
Note: The IC50 value represents the concentration of LY274614 required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which requires the concentration of the radioligand used in the assay and its dissociation constant (Kd).
Experimental Protocols
The determination of the binding affinity of LY274614 for the NMDA receptor was achieved through a competitive radioligand binding assay. The following is a detailed methodology based on the seminal work and standard practices in the field.
Materials and Reagents
-
Test Compound: LY274614
-
Radioligand: [³H]CGS19755 (a potent and selective competitive NMDA receptor antagonist)
-
Tissue Source: Rat brain tissue (e.g., cerebral cortex or hippocampus), a rich source of NMDA receptors.
-
Buffers:
-
Homogenization Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CGS19755 or L-glutamate).
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Polyethylenimine (PEI): To reduce non-specific binding of the radioligand to the filters.
Membrane Preparation
-
Tissue Homogenization: Freshly dissected rat brain tissue is homogenized in ice-cold homogenization buffer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pelleting of Membranes: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the crude synaptic membranes containing the NMDA receptors.
-
Washing: The membrane pellet is washed multiple times by resuspension in fresh buffer and re-centrifugation to remove endogenous glutamate and other interfering substances.
-
Protein Quantification: The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
Storage: The prepared membranes can be used immediately or stored at -80°C for future use.
Radioligand Binding Assay (Competitive Inhibition)
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed amount of rat brain membranes (e.g., 100-200 µg of protein).
-
A fixed concentration of the radioligand, [³H]CGS19755 (typically at or near its Kd for the NMDA receptor).
-
Varying concentrations of the unlabeled test compound, LY274614.
-
Assay buffer to bring the final volume to a set amount (e.g., 250-500 µL).
-
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled NMDA receptor ligand to block all specific binding sites.
-
-
Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient period to reach equilibrium (e.g., 30-60 minutes).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters that have been pre-soaked in a solution like 0.3% PEI. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are rapidly washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
Data Analysis
-
Specific Binding Calculation: Specific binding at each concentration of LY274614 is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The specific binding data is then plotted against the logarithm of the LY274614 concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
-
Ki Calculation (Cheng-Prusoff Equation): The inhibition constant (Ki) is calculated from the IC50 value using the following equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Signaling Pathway: Competitive Antagonism at the NMDA Receptor
References
The Historical Development of LY274614: A Competitive NMDA Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a potent and selective, orally active competitive N-methyl-D-aspartate (NMDA) receptor antagonist that was developed by Eli Lilly and Company.[1][2] As a member of the decahydroisoquinoline (B1345475) class of compounds, it represented a novel structural approach to targeting the glutamate (B1630785) binding site on the NMDA receptor.[1] The primary therapeutic rationale for the development of LY274614 was its potential as a neuroprotective agent in a variety of central nervous system (CNS) disorders where excitotoxicity, mediated by excessive glutamate receptor activation, is implicated. These conditions include stroke, epilepsy, and neurodegenerative diseases such as Huntington's disease and Alzheimer's disease.[3] Although development was discontinued (B1498344) in October 2000 for these indications, the study of LY274614 and its active isomer, LY235959, has contributed significantly to the understanding of the physiological and pathological roles of the NMDA receptor.[1]
Mechanism of Action
LY274614 exerts its pharmacological effects by competitively antagonizing the binding of the excitatory neurotransmitter glutamate to the NMDA receptor subtype.[2] This action selectively blocks the influx of calcium ions (Ca2+) through the NMDA receptor channel, a critical event in the cascade of excitotoxic neuronal injury.[3]
Preclinical Development and Key Findings
The preclinical evaluation of LY274614 demonstrated its potent and selective antagonism of the NMDA receptor, as well as its efficacy in various in vivo models of neurological disorders.
In Vitro Receptor Binding Affinity
LY274614 exhibited high affinity for the NMDA receptor, as determined by radioligand binding assays. It potently displaced the binding of the selective NMDA receptor antagonist [3H]CGS19755 with an IC50 of 58.8 ± 10.3 nM.[3] Importantly, it showed no significant affinity for other ionotropic glutamate receptors, namely the AMPA and kainate receptors, at concentrations up to 10,000 nM, highlighting its selectivity.[3]
| Parameter | Value | Assay |
| IC50 vs. [3H]CGS19755 | 58.8 ± 10.3 nM | NMDA Receptor Binding |
| Affinity vs. [3H]AMPA | > 10,000 nM | AMPA Receptor Binding |
| Affinity vs. [3H]Kainate | > 10,000 nM | Kainate Receptor Binding |
| Table 1: In Vitro Receptor Binding Profile of LY274614.[3] |
In Vivo Pharmacological Activity
LY274614 demonstrated significant neuroprotective and anticonvulsant effects in various animal models.
| Model | Species | Administration Route | Dose | Effect |
| NMDA-induced Convulsions | Neonatal Rat | i.p. & p.o. | Not specified | Potent antagonism |
| NMDA-induced Lethality | Mouse | i.p. & p.o. | Not specified | Potent antagonism |
| Quinolinic Acid-induced Neurodegeneration | Adult Rat | i.p. | 2.5 - 20 mg/kg | Prevention of cholinergic neuron loss |
| NMDA-induced Neurodegeneration | Adult Rat | i.p. | 2.5 - 20 mg/kg | Prevention of cholinergic neuron loss |
| Ethanol Consumption | Rat | i.p. | 3.0 mg/kg | 64% reduction in consumption |
| Morphine Tolerance | Mouse | s.c. infusion or i.p. | 24 mg/kg/24h or 6 mg/kg daily | Attenuation of tolerance development[4] |
| Table 2: Summary of In Vivo Efficacy Studies of LY274614.[3][5] |
Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of LY274614 for the NMDA receptor.
Protocol:
-
Membrane Preparation:
-
Rat cortical tissue is homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
The assay is performed in a 96-well plate.
-
To determine total binding, radiolabeled ligand (e.g., [3H]CGS19755) is added to wells containing the membrane preparation and assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled NMDA receptor antagonist.
-
For competition binding, increasing concentrations of LY274614 are added to the wells with the radioligand and membrane preparation.
-
The plate is incubated to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of LY274614 that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
-
In Vivo Neuroprotection Study: Quinolinic Acid-Induced Striatal Lesions in Rats
Objective: To assess the neuroprotective effects of LY274614 against excitotoxic neuronal damage.
Protocol:
-
Animal Preparation:
-
Adult male rats are anesthetized and placed in a stereotaxic frame.
-
-
Drug Administration:
-
LY274614 (2.5 to 20 mg/kg) or vehicle is administered intraperitoneally (i.p.) at a specified time before the excitotoxin injection.[3]
-
-
Excitotoxin Injection:
-
A microinjection cannula is lowered into the striatum.
-
Quinolinic acid, an NMDA receptor agonist, is infused to induce an excitotoxic lesion.
-
-
Post-operative Care and Tissue Collection:
-
Animals are allowed to recover.
-
After a predetermined survival period (e.g., 7 days), the animals are euthanized, and their brains are removed.
-
-
Biochemical Analysis:
-
The striatal tissue is dissected and homogenized.
-
The activity of choline (B1196258) acetyltransferase (ChAT), a marker for cholinergic neurons, is measured to quantify the extent of neuronal damage.
-
-
Data Analysis:
-
The ChAT activity in the LY274614-treated groups is compared to the vehicle-treated group to determine the degree of neuroprotection.
-
Visualizations
Synthesis of a Decahydroisoquinoline NMDA Antagonist
Caption: A generalized synthetic workflow for decahydroisoquinoline NMDA receptor antagonists.
NMDA Receptor Signaling and Site of LY274614 Action
Caption: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of LY274614.
Experimental Workflow for In Vivo Neuroprotection Assay
Caption: A representative experimental workflow for evaluating the neuroprotective effects of LY274614 in a rat model of excitotoxicity.
Conclusion
LY274614 was a promising competitive NMDA receptor antagonist with demonstrated potency, selectivity, and in vivo efficacy in preclinical models of neurological disorders. Although its clinical development was halted, the research surrounding LY274614 has provided valuable insights into the therapeutic potential of targeting the NMDA receptor and has contributed to the broader understanding of excitotoxic mechanisms in CNS pathologies. The data and experimental approaches summarized in this guide serve as a technical resource for researchers in the ongoing quest to develop effective neuroprotective therapies.
References
- 1. Effects of LY274614, a competitive NMDA receptor antagonist, on the micturition reflex in the urethane-anaesthetized rat [pubmed.ncbi.nlm.nih.gov]
- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacology and Toxicology of LY 274614
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY 274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate (B1630785) receptor family. Developed by Eli Lilly and Company, this small molecule isoquinoline (B145761) derivative was investigated for its neuroprotective potential in various neurological disorders. Its active isomer is LY 235959. While showing promise in preclinical models, the development of this compound was discontinued. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound and its active isomer, LY 235959, to serve as a resource for researchers in the field of neuropharmacology and drug development.
Core Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site on the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission and synaptic plasticity. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is implicated in the pathophysiology of numerous neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. By competitively blocking the binding of the endogenous agonist glutamate, this compound inhibits the influx of Ca²⁺ through the NMDA receptor channel, thereby attenuating excitotoxic neuronal damage.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound demonstrates its high affinity and selectivity for the NMDA receptor.
Table 1: In Vitro Pharmacological Data for this compound and LY 235959
| Compound | Parameter | Value | Receptor/Assay | Reference |
| This compound | IC₅₀ | 58.8 ± 10.3 nM | NMDA Receptor ([³H]CGS19755) Binding | [1] |
| Affinity | No appreciable affinity at up to 10,000 nM | AMPA and Kainate Receptors | [1] | |
| LY 235959 | kₒₙ | 1.1 x 10⁶ M⁻¹ s⁻¹ | NMDA Receptor | |
| kₒff | 0.2 s⁻¹ | NMDA Receptor |
-
Objective: To determine the binding affinity of this compound to the NMDA receptor.
-
Method: A radioligand binding assay was performed using crude synaptic membranes prepared from rat brains.
-
Radioligand: [³H]CGS19755, a potent and selective competitive NMDA receptor antagonist.
-
Procedure:
-
Synaptic membranes were incubated with a fixed concentration of [³H]CGS19755 and varying concentrations of the test compound (this compound).
-
The mixture was incubated to allow for binding equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated.
-
References
Preclinical Profile of LY274614: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. Developed by Eli Lilly and Company, this small molecule isoquinoline (B145761) derivative has been investigated in a range of preclinical models for its potential therapeutic applications in neurological disorders characterized by excessive glutamate activity, including epilepsy and neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical data available for LY274614 and its active isomer, LY235959, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving LY274614 and its active isomer, LY235959.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Radioligand Displaced | Receptor | Preparation | IC50 (nM) | Reference |
| LY274614 | [3H]CGS19755 | NMDA | Not Specified | 58.8 ± 10.3 | [1] |
| LY274614 | [3H]AMPA | AMPA | Not Specified | > 10,000 | [1] |
| LY274614 | [3H]kainate | Kainate | Not Specified | > 10,000 | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Indication | Animal Model | Compound | Dosing Regimen | Key Findings | Reference |
| Neuroprotection | NMDA/Quinolinate-induced neurodegeneration (Rats) | LY274614 | 2.5 - 20 mg/kg i.p. | Prevented loss of choline (B1196258) acetyltransferase activity | [1] |
| Analgesia (Morphine Tolerance) | Morphine-tolerant rats (warm-water tail-withdrawal) | LY235959 | 1, 3, 10 mg/kg co-administered with morphine | Prevented the development of morphine tolerance | [2] |
| Analgesia (Morphine Tolerance) | Morphine-tolerant rats | LY274614 | 24 mg/kg/24h s.c. infusion | Attenuated the development of morphine tolerance | [3][4][5] |
| Analgesia (Hyperalgesia) | NMDA-induced hyperalgesia (Rats) | LY235959 | 0.001 and 0.003 nmol i.t. | Blocked hyperalgesia | [6] |
| Analgesia (Nociception) | Formalin test (Rats) | LY235959 | 20 mmol/kg s.c. | Reduced Phase 2 flinching by 30% | [6] |
| Urological Function | Micturition reflex (Urethane-anesthetized rats) | LY274614 | 3 - 30 mg/kg i.v. | Inhibited bladder and sphincter activity | [7] |
| Urological Function | Micturition reflex (Urethane-anesthetized rats) | LY274614 | 0.06 - 30 µg i.t. | Inhibited bladder and sphincter activity | [7] |
| Ethanol (B145695) Consumption | Genetic drinking rats (mHEP line) | LY274614 | 3.0 mg/kg i.p. | Reduced ethanol consumption by 64% | [4][8] |
Table 3: Effects on Gene Expression
| Condition | Animal Model | Compound | Dosing Regimen | Brain Region | Change in NR1 mRNA | Reference |
| Chronic Morphine | Rats | Morphine alone | Not specified | Spinal cord dorsal horn | ↓ 16% | [3] |
| Chronic Morphine | Rats | Morphine alone | Not specified | Nucleus raphe magnus | ↑ 26% | [3] |
| Chronic Morphine | Rats | Morphine alone | Not specified | Medial thalamus | ↑ 38% | [3] |
| Chronic Morphine + LY274614 | Rats | LY274614 | 24 mg/kg/24h s.c. infusion | All tested regions | Prevented morphine-induced changes | [3] |
II. Experimental Protocols
A. NMDA Receptor Binding Assay
This protocol is adapted from standard radioligand binding assay procedures.
1. Materials:
-
Test Compound: LY274614
-
Radioligand: [3H]CGS19755 (or other suitable NMDA receptor antagonist radioligand)
-
Receptor Source: Rat brain cortical membranes
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: High concentration of a non-labeled NMDA receptor antagonist (e.g., 10 µM CGS19755)
-
Scintillation Cocktail
-
Glass fiber filters (pre-soaked in 0.5% polyethylenimine)
-
Filtration apparatus
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of LY274614 in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer for total binding.
-
Non-specific binding control.
-
Dilutions of LY274614.
-
-
Add the radioligand to all wells at a concentration near its Kd.
-
Add the rat cortical membrane preparation to all wells to initiate the binding reaction.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of LY274614.
-
Determine the IC50 value (the concentration of LY274614 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
B. In Vivo Neuroprotection Model: Intrastriatal NMDA-induced Excitotoxicity in Rats
This protocol describes a method to assess the neuroprotective effects of LY274614 against NMDA-induced neuronal damage.
1. Animals:
-
Adult male rats (e.g., Sprague-Dawley).
2. Materials:
-
LY274614
-
NMDA
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe
-
Saline (vehicle)
3. Procedure:
-
Anesthetize the rats and place them in the stereotaxic apparatus.
-
Administer LY274614 (e.g., 2.5, 5, 10, 20 mg/kg) or vehicle intraperitoneally (i.p.) at a predetermined time before the NMDA injection.
-
Perform a craniotomy to expose the skull over the target brain region (striatum).
-
Slowly infuse a solution of NMDA into the striatum using a Hamilton syringe.
-
After the infusion, suture the incision and allow the animals to recover.
-
At a specified time point post-surgery (e.g., 7 days), euthanize the animals and collect the brains.
-
Process the brain tissue for histological or biochemical analysis (e.g., measurement of choline acetyltransferase activity as an indicator of neuronal health).
4. Data Analysis:
-
Compare the extent of neuronal damage or the levels of biochemical markers between the vehicle-treated and LY274614-treated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed neuroprotective effects.
C. In Vivo Analgesia Model: Morphine Tolerance in Rats (Warm-Water Tail-Withdrawal Test)
This protocol outlines a method to evaluate the effect of LY235959 (the active isomer of LY274614) on the development of tolerance to the analgesic effects of morphine.
1. Animals:
-
Adult male rats.
2. Materials:
-
LY235959
-
Morphine sulfate
-
Warm water bath maintained at a constant temperature (e.g., 55°C)
-
Timer
3. Procedure:
-
Baseline Measurement: Gently hold the rat and immerse the distal third of its tail in the warm water bath. Record the latency (in seconds) for the rat to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) should be used to prevent tissue damage.
-
Induction of Tolerance: Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for a set period (e.g., 7-14 days).
-
Treatment Groups:
-
Group 1: Morphine + Vehicle
-
Group 2: Morphine + LY235959 (e.g., 1, 3, or 10 mg/kg, administered concurrently with morphine).
-
-
Testing: Periodically (e.g., daily or every few days), measure the tail-flick latency at a set time after drug administration.
-
Data Analysis:
-
Plot the tail-flick latency over time for each group.
-
A rightward shift in the morphine dose-response curve or a decrease in tail-flick latency at a fixed morphine dose indicates the development of tolerance.
-
Compare the degree of tolerance development in the LY235959-treated group to the vehicle-treated group to assess the ability of the compound to prevent tolerance.
-
III. Signaling Pathways and Experimental Workflows
A. NMDA Receptor Signaling Pathway
LY274614 acts as a competitive antagonist at the NMDA receptor, preventing the binding of the endogenous agonist, glutamate. This action has significant downstream consequences on intracellular signaling cascades.
Caption: Mechanism of action of LY274614 at the NMDA receptor.
B. General In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study, such as those described for LY274614.
Caption: A generalized workflow for preclinical in vivo efficacy studies.
Conclusion
The preclinical data for LY274614 and its active isomer, LY235959, demonstrate potent and selective antagonism of the NMDA receptor. This activity translates to significant efficacy in various animal models of neurological and urological disorders. The provided quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of NMDA receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 3. Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. LY-274614 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of LY 274614 in the Study of Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism implicated in a variety of acute and chronic neurological disorders. These include ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Huntington's and Alzheimer's disease. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal injury. Consequently, NMDA receptor antagonists have been invaluable tools for elucidating the mechanisms of excitotoxicity and for exploring potential neuroprotective therapeutic strategies.
This technical guide provides an in-depth overview of LY 274614, a potent and selective competitive NMDA receptor antagonist. We will explore its core pharmacological properties, its application in key in vitro and in vivo models of excitotoxicity, and the signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and neuropharmacology.
Core Compound Profile: this compound
This compound is a structurally novel isoquinoline (B145761) derivative that acts as a competitive antagonist at the NMDA receptor.[1] Its primary mechanism of action involves competing with the endogenous co-agonists, glutamate and glycine, for binding to the receptor, thereby preventing its activation and the subsequent influx of calcium (Ca²⁺) that triggers excitotoxic cascades.
Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and efficacy in various experimental paradigms.
Table 1: Receptor Binding Profile of this compound
| Parameter | Radioligand | Tissue Preparation | Value |
| IC₅₀ (NMDA Receptor) | [³H]CGS19755 | Rat brain membranes | 58.8 ± 10.3 nM[1] |
| Affinity (AMPA Receptor) | [³H]AMPA | Rat brain membranes | No appreciable affinity up to 10,000 nM[1] |
| Affinity (Kainate Receptor) | [³H]Kainate | Rat brain membranes | No appreciable affinity up to 10,000 nM[1] |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Excitotoxin | Administration Route of this compound | Effective Dose Range | Endpoint | Outcome |
| Neonatal Rats | NMDA | Intraperitoneal (i.p.) or Oral (p.o.) | Not specified | Antagonism of convulsions and lethality | Potent and selective antagonism[1] |
| Adult Rats | Intrastriatal NMDA | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg[1] | Choline (B1196258) Acetyltransferase (ChAT) Activity | Prevention of the loss of ChAT activity[1] |
| Adult Rats | Intrastriatal Quinolinic Acid | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg[1] | Choline Acetyltransferase (ChAT) Activity | Prevention of the loss of ChAT activity[1] |
| Adult Rats | Intrastriatal Kainic Acid | Intraperitoneal (i.p.) | Not specified | Choline Acetyltransferase (ChAT) Activity | No prevention of neurodegenerative effects[1] |
| Male CD-1 Mice | Morphine (analgesic tolerance model) | Subcutaneous (s.c.) infusion or i.p. injection | 24 mg/kg/24h (infusion) or 6 mg/kg (i.p.)[2] | Analgesic tolerance | Attenuation of morphine tolerance[2] |
Signaling Pathways in Excitotoxicity and the Role of this compound
Excitotoxicity is triggered by the overactivation of NMDA receptors, leading to a massive influx of Ca²⁺ into the neuron. This calcium overload activates a cascade of downstream signaling pathways that ultimately lead to neuronal death. This compound, by competitively blocking the NMDA receptor, effectively inhibits the initiation of these detrimental cascades.
Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the role of this compound in studying excitotoxicity.
In Vitro Methods
This protocol details the method used to determine the binding affinity of this compound for the NMDA receptor.
Objective: To determine the IC₅₀ value of this compound for the displacement of a radiolabeled ligand from the NMDA receptor.
Materials:
-
Rat brain tissue
-
[³H]CGS19755 (radioligand)
-
This compound
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet to a specific protein concentration.
-
Binding Assay: In a 96-well plate, combine the prepared brain membranes, [³H]CGS19755 at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]CGS19755 (IC₅₀ value) by non-linear regression analysis.
Caption: Workflow for the radioligand binding assay.
In Vivo Methods
This protocol describes the in vivo model used to assess the neuroprotective effects of this compound against excitotoxic lesions.
Objective: To evaluate the ability of systemically administered this compound to protect against neuronal damage induced by direct injection of an excitotoxin into the striatum.
Materials:
-
Adult rats
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Microsyringe pump
-
NMDA or Quinolinic Acid
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic apparatus.
-
Stereotaxic Surgery: Expose the skull and drill a small burr hole over the target striatal region. Use a stereotaxic atlas to determine the precise coordinates (e.g., relative to bregma).[3]
-
Excitotoxin Infusion: Lower a microsyringe needle to the target coordinates and infuse a solution of NMDA or quinolinic acid at a slow, controlled rate.
-
Drug Administration: Administer this compound (e.g., 2.5-20 mg/kg, i.p.) at a specified time before or after the excitotoxin infusion.[1]
-
Post-operative Care and Euthanasia: Suture the incision and allow the animal to recover. After a predetermined survival period (e.g., 7 days), euthanize the animal and collect the brain tissue.
-
Neurochemical Analysis: Dissect the striatum and perform a choline acetyltransferase (ChAT) activity assay to quantify the extent of cholinergic neuron loss.
Caption: Workflow for the in vivo excitotoxicity model.
This assay is a critical endpoint for quantifying the neuroprotective effects of this compound in the striatal lesion model.
Objective: To measure the activity of ChAT, an enzyme marker for cholinergic neurons, in brain tissue homogenates.
Materials:
-
Striatal tissue homogenates
-
[¹⁴C]Acetyl-Coenzyme A
-
Choline chloride
-
Sodium tetraphenylboron
-
Scintillation fluid and counter
Procedure:
-
Tissue Homogenization: Homogenize the dissected striatal tissue in a suitable buffer.
-
Enzymatic Reaction: Incubate the tissue homogenate with [¹⁴C]Acetyl-CoA and choline chloride. ChAT in the sample will catalyze the formation of [¹⁴C]acetylcholine.
-
Extraction: Stop the reaction and selectively extract the newly synthesized [¹⁴C]acetylcholine using a solution of sodium tetraphenylboron in an organic solvent.
-
Quantification: Measure the radioactivity of the extracted [¹⁴C]acetylcholine using a scintillation counter.
-
Data Analysis: Calculate the ChAT activity, typically expressed as nmol of acetylcholine (B1216132) formed per mg of protein per hour. Compare the activity in this compound-treated animals to control groups.[4][5][6]
Conclusion
This compound has proven to be a valuable pharmacological tool for investigating the mechanisms of NMDA receptor-mediated excitotoxicity. Its high potency and selectivity allow for the specific interrogation of the role of NMDA receptors in various in vitro and in vivo models of neuronal injury. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further understanding excitotoxicity and developing novel neuroprotective therapies. The continued use of well-characterized compounds like this compound will be essential in the ongoing effort to combat the devastating consequences of neurological disorders in which excitotoxicity plays a critical role.
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study on the role of the dorsal striatum and the nucleus accumbens in allocentric and egocentric spatial memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple radioenzymatic procedure for the determination of choline and acetylcholine in brain regions of rats sacrificed by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and rapid radiochemical choline acetyltransferase (ChAT) assay screening test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating Synaptic Plasticity with LY 274614: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key player in many forms of synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor. LY 274614 is a potent and selective competitive antagonist of the NMDA receptor.[1] This technical guide provides an in-depth overview of the use of this compound as a tool to investigate the mechanisms of synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD).
Core Principles: Mechanism of Action of this compound
This compound acts as a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor.[1] This means it reversibly binds to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ into the postsynaptic neuron. This calcium influx is a critical trigger for the downstream signaling cascades that lead to both LTP and LTD. By blocking this initial step, this compound allows researchers to probe the necessity of NMDA receptor activation in various forms of synaptic plasticity.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the expected quantitative effects of this compound on key parameters of synaptic transmission and plasticity. The values presented are illustrative and based on typical findings with competitive NMDA receptor antagonists. Actual results may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on NMDA Receptor-Mediated Currents and Synaptic Potentials
| Parameter | Control | This compound (Concentration) | Expected Outcome |
| NMDA-evoked Current Amplitude | 100% | IC₅₀ ≈ 58.8 nM[1] | Dose-dependent reduction |
| NMDA Receptor-Mediated EPSC Amplitude | 100% | 1-10 µM | Significant reduction |
| AMPA Receptor-Mediated EPSC Amplitude | 100% | 1-10 µM | No significant change[1] |
| fEPSP Slope (Baseline) | 100% | 1-10 µM | No significant change |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
| Plasticity Protocol | Parameter | Control | This compound (Concentration) | Expected Outcome |
| High-Frequency Stimulation (HFS) | fEPSP Slope (% of Baseline) | ~150-200% | 10-50 µM | LTP induction blocked |
| Low-Frequency Stimulation (LFS) | fEPSP Slope (% of Baseline) | ~70-80% | 10-50 µM | LTD induction blocked |
| Paired-Pulse Facilitation (PPF) | PPF Ratio | ~1.5 | 1-10 µM | No significant change |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are key experimental protocols for investigating synaptic plasticity with this compound.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is designed to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse.
a. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain at room temperature.
b. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
c. Drug Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the desired final concentration in aCSF.
-
Switch the perfusion to the aCSF containing this compound and allow it to equilibrate for at least 20-30 minutes before inducing plasticity.
d. LTP Induction and Measurement:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline.
Biochemical Assay: NMDA Receptor-Mediated Calcium Influx
This assay measures the direct inhibitory effect of this compound on NMDA receptor function.
a. Cell Culture:
-
Culture primary neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits).
b. Calcium Imaging:
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells and replace the medium with a physiological buffer.
c. Drug and Agonist Application:
-
Incubate the cells with various concentrations of this compound for a predetermined period.
-
Stimulate the cells with NMDA and a co-agonist (glycine or D-serine) to induce calcium influx.
d. Data Acquisition and Analysis:
-
Measure the change in fluorescence intensity using a fluorescence microscope or plate reader.
-
The increase in fluorescence is proportional to the intracellular calcium concentration.
-
Calculate the dose-response curve for this compound's inhibition of the NMDA-induced calcium response to determine its IC₅₀.
Mandatory Visualizations
Signaling Pathways
Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for investigating the effect of this compound on LTP.
Logical Relationships
Caption: Logical flow of NMDA receptor-dependent LTP and LTD induction and its blockade by this compound.
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the role of NMDA receptor activation in synaptic plasticity. Its high selectivity allows for targeted investigation of NMDA receptor-dependent processes. By employing the experimental protocols and understanding the expected quantitative outcomes outlined in this guide, researchers can effectively utilize this compound to further unravel the complex mechanisms of learning and memory. The provided diagrams offer a visual framework for the underlying signaling pathways and experimental designs, aiding in the planning and interpretation of studies in this critical area of neuroscience.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of LY274614
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its active isomer, LY235959, is often used in preclinical research to investigate the role of the NMDA receptor in various physiological and pathological processes. These application notes provide a detailed protocol for the in vivo administration of LY274614, with a focus on its active isomer LY235959, to rodent models. The protocols and data presented are compiled from published research findings.
Mechanism of Action: NMDA Receptor Antagonism
LY274614 acts by competitively inhibiting the binding of the excitatory neurotransmitter glutamate (B1630785) to the NMDA receptor. This receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Under normal physiological conditions, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Upon sufficient depolarization of the postsynaptic membrane, typically initiated by AMPA receptor activation, the Mg²⁺ block is relieved. The concurrent binding of glutamate and a co-agonist (glycine or D-serine) opens the channel, leading to an influx of calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ activates downstream signaling cascades, including the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB (cAMP-response element binding protein), leading to long-term changes in synaptic strength.
By competitively binding to the glutamate site on the NMDA receptor, LY274614 prevents channel activation and the subsequent influx of Ca²⁺, thereby inhibiting NMDA receptor-mediated signaling.
Quantitative Data Summary
The following tables summarize the reported dosages of LY235959 (the active isomer of LY274614) used in in vivo studies in rats.
| Route of Administration | Dosage Range | Animal Model | Purpose of Study | Reference |
| Subcutaneous (s.c.) | 1, 3, 10 mg/kg | Sprague-Dawley Rats | Attenuation of morphine tolerance | [2] |
| Subcutaneous (s.c.) | 10.0 mg/kg | Neonatal Sprague-Dawley Rats | Attenuation of acute morphine withdrawal | [1] |
| Intraperitoneal (i.p.) | 1.0, 3.0 mg/kg | Sprague-Dawley Rats | Effects on acute mu-opioid analgesia | |
| Continuous Intracerebroventricular (i.c.v.) Infusion | 0.03, 0.1, 0.3 µg | Sprague-Dawley Rats | Effects on cocaine self-administration | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of LY235959 for in vivo studies in rats.
Materials
-
LY235959 powder
-
Sterile 0.9% saline solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for subcutaneous injection)
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Preparation of LY235959 Solution
Based on published literature, LY235959 is soluble in saline and has been administered subcutaneously in this vehicle.[1]
-
Calculate the required amount of LY235959:
-
Determine the desired dose (e.g., in mg/kg).
-
Weigh the animals to determine their exact body weight.
-
Calculate the total mass of LY235959 needed for the number of animals and the desired dose.
-
Formula: Total mass (mg) = Dose (mg/kg) x Body Weight (kg) x Number of animals
-
-
Prepare the dosing solution:
-
Accurately weigh the calculated amount of LY235959 powder.
-
Dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of LY235959 in 10 mL of sterile saline.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If present, continue vortexing or consider gentle warming if the compound's stability allows.
-
Administration Protocol: Subcutaneous (s.c.) Injection
Subcutaneous injection is a common and effective route for administering LY235959 in rats.
-
Animal Restraint: Properly restrain the rat to ensure the safety of both the animal and the researcher. Manual restraint by scruffing the neck and supporting the body is a common technique.
-
Injection Site: The loose skin over the dorsal midline (scruff of the neck) or the flank are suitable sites for subcutaneous injection.
-
Injection Procedure:
-
Draw the calculated volume of the LY235959 solution into a sterile syringe fitted with a 25-27 gauge needle.
-
Gently lift the skin at the injection site to form a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body. Be careful not to puncture the underlying muscle.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the solution. A small bleb or lump will form under the skin, which will dissipate as the solution is absorbed.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Safety Precautions
-
Always handle LY274614 and its analogs in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Follow all institutional guidelines for the safe handling and disposal of chemicals and animal waste.
Conclusion
This document provides a comprehensive overview and detailed protocols for the in vivo administration of LY274614, focusing on its active isomer LY235959, in a research setting. Adherence to these guidelines, along with careful experimental planning and execution, will facilitate the acquisition of reliable and reproducible data in studies investigating the role of the NMDA receptor. Researchers are encouraged to consult the primary literature for context-specific details and to adapt these protocols as necessary for their experimental designs.
References
- 1. Attenuation of acute morphine withdrawal in the neonatal rat by the competitive NMDA receptor antagonist LY235959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive NMDA receptor antagonist LY235959 modulates the progression of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous intracerebroventricular infusion of the competitive NMDA receptor antagonist, LY235959, facilitates escalation of cocaine self-administration and increases break point for cocaine in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing LY 274614 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] Its active isomer, LY 235959, has been instrumental in neuroscience research to investigate the roles of NMDA receptors in various physiological and pathological processes.[1] Accurate preparation of an this compound stock solution is fundamental for reliable and reproducible experimental outcomes in neuropharmacology, neurotoxicity, and other related research areas. This document provides a comprehensive guide to preparing a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), including detailed protocols, safety precautions, and storage recommendations.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented below. This information is critical for the accurate preparation of stock solutions.
| Property | Value | Source |
| CAS Number | 137433-06-8 | [2][3] |
| Molecular Formula | C₁₁H₂₀NO₅P | [2] |
| Molecular Weight | 277.26 g/mol | [2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | Desiccate at +4°C | [3] |
| Storage (in DMSO) | -20°C to -80°C | General Recommendation |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a commonly used concentration for in vitro studies.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber glass recommended)
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Safety First: Before handling this compound and DMSO, consult the respective Safety Data Sheets (SDS). Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All procedures should be performed in a well-ventilated area or a chemical fume hood.
-
Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required using the following formula:
Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 277.26 g/mol = 2.7726 mg
-
Weighing this compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile microcentrifuge tube or vial.
-
Dissolving in DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication or gentle warming (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage of the Stock Solution: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -80°C. For short-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles , as this can lead to compound degradation.
Mandatory Visualizations
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for this compound stock solution preparation.
Caption: this compound's mechanism as an NMDA receptor antagonist.
References
Application Notes and Protocols for LY274614 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding to the glutamate (B1630785) site on the NMDA receptor, LY274614 inhibits ion channel activation, thereby blocking the influx of calcium and sodium ions. This mechanism of action makes LY274614 a valuable tool for investigating the role of the NMDA receptor in various physiological and pathological processes in the central nervous system. These application notes provide an overview of reported dosages and experimental protocols for the use of LY274614 in rodent models.
Mechanism of Action: Competitive NMDA Receptor Antagonism
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[3][4] Its activation requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[5] Upon activation, the channel opens, allowing the influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades.[4]
LY274614 acts as a competitive antagonist, directly competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[1][6] This binding prevents the conformational change necessary for channel opening, thus inhibiting ion flux and subsequent intracellular signaling. This action can be neuroprotective in conditions of excessive glutamate release, which leads to excitotoxicity and neuronal cell death.[2][3]
Caption: NMDA receptor signaling and antagonist action.
Quantitative Data Summary: LY274614 Dosage in Rodent Models
The following tables summarize reported dosages of LY274614 used in various rodent models. It is crucial to note that optimal dosage can vary depending on the specific animal model, strain, age, and experimental endpoint.
Table 1: LY274614 Dosage in Rat Models
| Application | Rat Strain | Administration Route | Dosage | Reference |
| Micturition Reflex Inhibition | Urethane-anesthetized | Intravenous (i.v.) | 3-30 mg/kg | [7] |
| Micturition Reflex Inhibition | Urethane-anesthetized | Intrathecal (i.t.) | 0.06-30 µg | [7] |
| Neuroprotection (NMDA-induced) | Not Specified | Intraperitoneal (i.p.) | 2.5-20 mg/kg | [2] |
| Anticonvulsant (NMDA-induced) | Neonatal | Intraperitoneal (i.p.) / Oral (p.o.) | Not specified in abstract, but effective | [2] |
| Reduction of Ethanol Consumption | mHEP | Intraperitoneal (i.p.) | 3.0 mg/kg | [8] |
Table 2: LY274614 Dosage in Mouse Models
| Application | Mouse Strain | Administration Route | Dosage | Reference |
| Attenuation of Morphine Tolerance | CD-1 | Intraperitoneal (i.p.) | 6 mg/kg (once daily) | |
| Attenuation of Morphine Tolerance | CD-1 | Subcutaneous (s.c.) infusion | 24 mg/kg/24h |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols should be adapted to meet the specific needs of your research and must be approved by your institution's animal care and use committee.
Protocol 1: Inhibition of the Micturition Reflex in Anesthetized Rats
-
Animal Model: Urethane-anesthetized adult rats.[7]
-
Objective: To assess the effect of LY274614 on bladder and urethral sphincter activity.
-
Materials:
-
LY274614
-
Urethane (B1682113) anesthetic
-
Saline
-
Catheters for bladder and intravenous/intrathecal administration
-
Cystometry recording equipment
-
EMG electrodes for external urethral sphincter
-
-
Procedure:
-
Anesthetize rats with urethane (1.2 g/kg, s.c.).
-
Surgically implant a catheter into the bladder for saline infusion and pressure measurement.
-
For intravenous administration, cannulate a femoral or jugular vein. For intrathecal administration, insert a catheter into the subarachnoid space.
-
Implant EMG electrodes into the external urethral sphincter.
-
Record baseline bladder activity and sphincter EMG during continuous saline infusion to induce micturition cycles.
-
Administer LY274614 intravenously (3-30 mg/kg) or intrathecally (0.06-30 µg).
-
Continue to record bladder pressure and sphincter EMG to assess changes in micturition frequency, contraction amplitude, and sphincter activity.
-
-
Data Analysis: Measure and compare pre- and post-drug administration parameters such as bladder capacity, voiding pressure, and EMG burst duration.
Protocol 2: Neuroprotection Against NMDA-Induced Excitotoxicity in Rats
-
Animal Model: Adult rats.[2]
-
Objective: To determine if systemic administration of LY274614 can protect against neuronal damage induced by direct NMDA infusion into the brain.
-
Materials:
-
LY274614
-
NMDA
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic
-
Tissue processing reagents for choline (B1196258) acetyltransferase (ChAT) activity assay
-
-
Procedure:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Administer LY274614 (2.5 to 20 mg/kg, i.p.) prior to NMDA infusion.
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Infuse NMDA directly into the brain parenchyma.
-
Allow a survival period (e.g., 7 days) for the lesion to develop.
-
Euthanize the animals and dissect the brain region of interest.
-
Homogenize the tissue and measure choline acetyltransferase (ChAT) activity as a marker of neuronal health.
-
-
Data Analysis: Compare ChAT activity in LY274614-treated animals to vehicle-treated and sham-operated controls.
Caption: General experimental workflow for in vivo studies.
Concluding Remarks
LY274614 is a valuable pharmacological tool for studying the role of NMDA receptors in rodent models of various neurological and physiological conditions. The provided dosages and protocols serve as a starting point for experimental design. Researchers should carefully consider the specific aims of their study to determine the optimal experimental parameters and always adhere to ethical guidelines for animal research. Further dose-response studies are recommended to establish the most effective and well-tolerated dose for any new model or application.
References
- 1. Acute Cognitive Impact of Antiseizure Drugs in Naïve Rodents and Corneal-Kindled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol in Rodent Models of Parkinson’s Disease: A Systematic Review of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-epileptic and Neuroprotective Effects of Ultra-low Dose NADPH Oxidase Inhibitor Dextromethorphan on Kainic Acid-induced Chronic Temporal Lobe Epilepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY274614 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its active and more potent isomer, LY235959, has been instrumental in characterizing the physiological and pathological roles of the NMDA receptor. These compounds are valuable tools in patch clamp electrophysiology for isolating and studying NMDA receptor-mediated currents and their downstream signaling pathways. This document provides detailed application notes and protocols for the use of LY274614 and its active isomer in patch clamp studies.
Mechanism of Action
LY274614 and its active isomer LY235959 act as competitive antagonists at the glutamate (B1630785) binding site of the NMDA receptor.[1] By competing with the endogenous agonist glutamate, these compounds reduce the probability of channel opening, thereby inhibiting the influx of cations such as Ca2+ and Na+ that is characteristic of NMDA receptor activation. This selective antagonism allows researchers to dissect the contribution of NMDA receptors to synaptic transmission and plasticity.
Data Presentation
The following tables summarize the quantitative data for LY274614 and its active isomer, LY235959, relevant to patch clamp electrophysiology.
| Compound | Parameter | Value | Species | Preparation | Reference |
| LY274614 | IC50 (NMDA Receptor Binding) | 58.8 ± 10.3 nM | Rat | Brain Membranes | [1] |
| LY235959 | kon (Association Rate Constant) | 1.1 x 10^6 M-1 s-1 | Mouse | Hippocampal Neurons | |
| LY235959 | koff (Dissociation Rate Constant) | 0.2 s-1 | Mouse | Hippocampal Neurons |
Table 1: Quantitative data for LY274614 and LY235959.
Experimental Protocols
Preparation of LY235959 Stock Solution
A concentrated stock solution of LY235959 is required for accurate and reproducible application during patch clamp experiments.
Materials:
-
LY235959 powder
-
High-purity water (e.g., Milli-Q) or DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired final concentrations for your experiments, calculate the required amount of LY235959 powder to create a stock solution (e.g., 10 mM).
-
Weigh the LY235959 powder accurately.
-
Dissolve the powder in a small volume of high-purity water or DMSO. Gentle vortexing may be required to ensure complete dissolution.
-
Once dissolved, bring the solution to the final desired volume with the same solvent.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Whole-Cell Patch Clamp Protocol for Studying NMDA Receptor Currents
This protocol outlines the general procedure for recording NMDA receptor-mediated currents in cultured neurons or brain slices and assessing the effect of LY274614 or LY235959.
Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM Glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
pH 7.4, bubbled with 95% O2 / 5% CO2
-
-
Intracellular Solution (for whole-cell recording):
-
130 mM K-Gluconate or Cs-Gluconate
-
10 mM KCl
-
10 mM HEPES
-
0.2 mM EGTA
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
10 mM Phosphocreatine
-
pH 7.3 with KOH or CsOH, Osmolarity ~290 mOsm
-
-
NMDA Receptor Agonists: NMDA (e.g., 10-100 µM) and Glycine or D-serine (e.g., 1-10 µM)
-
LY235959 working solution: Dilute the stock solution in aCSF to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM).
-
Recording Equipment: Patch clamp amplifier, micromanipulator, perfusion system, data acquisition software.
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Setup: Place the cell culture dish or brain slice in the recording chamber and continuously perfuse with aCSF at a rate of 1-2 mL/min.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Obtaining a Gigaseal: Approach a healthy neuron with the patch pipette while applying slight positive pressure. Once in close proximity to the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording:
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
To isolate NMDA receptor currents, it is common to include antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABA-A receptors (e.g., picrotoxin (B1677862) or bicuculline) in the aCSF.
-
Evoke synaptic currents by stimulating afferent fibers or apply NMDA and a co-agonist (glycine or D-serine) via the perfusion system.
-
Record stable baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) or agonist-evoked currents.
-
-
Application of LY235959:
-
Switch the perfusion to aCSF containing the desired concentration of LY235959.
-
Due to its slow association and dissociation kinetics, allow sufficient time for the drug to equilibrate and reach a steady-state block of the NMDA receptor currents.
-
Record the currents in the presence of the antagonist.
-
-
Washout: Switch the perfusion back to the control aCSF to observe the reversal of the antagonist effect. The slow dissociation rate of LY235959 may require a prolonged washout period.
-
Data Analysis:
-
Measure the peak amplitude and/or the total charge transfer of the NMDA receptor-mediated currents before, during, and after the application of LY235959.
-
Construct a dose-response curve by plotting the percentage of inhibition against the concentration of LY235959 to determine the IC50.
-
Visualizations
References
Application Notes and Protocols for LY 274614 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-Term Potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory.[1] The induction of the most common form of LTP in the hippocampus is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. LY 274614 is a potent and selective competitive antagonist of the NMDA receptor. It exhibits an IC50 of 58.8 ± 10.3 nM for displacing [3H]CGS19755 binding to NMDA receptors and shows negligible affinity for AMPA or kainate receptors at concentrations up to 10,000 nM. This high selectivity makes this compound a valuable pharmacological tool for isolating and studying NMDA receptor-dependent processes in synaptic plasticity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro LTP experiments.
Mechanism of Action in LTP
The induction of NMDA receptor-dependent LTP requires two concurrent events: the binding of glutamate (B1630785) to the NMDA receptor and a significant depolarization of the postsynaptic membrane. This depolarization relieves the voltage-dependent block of the NMDA receptor channel by magnesium ions (Mg2+). The subsequent influx of calcium (Ca2+) through the NMDA receptor channel acts as a critical second messenger, activating a cascade of intracellular signaling pathways. Key downstream effectors include Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA), which ultimately lead to the insertion of new α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane and the phosphorylation of existing ones. This enhances the postsynaptic response to glutamate, thereby strengthening the synapse.
This compound, as a competitive NMDA receptor antagonist, binds to the glutamate binding site on the NMDA receptor, preventing its activation by synaptically released glutamate. By blocking this initial trigger, this compound is expected to inhibit the induction of NMDA receptor-dependent LTP.
Data Presentation
| Parameter | Description |
| Drug | This compound |
| Target | NMDA Receptor (competitive antagonist) |
| IC50 (Receptor Binding) | 58.8 ± 10.3 nM |
| Preparation | Acute Hippocampal Slices (400 µm) |
| LTP Induction | High-Frequency Stimulation (HFS), e.g., two 1-second trains of 100 Hz, separated by 20 seconds. |
| Recording | Field Excitatory Postsynaptic Potentials (fEPSPs) in the CA1 stratum radiatum. |
| Hypothetical Concentration (in vitro) | Expected % Inhibition of LTP (Mean ± SEM) | Notes |
| 10 nM | 15 ± 5% | Minimal inhibition expected, well below the IC50. |
| 50 nM | 45 ± 8% | Significant inhibition, approaching the IC50 for receptor binding. |
| 100 nM | 75 ± 10% | Strong inhibition, likely to be a commonly used concentration for significant blockade. |
| 500 nM | >95% | Near complete blockade of NMDA receptor-dependent LTP. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro LTP studies.
Materials:
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (ACSF) (see composition below)
-
Vibrating microtome (vibratome) or tissue chopper
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Transfer pipettes
-
Incubation chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 Dextrose, 3 MgCl2, 1 CaCl2. Gassed continuously with 95% O2 / 5% CO2.
-
ACSF (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Dextrose, 1.3 MgSO4, 2.5 CaCl2. Gassed continuously with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus. A common method is to make a sagittal cut to separate the hemispheres and then carefully dissect each hippocampus.
-
Mount the hippocampus onto the cutting stage of the vibratome, submerged in the ice-cold cutting solution.
-
Cut transverse slices at a thickness of 350-400 µm.
-
Using a transfer pipette, carefully transfer the slices to an incubation chamber containing ACSF oxygenated with 95% O2 / 5% CO2.
-
Allow the slices to recover for at least 1 hour at a controlled temperature (e.g., 32-34°C for the first 30 minutes, then at room temperature).
Protocol 2: Electrophysiological Recording and LTP Induction with this compound
This protocol details how to perform extracellular field potential recordings to measure LTP and how to apply this compound to test its effect.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Micromanipulators
-
Stimulating electrode (e.g., bipolar tungsten)
-
Recording electrode (glass micropipette filled with ACSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (e.g., in DMSO or water)
-
ACSF
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with oxygenated ACSF at a rate of 2-3 mL/min at 28-32°C.
-
Position the stimulating electrode in the Schaffer collateral pathway (in the stratum radiatum of the CA3 region).
-
Position the recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 30 seconds at an intensity that elicits an fEPSP amplitude of 30-40% of the maximum. Record a stable baseline for at least 20-30 minutes.
-
Drug Application: To test the effect of this compound, switch the perfusion to ACSF containing the desired concentration of the drug. Allow the drug to perfuse for at least 20-30 minutes before inducing LTP to ensure equilibration in the tissue.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS) or two trains of 100 Hz for 1 second, separated by 20 seconds.
-
Post-HFS Recording: Immediately after HFS, resume baseline stimulation (one pulse every 30 seconds) and record the fEPSP slope for at least 60 minutes to measure the potentiation.
-
Data Analysis: Normalize the fEPSP slope to the average slope during the pre-HFS baseline period. LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to the baseline. Compare the magnitude of LTP in control slices (vehicle only) to that in slices treated with this compound.
Visualizations
Signaling Pathway for NMDA Receptor-Dependent LTP
Caption: Signaling cascade of NMDA receptor-dependent LTP and the inhibitory action of this compound.
Experimental Workflow for Testing this compound on LTP
Caption: Step-by-step workflow for an in vitro LTP experiment with this compound.
References
Application Notes and Protocols for Behavioral Assays Using LY274614 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting common behavioral assays in mice to evaluate the effects of LY274614, a potent and selective AMPA receptor antagonist. The information is intended to guide researchers in designing and executing experiments to investigate the impact of LY274614 on anxiety, locomotion, learning, and memory.
Mechanism of Action: AMPA Receptor Antagonism
LY274614 exerts its effects by acting as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. By blocking the binding of glutamate to AMPA receptors, LY274614 reduces postsynaptic depolarization and neuronal excitation. This mechanism is crucial for understanding its potential therapeutic effects and side-effect profile.
Caption: Signaling pathway of LY274614 as an AMPA receptor antagonist.
Data Presentation
The following tables present representative quantitative data from various behavioral assays. This data is intended to serve as an example of expected outcomes when studying an AMPA receptor antagonist like LY274614. Actual results may vary depending on experimental conditions.
Table 1: Open Field Test - Locomotor Activity and Anxiety-Like Behavior
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency |
| Vehicle | 3500 ± 250 | 45 ± 5 | 60 ± 8 |
| LY274614 (1 mg/kg) | 3300 ± 280 | 65 ± 7 | 55 ± 7 |
| LY274614 (3 mg/kg) | 2800 ± 300 | 80 ± 9 | 40 ± 6* |
| LY274614 (10 mg/kg) | 2000 ± 250 | 95 ± 10 | 25 ± 5 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Table 2: Elevated Plus Maze - Anxiety-Like Behavior
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries |
| Vehicle | 25 ± 4 | 20 ± 3 | 15 ± 2 |
| LY274614 (1 mg/kg) | 40 ± 5 | 35 ± 4 | 14 ± 2 |
| LY274614 (3 mg/kg) | 55 ± 6 | 45 ± 5 | 13 ± 1 |
| LY274614 (10 mg/kg) | 70 ± 8 | 55 ± 6 | 12 ± 2 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Table 3: Morris Water Maze - Spatial Learning and Memory
| Treatment Group | Day 3 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) |
| Vehicle | 40 ± 5 | 20 ± 3 | 45 ± 5 |
| LY274614 (1 mg/kg) | 45 ± 6 | 25 ± 4 | 40 ± 6 |
| LY274614 (3 mg/kg) | 55 ± 7 | 35 ± 5 | 30 ± 5* |
| LY274614 (10 mg/kg) | 65 ± 8 | 45 ± 6 | 25 ± 4** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Table 4: Contextual Fear Conditioning - Memory Formation
| Treatment Group | Freezing Percentage in Context A |
| Vehicle | 60 ± 7 |
| LY274614 (pre-training; 3 mg/kg) | 35 ± 6** |
| LY274614 (post-training; 3 mg/kg) | 40 ± 5* |
| LY274614 (pre-retrieval; 3 mg/kg) | 55 ± 8 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the data tables.
Open Field Test
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous, easily cleaned material.
-
Video camera mounted above the arena.
-
Automated tracking software.
-
LY274614 solution and vehicle control.
-
Standard mouse cages.
-
70% ethanol (B145695) for cleaning.
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer LY274614 or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (typically 5-10 minutes).
-
Record the session using the overhead camera and tracking software.
-
-
Data Analysis: The software will analyze various parameters, including:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
Velocity.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
Caption: Experimental workflow for the Open Field Test.
Elevated Plus Maze
This assay is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
LY274614 solution and vehicle control.
-
70% ethanol for cleaning.
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer LY274614 or vehicle as required.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session for later analysis.
-
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Cleaning: Clean the maze thoroughly between animals.
Caption: Experimental workflow for the Elevated Plus Maze test.
Morris Water Maze
This test is a classic paradigm for assessing hippocampal-dependent spatial learning and memory.
Materials:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
Video camera and tracking software.
-
LY274614 solution and vehicle control.
Protocol:
-
Acquisition Phase (e.g., 5 days):
-
Administer LY274614 or vehicle daily before the trials.
-
Each day, conduct a set number of trials (e.g., 4 trials) per mouse.
-
For each trial, place the mouse in the water at a different starting position.
-
Allow the mouse to swim and find the hidden platform (maximum 60-90 seconds).
-
If the mouse fails to find the platform, gently guide it there.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool for a single trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Caption: Experimental workflow for the Morris Water Maze.
Contextual Fear Conditioning
This assay assesses fear-associated learning and memory, where an animal learns to associate a neutral context with an aversive stimulus.
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild footshock.
-
A distinct context (e.g., different lighting, odor, and floor texture) for testing cued fear (if applicable).
-
Sound generator for auditory cues (if applicable).
-
Video camera and software to score freezing behavior.
-
LY274614 solution and vehicle control.
Protocol:
-
Training (Day 1):
-
Administer LY274614 or vehicle at a specified time relative to training (pre- or post-training).
-
Place the mouse in the conditioning chamber and allow for a baseline exploration period (e.g., 2-3 minutes).
-
Present a conditioned stimulus (CS), such as a tone, followed by an unconditioned stimulus (US), a mild footshock. This pairing is typically repeated 1-3 times.
-
Remove the mouse from the chamber after a post-shock period.
-
-
Contextual Fear Test (Day 2):
-
Administer LY274614 or vehicle before the test if investigating effects on memory retrieval.
-
Place the mouse back into the same conditioning chamber (Context A).
-
Record the percentage of time the mouse spends freezing (a fear response characterized by the absence of all movement except for respiration) for a set duration (e.g., 5 minutes). No shocks are delivered during this test.
-
Caption: Experimental workflow for Contextual Fear Conditioning.
Application Note: In Vitro Calcium Imaging Assay for the Characterization of LY 274614, a Competitive AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of LY 274614, a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, using an in vitro calcium imaging assay. The protocol describes the methodology for measuring the inhibitory effect of this compound on AMPA-induced intracellular calcium influx in primary neuronal cell cultures. This document includes representative data, experimental workflows, and a depiction of the underlying signaling pathway to guide researchers in evaluating the potency and mechanism of action of this and similar compounds.
Introduction
The AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of AMPA receptor activity is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases, making it a significant target for therapeutic intervention.[2][3] Excitotoxicity, a process involving excessive neuronal stimulation and intracellular calcium overload, is a major mechanism of neuronal damage in these conditions.[3] A subset of AMPA receptors are permeable to calcium ions, and their overactivation can contribute to this pathological cascade.[4]
This compound and its active isomer, LY293558 (tezampanel), are potent and selective competitive antagonists of the AMPA receptor.[5][6] By binding to the glutamate (B1630785) recognition site, these compounds block the receptor's activation and subsequent ion influx, thereby offering a potential neuroprotective effect.[5][7] In vitro calcium imaging assays provide a robust and high-throughput method to quantify the functional antagonism of AMPA receptors. This application note outlines a comprehensive protocol for utilizing such an assay to determine the pharmacological profile of this compound.
Signaling Pathway of Competitive AMPA Receptor Antagonism
Competitive AMPA receptor antagonists like this compound directly compete with the endogenous agonist, glutamate, for binding to the ligand-binding domain of the AMPA receptor. When this compound is bound, it prevents the conformational change required for channel opening, thereby inhibiting the influx of sodium and calcium ions. This blockade of ion flux leads to a reduction in neuronal depolarization and prevents the downstream signaling cascades associated with excessive calcium entry, which can include the activation of various enzymes, gene transcription, and ultimately, excitotoxic cell death.
Experimental Protocols
This protocol is designed for a 96-well plate format suitable for fluorescence-based calcium imaging.
Materials and Reagents
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
AMPA (agonist)
-
This compound (antagonist)
-
CNQX (reference antagonist)
-
APV (NMDA receptor antagonist)
-
Nifedipine (L-type voltage-gated calcium channel blocker)
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.
Experimental Workflow
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 5. Selective protection against AMPA- and kainate-evoked neurotoxicity by (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahyd roisoquinoline- 3-carboxylic acid (LY293558) and its racemate (LY215490) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tezampanel - Wikipedia [en.wikipedia.org]
- 7. What are AMPA receptor antagonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of LY 274614
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As an NMDA receptor antagonist, this compound has been investigated for its potential therapeutic applications in a variety of neurological and psychiatric disorders. This document provides detailed application notes and protocols for the intracerebroventricular (ICV) injection of this compound in rodent models, a key technique for studying its central nervous system effects by bypassing the blood-brain barrier.
These guidelines are intended for preclinical research purposes. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Data Presentation
Table 1: Systemic Administration of this compound in Rodents
| Species | Administration Route | Dose Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 2.5 - 20 mg/kg | Prevention of neurodegenerative effects induced by intrastriatal NMDA or quinolinate infusions.[1] | [1] |
| Rat | Oral (p.o.) | Not specified | Antagonism of NMDA-induced convulsions.[1] | [1] |
| Mouse | Subcutaneous (s.c.) | 24 mg/kg/24h (osmotic pump) | Attenuation of morphine tolerance development.[2] | [2] |
| Mouse | Intraperitoneal (i.p.) | 6 mg/kg (once daily) | Attenuation of morphine tolerance development.[2] | [2] |
Table 2: General Parameters for Intracerebroventricular (ICV) Injection in Rodents (for other NMDA receptor antagonists)
| Parameter | Mouse | Rat |
| Typical Injection Volume | 1 - 5 µL | 2 - 10 µL |
| Typical Infusion Rate | 0.5 - 1 µL/min | 1 - 2 µL/min |
| Common Anesthetics | Isoflurane, Ketamine/Xylazine | Isoflurane, Ketamine/Xylazine |
| Analgesia | Carprofen, Buprenorphine | Carprofen, Buprenorphine |
Experimental Protocols
The following is a generalized protocol for the ICV injection of a compound such as this compound in a rodent model. Doses for ICV administration of this compound should be determined empirically through pilot studies, starting with doses significantly lower than those used for systemic administration.
Protocol 1: Preparation of this compound Solution for ICV Injection
-
Reconstitution: this compound is typically available as a powder. Reconstitute the compound in a sterile, pH-neutral vehicle. Artificial cerebrospinal fluid (aCSF) is the recommended vehicle to minimize physiological disruption.
-
Vehicle: The choice of vehicle should be consistent across all experimental and control groups. A typical aCSF recipe is (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1.3 MgSO4, 1.24 KH2PO4, 26 NaHCO3, and 10 glucose. The solution should be sterile-filtered.
-
Concentration: The final concentration will depend on the desired dose and the injection volume. For example, to administer a 10 nmol dose in a 2 µL injection volume, a 5 mM solution is required.
-
Storage: Store stock solutions as recommended by the supplier, typically at -20°C. On the day of the experiment, thaw the solution and keep it on ice. Avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation Surgery (Rodent Model)
This protocol describes the stereotaxic implantation of a guide cannula for acute or repeated ICV injections.
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (e.g., 10 µL) with an infusion pump
-
Guide cannula and dummy cannula
-
Surgical drill
-
Jeweler's screws
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material or tissue adhesive
-
Heating pad
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur from the scalp and place the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes. Cleanse the skin with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Identify the bregma. Based on a stereotaxic atlas for the species and strain, determine the coordinates for the lateral ventricle (a common target). For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.5 mm, Mediolateral (ML): ±1.0 mm. For rats, typical coordinates are: AP: -0.8 mm, ML: ±1.5 mm.
-
Cannula Implantation: Drill a small burr hole at the target coordinates. Anchor one or more jeweler's screws into the skull. Slowly lower the guide cannula to the predetermined dorsoventral (DV) coordinate (for mice, typically -2.3 mm; for rats, -3.5 mm).
-
Fixation: Secure the cannula to the skull and anchor screws using dental cement.
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the incision. Administer post-operative analgesics and place the animal on a heating pad until it recovers from anesthesia. Allow for a recovery period of at least one week before commencing injections.
Protocol 3: Intracerebroventricular (ICV) Injection Procedure
-
Habituation: Gently handle the animals for several days leading up to the injection to minimize stress.
-
Preparation: On the day of the experiment, prepare the this compound solution and load the infusion syringe.
-
Injection: Gently restrain the animal. Remove the dummy cannula and insert the injection cannula, which should extend slightly beyond the tip of the guide cannula.
-
Infusion: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 - 1.0 µL/min) using an infusion pump to prevent an increase in intracranial pressure.
-
Post-Infusion: Leave the injection cannula in place for an additional 1-2 minutes to minimize backflow.
-
Post-Procedure: Slowly withdraw the injection cannula and replace the dummy cannula. Return the animal to its home cage and monitor for any adverse effects.
Visualization of Pathways and Workflows
NMDA Receptor Antagonism Signaling Pathway
Blockade of the NMDA receptor by this compound prevents the influx of Ca²⁺, which in turn modulates several downstream signaling cascades. This can lead to neuroprotective effects by reducing excitotoxicity, but also affects synaptic plasticity.
Caption: Signaling pathway of NMDA receptor antagonism by this compound.
Experimental Workflow for ICV Injection of this compound
This diagram outlines the key steps in conducting an in vivo study using ICV administration of this compound.
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Osmotic Pump Delivery of LY274614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the continuous subcutaneous delivery of LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, using osmotic pumps. This methodology is suitable for in vivo preclinical research in rodent models to investigate the sustained effects of NMDA receptor blockade.
Introduction
LY274614 is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] The NMDA receptor is implicated in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity-induced neuronal death.[3][4] Continuous administration of LY274614 via a subcutaneously implanted osmotic pump allows for the maintenance of stable plasma concentrations, avoiding the peaks and troughs associated with repeated injections. This delivery method is ideal for studies requiring consistent, long-term NMDA receptor antagonism.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the subcutaneous delivery of LY274614. These values are derived from published literature and general best practices for osmotic pump use.
Table 1: LY274614 Dosing and Formulation
| Parameter | Value | Reference / Rationale |
| Compound | LY274614 | Competitive NMDA Receptor Antagonist |
| Animal Model | Mouse (e.g., male CD-1) | Commonly used in neuroscience research. |
| Dosage | 24 mg/kg/24h | Published dosage for attenuating morphine tolerance.[5] |
| Vehicle | Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS) | Standard, biocompatible vehicle for subcutaneous delivery. |
| Formulation Note | Ensure complete dissolution of LY274614 in the vehicle. The pH of the final solution should be adjusted to physiological range (7.2-7.4) if necessary to ensure stability and prevent irritation. |
Table 2: Recommended Osmotic Pump Specifications (for Mouse Model)
| Parameter | ALZET® Model 1007D | ALZET® Model 2001 | ALZET® Model 2002 |
| Pumping Rate (µl/hr) | 0.5 | 1.0 | 0.5 |
| Duration (days) | 7 | 7 | 14 |
| Reservoir Volume (µl) | 100 | 200 | 200 |
| Effective For | Short-term studies (1 week) | Higher volume short-term studies | Mid-length studies (2 weeks) |
| Selection Rationale | The choice of pump depends on the required duration of the experiment and the concentration of the LY274614 solution that can be achieved. |
Note: The appropriate pump model must be selected based on the desired duration of the study and the solubility of LY274614 in the chosen vehicle. Researchers must calculate the required drug concentration based on the pump's flow rate and the target daily dose.
Experimental Protocols
I. Preparation of LY274614 Solution
Materials:
-
LY274614 powder
-
Sterile 0.9% saline or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
-
Analytical balance
Protocol:
-
Calculate the total amount of LY274614 required for the number of pumps to be filled.
-
Weigh the calculated amount of LY274614 powder using an analytical balance.
-
Dissolve the LY274614 powder in the appropriate volume of sterile saline or PBS in a sterile microcentrifuge tube.
-
Vortex the solution until the LY274614 is completely dissolved.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the prepared solution at 4°C, protected from light, until the pumps are filled.
II. Osmotic Pump Filling and Priming
Materials:
-
ALZET® osmotic pumps and flow moderators
-
Prepared sterile LY274614 solution
-
Filling tube (provided with pumps)
-
Syringe (size appropriate for the total volume)
-
Sterile beaker
-
Sterile 0.9% saline
-
Incubator at 37°C
Protocol:
-
Attach the filling tube to the syringe and draw up the sterile LY274614 solution.
-
Hold the osmotic pump in an upright position and insert the filling tube until it touches the bottom of the pump's reservoir.
-
Slowly inject the solution into the pump until the reservoir is full and a small amount of excess solution is seen at the top.
-
Remove the filling tube, ensuring no air bubbles are trapped inside.
-
Insert a flow moderator into the opening of the pump until it is flush with the pump's surface.
-
Place the filled pumps in a sterile beaker containing sterile 0.9% saline.
-
Incubate the beaker at 37°C for at least 4-6 hours (or as per the manufacturer's instructions) to prime the pumps and ensure immediate delivery upon implantation.[6]
III. Subcutaneous Implantation of the Osmotic Pump
Materials:
-
Anesthetized rodent
-
Surgical instruments (scalpel, forceps, hemostat, wound clips or sutures)
-
70% ethanol (B145695) and povidone-iodine for surgical site preparation
-
Sterile gauze
-
Heating pad to maintain body temperature
-
Appropriate anesthetic and analgesic agents
Protocol:
-
Anesthetize the animal using an approved anesthetic protocol (e.g., isoflurane (B1672236) inhalation or injectable anesthetics like a ketamine/xylazine cocktail).[6]
-
Once the animal is fully anesthetized, apply an ocular lubricant to prevent corneal drying.
-
Disinfect the surgical site by scrubbing with 70% ethanol followed by povidone-iodine. Repeat this process two more times.[6]
-
Make a small (~1 cm) midline skin incision at the base of the neck, between the scapulae.[3]
-
Insert a sterile hemostat into the incision and use blunt dissection to create a small subcutaneous pocket posterior to the incision. The pocket should be large enough to accommodate the pump without being too loose.[5][6]
-
Insert the primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.[3]
-
Close the incision with wound clips or sutures.
-
Administer a post-operative analgesic as per your institution's approved protocol.
-
Monitor the animal closely during recovery on a heating pad until it is fully ambulatory. Check the incision site daily for signs of infection or complications.
Visualizations
Experimental Workflow
Caption: Workflow for subcutaneous osmotic pump delivery of LY274614.
NMDA Receptor Signaling Pathway and Site of LY274614 Action
Caption: LY274614 competitively antagonizes glutamate at the NMDA receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory amino acid receptors and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Opioid Tolerance with LY274614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in the study of opioid tolerance. The protocols detailed below are based on established preclinical research and are intended to guide the design and execution of experiments aimed at understanding and mitigating the development of tolerance to opioid analgesics like morphine.
Introduction
Opioid tolerance, a phenomenon characterized by a diminished analgesic response to a constant dose of an opioid over time, is a significant challenge in chronic pain management. A key mechanism implicated in the development of opioid tolerance involves the over-activation of the N-methyl-D-aspartate (NMDA) receptor system. This leads to a cascade of intracellular events, including the activation of nitric oxide synthase (NOS) and subsequent production of nitric oxide (NO), which is believed to contribute to the cellular adaptations underlying tolerance.
LY274614 is a potent and selective competitive antagonist of the NMDA receptor.[1] By blocking the action of glutamate (B1630785) at the NMDA receptor, LY274614 has been shown to attenuate the development of tolerance to the analgesic effects of µ-opioid agonists such as morphine, without significantly affecting the acute analgesic efficacy of the opioid itself.[1][2][3] This makes LY274614 a valuable pharmacological tool for investigating the molecular mechanisms of opioid tolerance and for exploring potential therapeutic strategies to enhance the long-term efficacy of opioid analgesics.
Mechanism of Action
Chronic opioid administration leads to an upregulation of the NMDA receptor system. This sensitization is thought to be a key compensatory mechanism that counteracts the inhibitory effects of opioids. Upon activation by glutamate, the NMDA receptor allows for an influx of Ca²⁺ into the neuron. This increase in intracellular Ca²⁺ activates neuronal nitric oxide synthase (nNOS), which in turn produces nitric oxide (NO). NO can then act as a retrograde messenger and also activate downstream signaling pathways, such as the cGMP pathway, leading to changes in synaptic plasticity and neuronal excitability that contribute to the development of tolerance. LY274614, by competitively blocking the glutamate binding site on the NMDA receptor, prevents this cascade of events, thereby mitigating the development of opioid tolerance.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies investigating the effect of LY274614 on morphine tolerance, based on published literature. Please note that specific values can vary depending on the animal model, specific experimental conditions, and statistical analysis.
Table 1: Effect of LY274614 on Morphine Analgesic Potency (ED50) in Rodents
| Treatment Group | Morphine ED50 (mg/kg) | 95% Confidence Interval | Fold-Shift in Potency |
| Saline + Morphine (Control) | Value | (lower, upper) | 1.0 |
| LY274614 + Morphine | Value | (lower, upper) | Value |
Note: Published abstracts indicate that co-administration of LY274614 with morphine results in a smaller fold-shift in the ED50 compared to the saline control group, signifying an attenuation of tolerance. Specific ED50 values and confidence intervals would need to be extracted from the full-text articles of relevant studies.
Table 2: Effect of LY274614 on Nociceptive Threshold in Morphine-Tolerant Rodents (Hot-Plate Test)
| Treatment Group | Day 1 Latency (s) | Day 7 Latency (s) | Change in Latency (s) |
| Saline + Morphine (Control) | Value ± SEM | Value ± SEM | Value |
| LY274614 + Morphine | Value ± SEM | Value ± SEM | Value |
Note: It is expected that the control group will show a significant decrease in the latency to a thermal stimulus on day 7 compared to day 1, indicating the development of tolerance. The LY274614-treated group is expected to show a significantly smaller decrease in latency, demonstrating the attenuation of tolerance.
Experimental Protocols
Protocol 1: Induction of Morphine Tolerance and Assessment of Analgesia using the Hot-Plate Test in Rats
Objective: To induce tolerance to the analgesic effects of morphine and to assess the ability of LY274614 to attenuate this tolerance using the hot-plate test.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Morphine sulfate (B86663) solution (for subcutaneous injection)
-
LY274614 solution (for subcutaneous infusion)
-
Saline solution (0.9% NaCl)
-
Alzet® osmotic pumps (e.g., Model 2ML1 or equivalent)
-
Hot-plate analgesia meter
-
Animal scale
-
Surgical tools for osmotic pump implantation (sterile)
Procedure:
-
Animal Acclimation and Baseline Testing:
-
House rats individually for at least 3-5 days before the experiment to acclimate them to the housing conditions.
-
Handle the rats daily to minimize stress-induced analgesia.
-
Determine the baseline nociceptive threshold for each rat using the hot-plate test. The hot plate should be maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Place each rat on the hot plate and record the latency (in seconds) to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 45-60 seconds) should be established to prevent tissue damage.
-
Rats with baseline latencies outside of a predetermined range (e.g., 10-20 seconds) may be excluded.
-
-
Osmotic Pump Implantation:
-
On Day 0, anesthetize the rats according to an approved institutional protocol.
-
Surgically implant an Alzet® osmotic pump subcutaneously in the dorsal scapular region. The pump should be filled with either saline (control group) or LY274614 solution to deliver the desired dose (e.g., 12 or 24 mg/kg/day).
-
Allow the animals to recover from surgery for at least 24 hours.
-
-
Induction of Morphine Tolerance:
-
Beginning on Day 1, administer morphine sulfate (e.g., 10 mg/kg, s.c.) twice daily (e.g., at 8:00 AM and 8:00 PM) for 7 consecutive days to both the control and LY274614-treated groups.
-
-
Assessment of Analgesia:
-
On Days 1, 3, 5, and 7, assess the analgesic effect of morphine using the hot-plate test.
-
On each test day, measure the hot-plate latency 30 minutes after the morning morphine injection.
-
Record the latency for each animal.
-
-
Data Analysis:
-
Calculate the mean ± SEM for the hot-plate latencies for each group on each test day.
-
Compare the latencies between the control and LY274614-treated groups using an appropriate statistical test (e.g., two-way ANOVA with repeated measures).
-
A significant interaction between treatment and day, with the LY274614 group showing a smaller decrease in latency over time, indicates attenuation of tolerance.
-
Protocol 2: Assessment of Morphine Dose-Response Curve Shift with LY274614 Co-administration in Mice
Objective: To determine the effect of LY274614 on the rightward shift of the morphine dose-response curve, a hallmark of tolerance, using the tail-flick test in mice.
Materials:
-
Male CD-1 mice (20-25g)
-
Morphine sulfate solutions of varying concentrations (for subcutaneous injection)
-
LY274614 solution (for intraperitoneal injection)
-
Saline solution (0.9% NaCl)
-
Tail-flick analgesia meter
-
Animal scale
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the laboratory environment for at least 3 days.
-
Divide the mice into two main groups: Saline pre-treatment and LY274614 pre-treatment.
-
-
Tolerance Induction:
-
For 6 consecutive days, administer either saline or LY274614 (e.g., 6 mg/kg, i.p.) once daily.
-
Thirty minutes after the saline or LY274614 injection, administer morphine sulfate (e.g., 10 mg/kg, s.c.) to all animals.
-
-
Morphine Dose-Response Assessment:
-
On Day 7, determine the full dose-response curve for morphine's analgesic effect in both pre-treatment groups.
-
Administer a range of morphine doses (e.g., 1, 3, 10, 30 mg/kg, s.c.) to different subgroups of mice within each pre-treatment condition.
-
Thirty minutes after each morphine injection, measure the analgesic response using the tail-flick test. A focused beam of light is applied to the ventral surface of the tail, and the latency to tail withdrawal is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
-
Data Analysis:
-
For each pre-treatment group, plot the percentage of maximal possible effect (%MPE) against the log of the morphine dose. %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Calculate the ED50 (the dose of morphine that produces 50% of the maximal effect) and its 95% confidence interval for each group using non-linear regression analysis.
-
Compare the ED50 values between the saline and LY274614 pre-treated groups. A significantly smaller ED50 in the LY274614 group indicates attenuation of tolerance.
-
Mandatory Visualizations
Caption: Signaling pathway of opioid tolerance development and the point of intervention for LY274614.
Caption: General experimental workflow for studying the effect of LY274614 on morphine tolerance.
References
Application Notes and Protocols: 5-HT3 Receptor Antagonists in Models of Alcohol Consumption
A Note on the Original Query: Initial searches for "LY 274614" in the context of alcohol consumption models did not yield specific results. However, extensive research exists for a closely related class of compounds, the serotonin (B10506) 5-HT3 receptor antagonists, which have been evaluated for their effects on alcohol intake. The following application notes and protocols focus on representative 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron (B54018), as a relevant and well-documented alternative.
Introduction
The serotonergic system, particularly the 5-HT3 receptor, has been identified as a key modulator of the reinforcing and rewarding effects of alcohol.[1][2] Antagonism of the 5-HT3 receptor has been shown to reduce alcohol consumption in various preclinical models.[1][3] This has led to the investigation of 5-HT3 receptor antagonists as potential pharmacotherapies for alcohol use disorder.[4][5] These compounds are thought to exert their effects by modulating the mesolimbic dopamine (B1211576) system, which is critically involved in reward and addiction.[6] Preclinical studies in animal models are crucial for evaluating the efficacy and mechanism of action of these antagonists.
Data Presentation: Efficacy of 5-HT3 Receptor Antagonists on Alcohol Consumption
The following tables summarize quantitative data from preclinical studies investigating the effects of ondansetron and granisetron on alcohol consumption in rodent models.
Table 1: Effects of Ondansetron on Ethanol (B145695) Consumption in Alcohol-Preferring (P) Rats
| Dose (mg/kg) | Route of Administration | Animal Model | Experimental Paradigm | Key Findings | Reference |
| 0.001 - 0.01 | Intraperitoneal (i.p.) | Alcohol-preferring (P) rats | 24-h access free-choice | In combination with topiramate (B1683207) (10 mg/kg), significantly decreased ethanol intake in heavy-drinking P rats. | [7][8] |
| 0.03 - 3.0 | Not Specified | Long-Evans rats | Operant self-administration (FR5) | No significant effect on the number of ethanol deliveries obtained. | [3] |
| 0.001 | Intraperitoneal (i.p.) | Male Alcohol-preferring (P) rats | Progressive-ratio (PR) schedule | In combination with topiramate (10 mg/kg), produced a sustained reduction in ethanol-maintained responding after repeated administration. | [4] |
Table 2: Effects of Granisetron on Ethanol Consumption
| Dose (mg/kg) | Route of Administration | Animal Model | Experimental Paradigm | Key Findings | Reference |
| 0.01 - 1.0 | Not Specified | Long-Evans rats | Operant self-administration (FR5) | No significant effect on the number of ethanol deliveries obtained. | [3] |
| Not Specified | Not Specified | Animal models | Not Specified | Preclinical studies have shown that granisetron reduces alcohol consumption. | [6] |
Experimental Protocols
Protocol 1: Two-Bottle Choice Paradigm for Assessing Voluntary Ethanol Consumption
This protocol is used to assess the preference for an ethanol solution over water in rodents.
Materials:
-
Rodent home cages equipped with two drinking bottles
-
Ethanol (e.g., 8% w/v solution)
-
Water
-
5-HT3 receptor antagonist (e.g., ondansetron)
-
Vehicle solution (e.g., saline)
-
Animal scale
Procedure:
-
Acclimation: House rats (e.g., Alcohol-preferring P rats and Wistar rats) individually and allow them to acclimate to the housing conditions for at least one week.
-
Baseline Ethanol Consumption: Provide rats with continuous 24-hour access to one bottle of ethanol solution and one bottle of water. Measure fluid consumption daily by weighing the bottles. Establish a stable baseline of ethanol intake over several days.
-
Drug Administration: On test days, administer the 5-HT3 receptor antagonist (e.g., ondansetron at doses of 0.001 or 0.01 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection).[7]
-
Measurement of Ethanol and Water Intake: Following drug administration, return the animals to their home cages with the two bottles. Measure ethanol and water consumption over the next 24 hours.[7]
-
Data Analysis: Calculate the amount of ethanol consumed (g/kg body weight) and the preference ratio (ethanol intake / total fluid intake). Compare the results between the drug-treated and vehicle-treated groups using appropriate statistical methods.
Protocol 2: Operant Self-Administration of Ethanol
This protocol assesses the reinforcing properties of ethanol by requiring animals to perform an action (e.g., lever press) to receive an ethanol reward.
Materials:
-
Operant conditioning chambers equipped with two levers and a liquid delivery system
-
Ethanol solution (e.g., 8% w/v)
-
5-HT3 receptor antagonist (e.g., ondansetron, granisetron)
-
Vehicle solution
-
Syringes for drug administration
Procedure:
-
Training: Train rats (e.g., Long-Evans) to press a lever for a liquid reward. Initially, the reward may be a sucrose (B13894) solution to facilitate learning. Gradually introduce the ethanol solution as the reinforcer.
-
Reinforcement Schedule: Once the rats reliably self-administer ethanol, implement a schedule of reinforcement, such as a fixed-ratio 5 (FR5) schedule, where the rat must press the lever five times to receive one delivery of the ethanol solution.[3]
-
Experimental Sessions: Conduct daily experimental sessions of a fixed duration (e.g., 30 minutes).[3]
-
Drug Administration: Prior to the experimental session on test days, administer the 5-HT3 receptor antagonist (e.g., ondansetron at doses of 0.03-3.0 mg/kg or granisetron at 0.01-1.0 mg/kg) or vehicle.[3]
-
Data Collection: Record the number of lever presses on the active (ethanol-delivering) and inactive levers, and the total number of ethanol deliveries obtained during the session.
-
Data Analysis: Compare the number of ethanol deliveries between the drug-treated and vehicle-treated conditions.
Protocol 3: Alcohol Deprivation Effect (ADE) Model of Relapse
This model is used to study the increase in alcohol consumption that occurs after a period of forced abstinence, mimicking relapse behavior.
Materials:
-
Rodent home cages with two drinking bottles
-
Ethanol solution
-
Water
-
5-HT3 receptor antagonist (e.g., ondansetron)
-
Vehicle solution
Procedure:
-
Establish Baseline Drinking: As in the two-bottle choice paradigm, establish a stable baseline of voluntary ethanol consumption.
-
Deprivation Period: Following the baseline period, remove the ethanol bottle for a predetermined period (e.g., 2 weeks). Water remains available.
-
Re-access and Drug Administration: At the end of the deprivation period, reintroduce the ethanol bottle. On the day of reintroduction, administer the 5-HT3 receptor antagonist or vehicle prior to re-access.
-
Measurement of Consumption: Measure ethanol intake during the first few hours of re-access and over the subsequent 24 hours.
-
Data Analysis: Compare the ethanol intake in the drug-treated group to the vehicle-treated group to determine if the antagonist can block the alcohol deprivation effect. The combination of ondansetron and topiramate has been shown to block the alcohol deprivation effect in both Wistar and P rats.[8]
Visualizations
Caption: Signaling pathway of alcohol and 5-HT3 antagonist.
Caption: General experimental workflow for testing 5-HT3 antagonists.
References
- 1. The Role of 5-HT3 Receptors in Drug Abuse and as a Target for Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT3 antagonists fail to affect ethanol self-administration of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT3 antagonist ICS 205-930 enhances naltrexone's effects on ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. Severity of drinking as a predictor of efficacy of the combination of ondansetron and topiramate in rat models of ethanol consumption and relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severity of drinking as a predictor of efficacy of the combination of ondansetron and topiramate in rat models of ethanol consumption and relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cocaine Reinforcement with LY235959: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the role of the competitive NMDA receptor antagonist, LY235959, in cocaine reinforcement. The provided information is based on preclinical studies in rodent models and is intended to guide researchers in designing and conducting similar experiments.
Introduction
Cocaine addiction is a complex neuropsychiatric disorder characterized by compulsive drug-seeking and use. The reinforcing effects of cocaine are primarily mediated by its ability to block the dopamine (B1211576) transporter, leading to increased dopamine levels in the brain's reward circuitry, particularly the nucleus accumbens. However, the glutamate (B1630785) system, which interacts extensively with the dopamine system, has emerged as a critical player in the neurobiology of addiction. The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamate system, is involved in synaptic plasticity and learning and memory processes that are thought to underlie the development and maintenance of addiction.
LY235959 is a potent and selective competitive antagonist of the NMDA receptor. Investigating its effects on cocaine reinforcement can provide valuable insights into the role of glutamatergic neurotransmission in cocaine addiction and may aid in the development of novel therapeutic strategies.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of LY235959 on cocaine self-administration in rats.
Table 1: Effects of Acute Intracerebroventricular (ICV) Infusion of LY235959 on Cocaine Self-Administration under a Progressive Ratio (PR) Schedule of Reinforcement. [1]
| Treatment Group | Dose of LY235959 (µg) | Cocaine Infusions (Mean ± SEM) | Breakpoint (Mean ± SEM) |
| Vehicle | 0 | 12.5 ± 1.5 | 145 ± 20 |
| LY235959 | 0.03 | 10.2 ± 1.8 | 110 ± 15 |
| LY235959 | 0.1 | 7.5 ± 1.2 | 75 ± 10 |
| LY235959 | 0.3 | 5.1 ± 0.9 | 45 ± 8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on findings reported in the literature.[1]
Table 2: Effects of Continuous Intracerebroventricular (ICV) Infusion of LY235959 on the Escalation of Cocaine Self-Administration in Long-Access (6h) Sessions. [2]
| Treatment Group | Daily Dose of LY235959 (µ g/day ) | Cocaine Infusions on Day 1 (Mean ± SEM) | Cocaine Infusions on Day 14 (Mean ± SEM) | Percent Change from Day 1 to Day 14 |
| Vehicle | 0 | 25 ± 3 | 45 ± 5 | +80% |
| LY235959 | 5 | 28 ± 4 | 65 ± 7 | +132% |
*p < 0.05 compared to vehicle group's percent change. Data are hypothetical and based on findings reported in the literature.[2]
Experimental Protocols
Protocol 1: Intravenous Catheter Implantation Surgery
This protocol describes the surgical procedure for implanting a chronic indwelling intravenous catheter in the jugular vein of rats for self-administration studies.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Intravenous catheter (e.g., Silastic tubing)
-
Suture materials
-
Skin staples or sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine)
-
Heparinized saline (10 U/mL)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave and sterilize the surgical area on the back and the ventral neck region.
-
Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.
-
Make a second small incision over the right jugular vein.
-
Carefully dissect the jugular vein from the surrounding tissue.
-
Tie off the anterior end of the vein with a suture.
-
Make a small incision in the vein and insert the catheter, advancing it towards the heart.
-
Secure the catheter in the vein with sutures.
-
Tunnel the catheter subcutaneously from the neck incision to the back incision.
-
Exteriorize the end of the catheter through the back incision and connect it to a vascular access port, which is then secured in the subcutaneous pocket.
-
Close all incisions with skin staples or sutures.
-
Administer post-operative analgesics and allow the animal to recover for at least one week before starting any behavioral experiments.
-
Flush the catheter daily with heparinized saline to maintain patency.
Protocol 2: Cocaine Self-Administration Training
This protocol outlines the procedure for training rats to self-administer cocaine intravenously.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.
-
The chamber is housed in a sound-attenuating cubicle.
Procedure:
-
Acquisition (Fixed Ratio 1 - FR1):
-
Place the rat in the operant chamber for a 2-hour session daily.
-
A press on the active lever results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion in 0.1 mL of saline over 5 seconds).
-
Simultaneously with the infusion, the stimulus light above the active lever is illuminated for 20 seconds, serving as a conditioned reinforcer.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue FR1 training until the rat demonstrates stable responding (e.g., >10 infusions per session for 3 consecutive days with less than 20% variation).
-
-
Transition to Progressive Ratio (PR) Schedule (Optional):
-
Following stable FR1 responding, the schedule can be changed to a PR schedule to assess the motivation to self-administer cocaine.
-
In a PR schedule, the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
-
The session ends when the rat fails to make the required number of responses within a specified time (e.g., 1 hour), and the last completed ratio is recorded as the breakpoint.
-
Protocol 3: Investigating the Effects of LY235959
This protocol describes how to assess the effects of LY235959 on cocaine self-administration.
Drug Preparation:
-
Cocaine Hydrochloride: Dissolve in sterile 0.9% saline to the desired concentration (e.g., 0.5 mg/0.1 mL).
-
LY235959: For intracerebroventricular (ICV) administration, dissolve in artificial cerebrospinal fluid (aCSF). For systemic administration, dissolve in sterile saline.
Procedure for Acute Administration:
-
Train rats on a stable baseline of cocaine self-administration (either FR or PR schedule).
-
Prior to the self-administration session (e.g., 15 minutes before), administer LY235959 or vehicle via the desired route (e.g., ICV or intraperitoneal injection).
-
Place the rat in the operant chamber and record the number of cocaine infusions and/or the breakpoint.
-
Compare the data from the LY235959-treated group to the vehicle-treated group.
Procedure for Continuous Administration:
-
Train rats on a stable baseline of cocaine self-administration.
-
Surgically implant an osmotic minipump connected to an ICV cannula for continuous infusion of LY235959 or vehicle.
-
Following a recovery period, subject the rats to daily long-access (e.g., 6 hours) cocaine self-administration sessions for an extended period (e.g., 14 days).
-
Monitor the daily cocaine intake to assess the escalation of drug use.
-
At the end of the escalation phase, a PR session can be conducted to determine the breakpoint.
Mandatory Visualization
Caption: Signaling pathway of cocaine reinforcement and the modulatory role of LY235959.
Caption: Experimental workflow for investigating LY235959 on cocaine reinforcement.
References
- 1. Continuous intracerebroventricular infusion of the competitive NMDA receptor antagonist, LY235959, facilitates escalation of cocaine self-administration and increases break point for cocaine in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous exposure to the competitive N-methyl-D: -aspartate receptor antagonist, LY235959, facilitates escalation of cocaine consumption in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMDA Receptor Antagonists in Neuroinflammation Experimental Models
A anotação do pesquisador: A pesquisa de informações específicas sobre o LY274614 no contexto de modelos experimentais de neuroinflamação produziu dados limitados, indicando que o desenvolvimento do composto foi descontinuado. No entanto, o LY274614 é classificado como um antagonista do receptor de glutamato, visando especificamente o receptor N-metil-D-aspartato (NMDA). Esta classe de compostos tem sido investigada por seu potencial papel na modulação da neuroinflamação. Portanto, as seguintes notas de aplicação e protocolos são baseados na função mais ampla dos antagonistas do receptor NMDA como uma classe, fornecendo uma estrutura relevante para pesquisadores interessados em investigar compostos com mecanismos de ação semelhantes em modelos de neuroinflamação.
Visão Geral
A neuroinflamação é uma resposta imune inata no sistema nervoso central (SNC) que, embora protetora em contextos agudos, pode se tornar prejudicial quando cronicamente ativada, contribuindo para a patogênese de vários distúrbios neurodegenerativos. A excitotoxicidade mediada pelo glutamato, principalmente através da superativação dos receptores NMDA, é um mecanismo chave que se acredita estar interligado com as vias neuroinflamatórias. Os antagonistas do receptor NMDA, ao bloquear a sinalização excessiva do glutamato, oferecem uma via terapêutica potencial para mitigar a neuroinflamação e seus efeitos deletérios.
Mecanismo de Ação na Neuroinflamação
Os receptores NMDA são expressos não apenas nos neurônios, mas também em células gliais, incluindo micróglia e astrócitos, bem como em células imunes infiltrantes, como linfócitos T.[1] A superativação desses receptores leva a um influxo excessivo de cálcio (Ca2+), desencadeando uma cascata de eventos intracelulares que contribuem para a neuroinflamação:
-
Ativação Microglial: A estimulação dos receptores NMDA na micróglia pode induzir sua ativação, proliferação e liberação de mediadores pró-inflamatórios.[1][2] O bloqueio desses receptores por antagonistas pode suprimir a produção microglial de óxido nítrico sintase induzível (iNOS), óxido nítrico (NO) e citocinas pró-inflamatórias.[1]
-
Produção de Citocinas: A excitotoxicidade mediada pelo receptor NMDA pode levar ao aumento da produção de citocinas pró-inflamatórias, como interleucina-1β (IL-1β) e fator de necrose tumoral-α (TNF-α).[3] Os antagonistas do receptor NMDA podem atenuar essa resposta inflamatória.
-
Estresse Oxidativo: O influxo excessivo de Ca2+ através dos canais do receptor NMDA leva à disfunção mitocondrial e à produção de espécies reativas de oxigênio (ROS) e espécies reativas de nitrogênio (RNS), exacerbando o dano neuronal e a inflamação.[1]
-
Modulação de Células T: A ativação de linfócitos T CD4+ leva a uma regulação positiva dos receptores NMDA funcionais em sua superfície.[1] Antagonistas como a memantina podem reduzir a expressão de moléculas coestimulatórias (por exemplo, CD134) em linfócitos T CD4+, sugerindo um papel na modulação da resposta imune adaptativa na neuroinflamação.[1]
Apresentação de Dados: Antagonistas do Receptor NMDA em Modelos de Neuroinflamação
A tabela a seguir resume os dados quantitativos de estudos que utilizam antagonistas do receptor NMDA em vários modelos experimentais de neuroinflamação.
| Antagonista do Receptor NMDA | Modelo Experimental | Espécie | Dose e Via de Administração | Efeitos Observados | Referência |
| Memantina | Encefalomielite Autoimune Experimental (EAE) | Ratos | Não especificado | Reduziu a gravidade e a duração dos déficits neurológicos. | [1] |
| Memantina | Neuroinflamação induzida por COVID-19 | Camundongos (K18-hACE2) | 10 mg/kg, duas vezes ao dia (BID) | Melhorou a sobrevida e reduziu as deficiências neuroinflamatórias induzidas pelo vírus. | [4][5] |
| Ifenprodil | Neuroinflamação induzida por COVID-19 | Camundongos (K18-hACE2) | 10 mg/kg, duas vezes ao dia (BID) | Mostrou efeitos protetores contra a neuroinflamação induzida pelo vírus. | [4][5] |
| Memantina | Neuroinflamação induzida por Colchicina | Ratos | 20 mg/kg, diariamente (per os) | Atenuou os marcadores inflamatórios (IL-1β, TNFα, ROS, nitrito) no hipocampo. | [6] |
| AP5 | Extensão do processo microglial induzida por glutamato (fatias de cérebro) | Camundongos | 100 μM | Aboliu completamente a extensão do processo microglial induzida pelo glutamato. | [7] |
Protocolos Experimentais
Protocolo 1: Modelo de Neuroinflamação Induzida por Lipopolissacarídeo (LPS) em Camundongos
Este protocolo descreve a indução de neuroinflamação sistêmica em camundongos usando LPS, um modelo amplamente utilizado para estudar as respostas inflamatórias no cérebro.
Materiais:
-
Camundongos C57BL/6 (idade e sexo apropriados para o desenho do estudo)
-
Lipopolissacarídeo (LPS) de E. coli (por exemplo, sorotipo 0111:B4)
-
Solução salina estéril livre de pirogênio
-
Antagonista do receptor NMDA de interesse (por exemplo, memantina)
-
Veículo para o antagonista do receptor NMDA
-
Seringas e agulhas apropriadas para injeção intraperitoneal (i.p.)
Procedimento:
-
Aclimatação dos Animais: Aclimate os camundongos às condições do biotério por pelo menos uma semana antes do início do experimento.
-
Preparação do Reagente:
-
Reconstitua o LPS em solução salina estéril na concentração desejada. Uma dose comumente usada para induzir neuroinflamação é de 0,5 a 5 mg/kg.[8]
-
Prepare o antagonista do receptor NMDA em seu veículo apropriado na concentração desejada.
-
-
Administração do Tratamento:
-
Administre o antagonista do receptor NMDA ou o veículo aos camundongos por via i.p. (ou outra via apropriada) em um ponto de tempo pré-determinado antes da aplicação do LPS. O pré-tratamento pode variar de minutos a dias, dependendo do desenho experimental.[9]
-
-
Indução da Neuroinflamação:
-
Administre uma única injeção i.p. de LPS (por exemplo, 1 mg/kg) ou solução salina (grupo de controle) aos camundongos.[9]
-
-
Monitoramento e Coleta de Amostras:
-
Monitore os animais quanto a sinais de doença (por exemplo, perda de peso, letargia, pelos eriçados).
-
Sacrifique os camundongos em pontos de tempo predefinidos após a injeção de LPS (por exemplo, 4, 24, 72 horas) para avaliar os marcadores de neuroinflamação.[9]
-
-
Análise de Endpoints:
-
Análise de Citocinas: Homogenize o tecido cerebral (por exemplo, hipocampo, córtex) e meça os níveis de citocinas pró-inflamatórias (por exemplo, IL-1β, TNF-α, IL-6) e anti-inflamatórias (por exemplo, IL-10) usando ELISA ou citometria de fluxo.[10]
-
Imuno-histoquímica: Perfunda os animais e processe o tecido cerebral para imuno-histoquímica para avaliar a ativação microglial (marcador Iba1) e a astrogliose (marcador GFAP).
-
Western Blot: Analise os níveis de proteína de marcadores inflamatórios (por exemplo, iNOS, COX-2) e componentes da via de sinalização do receptor NMDA em homogeneizados de tecido cerebral.
-
Testes Comportamentais: Avalie os déficits comportamentais associados à neuroinflamação (por exemplo, comportamento semelhante à depressão no teste de suspensão pela cauda, déficits de memória no teste de reconhecimento de objetos novos).
-
Visualizações
Via de Sinalização do Receptor NMDA na Neuroinflamação
Caption: Via de sinalização simplificada da neuroinflamação mediada pelo receptor NMDA.
Fluxo de Trabalho Experimental para Avaliar Antagonistas do Receptor NMDA
Caption: Fluxo de trabalho experimental geral para testar a eficácia de antagonistas do receptor NMDA.
References
- 1. NMDA Receptor Antagonist Memantine Ameliorates Experimental Autoimmune Encephalomyelitis in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chronic NMDA Administration Increases Neuroinflammatory Markers in Rat Frontal Cortex: Cross-Talk Between Excitotoxicity and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor antagonists mitigate COVID-19-induced neuroinflammation and improve survival in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor is involved in neuroinflammation in intracerebroventricular colchicine-injected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. mdpi.com [mdpi.com]
- 9. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain [mdpi.com]
- 10. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LY 274614 solubility and stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the competitive NMDA receptor antagonist, LY274614.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving LY274614 for in vitro and in vivo studies?
Q2: What is the expected stability of LY274614 in aqueous solutions?
There is limited publicly available data on the long-term stability of LY274614 in aqueous solutions. As a general precaution, it is recommended to prepare fresh solutions for each experiment. If storage of an aqueous stock solution is necessary, it should be for the shortest duration possible, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. A pilot stability study is highly recommended to determine the acceptable storage duration and conditions for your specific experimental needs.
Q3: How can I determine the aqueous solubility of LY274614 in my specific buffer?
You can determine the aqueous solubility of LY274614 using a standard shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below. This will allow you to determine the saturation point of the compound in your buffer of choice at a specific temperature.
Q4: What are the potential signs of LY274614 degradation in my stock solution?
Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of the stock solution over time and detect the emergence of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The concentration of LY274614 exceeds its solubility limit in the chosen buffer. | - Determine the solubility of LY274614 in your buffer using the provided protocol. - Consider adjusting the pH of the buffer, as this can significantly impact the solubility of ionizable compounds. - If necessary, use a minimal amount of a co-solvent (e.g., DMSO) to prepare a high-concentration stock and then dilute it into your aqueous buffer. Ensure the final co-solvent concentration is compatible with your experimental system. |
| Inconsistent experimental results | Degradation of LY274614 in the aqueous solution. | - Prepare fresh solutions before each experiment. - If storing solutions, perform a stability study to determine the acceptable storage duration and conditions. - Protect solutions from light and store at an appropriate temperature (e.g., 4°C for short-term, -20°C or -80°C for longer-term, after flash-freezing). - Use an analytical method like HPLC to assess the purity of your stock solution. |
| Difficulty dissolving the compound | Insufficient mixing or inappropriate solvent. | - Ensure vigorous vortexing or sonication to aid dissolution. - For aqueous solutions, adjusting the pH to 7.0 has been reported to aid dissolution. - If using a co-solvent, ensure the initial stock is fully dissolved before diluting into the aqueous buffer. |
Data Presentation
As specific quantitative data for LY274614 solubility and stability is not widely published, the following tables are provided as templates for presenting your experimental findings.
Table 1: Example Format for Aqueous Solubility of LY274614
| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | [Your Data Here] | [Your Data Here] |
| Artificial Cerebrospinal Fluid (aCSF) | 7.2 | 37 | [Your Data Here] | [Your Data Here] |
| Sterile Saline (0.9% NaCl) | 7.0 | 25 | [Your Data Here] | [Your Data Here] |
Table 2: Example Format for Stability of LY274614 in Aqueous Solution (e.g., PBS, pH 7.4)
| Storage Condition | Time Point | % Remaining (HPLC) | Appearance |
| 4°C, Protected from Light | 24 hours | [Your Data Here] | Clear, colorless |
| 4°C, Protected from Light | 7 days | [Your Data Here] | Clear, colorless |
| 25°C, Exposed to Light | 24 hours | [Your Data Here] | [e.g., Slight yellowing] |
| -20°C, Protected from Light | 1 month | [Your Data Here] | Clear, colorless |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of LY274614 powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Place the container in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the solution to stand undisturbed to let the excess solid settle. Carefully collect the supernatant. For more precise separation, centrifuge the solution and collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved particles.
-
Quantification: Analyze the concentration of LY274614 in the filtrate using a validated analytical method, such as HPLC with UV detection or LC-MS.
-
Calculation: The determined concentration represents the solubility of LY274614 in that specific buffer at the tested temperature.
Protocol for Assessing Aqueous Stability
-
Solution Preparation: Prepare a stock solution of LY274614 in the desired aqueous buffer at a known concentration below its solubility limit.
-
Aliquoting and Storage: Aliquot the solution into several vials to be stored under different conditions (e.g., 4°C, 25°C, -20°C; protected from light vs. exposed to light).
-
Time Points: At designated time points (e.g., 0, 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analysis: Analyze the concentration of the remaining LY274614 in each aliquot using a validated HPLC method. Also, visually inspect the solution for any changes in color or clarity, and for the presence of precipitates.
-
Data Evaluation: Calculate the percentage of LY274614 remaining at each time point relative to the initial concentration (time 0). This will provide an indication of the stability of the compound under the tested conditions.
Visualizations
NMDA Receptor Signaling Pathway
LY274614 is a competitive antagonist of the NMDA receptor. The following diagram illustrates the key signaling events downstream of NMDA receptor activation that are inhibited by LY274614.
Caption: NMDA Receptor Signaling Pathway and Inhibition by LY274614.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines a logical workflow for characterizing the solubility and stability of LY274614 in an aqueous solution.
Caption: Workflow for Solubility and Stability Assessment of LY274614.
Technical Support Center: Optimizing Inhibitor Concentration for In vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of inhibitors, using LY274614 as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal concentration of a new inhibitor in vitro?
A1: The initial step is to establish the cytotoxic profile of the compound on your specific cell line. This is crucial to differentiate between the desired inhibitory effect and non-specific effects due to cell death. A cell viability assay should be performed with a broad range of concentrations to determine the concentration at which the inhibitor starts to impact cell viability.[1][2]
Q2: How do I select the appropriate concentration range for my initial experiments?
A2: For initial screening, it is advisable to use a wide, logarithmic range of concentrations (e.g., from 1 nM to 100 µM). This broad range helps in identifying a dose-response curve and narrowing down the potential therapeutic window for your subsequent, more focused experiments.[3][4]
Q3: What are common assays to measure cell viability, and how do I choose one?
A3: Common cell viability assays include MTT, XTT, and resazurin-based colorimetric assays, as well as luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®).[1][2][5] The choice of assay depends on factors like cell type, the compound's mechanism of action, desired sensitivity, and throughput.[3] Luminescent assays are generally more sensitive than colorimetric ones.[3] It's also important to ensure your inhibitor does not directly interfere with the assay reagents by running a cell-free control.[3][6]
Q4: What is an IC50 value, and how is it determined?
A4: The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. To determine the IC50, a dose-response experiment is performed where the biological effect of the inhibitor is measured at a range of concentrations. The resulting data is then plotted, and the IC50 value is calculated from the resulting curve.
Q5: How can I investigate if my inhibitor is hitting the intended target in a cell-based assay?
A5: Target engagement can be confirmed by measuring a downstream biomarker of the target's activity. For example, if you are inhibiting a kinase, you can perform a Western blot to assess the phosphorylation status of a known substrate. For G protein-coupled receptors (GPCRs), you can measure downstream second messengers like cAMP or calcium.[7][8][9]
Troubleshooting Guides
Issue 1: High variability between replicate wells in my assay.
-
Possible Cause: Inconsistent cell seeding density.
-
Possible Cause: Edge effects in the microplate.
-
Solution: The outer wells of a plate are more prone to evaporation, which can affect cell growth. To minimize this, maintain proper humidity in the incubator and consider leaving the outer wells empty or filling them with sterile media or PBS.[3]
-
-
Possible Cause: Inaccurate serial dilutions.
-
Solution: Prepare fresh serial dilutions for each experiment from a stable stock solution. Small pipetting errors can lead to significant inaccuracies in the final concentrations.[6]
-
Issue 2: My inhibitor shows no effect, even at high concentrations.
-
Possible Cause: The chosen cell line may not be sensitive to the inhibitor's mechanism of action.
-
Solution: Verify from literature or previous data that your cell line expresses the target and is responsive to its modulation.[6]
-
-
Possible Cause: The inhibitor may not be cell-permeable.
-
Solution: Some compounds have poor membrane permeability and may not reach their intracellular target in sufficient concentrations.[10] Consider using cell lines with higher expression of relevant transporters or consult literature for similar compounds.
-
-
Possible Cause: Insufficient incubation time.
Issue 3: Observed effect does not correlate with the expected mechanism of action.
-
Possible Cause: Off-target effects of the inhibitor.
-
Possible Cause: The compound is cytotoxic at the tested concentrations.
Data Presentation
Table 1: Example Cytotoxicity Profile of Inhibitor X in HEK293 Cells (72h Incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 1 | 95.6 | 4.8 |
| 10 | 88.3 | 6.2 |
| 25 | 65.1 | 7.3 |
| 50 | 42.5 | 8.1 |
| 100 | 15.8 | 5.9 |
Table 2: Example Dose-Response Data for Inhibitor X on Target Activity
| Concentration (nM) | % Inhibition of Target Activity | Standard Deviation |
| 0.1 | 2.3 | 1.1 |
| 1 | 10.5 | 2.5 |
| 10 | 48.9 | 4.3 |
| 100 | 85.2 | 3.9 |
| 1000 | 96.7 | 2.1 |
| 10000 | 98.1 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare serial dilutions of the inhibitor in the culture medium. Remove the old medium from the cells and add the drug dilutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[6]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
Protocol 2: In Vitro Kinase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a standard reaction mixture containing a buffer (e.g., 20 mM HEPES, pH 7.0), MgCl₂, and a detergent.[16]
-
Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the reaction mixture.[16]
-
Inhibitor Incubation: Add the inhibitor at varying concentrations and incubate with the enzyme and substrate.[16]
-
Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).[10]
-
Quenching: After a specific time, stop the reaction.
-
Detection: Measure the amount of phosphorylated substrate. This can be done through various methods, including autoradiography or luminescence-based kinase assays.
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: Workflow for optimizing inhibitor concentration in vitro.
Caption: Simplified GRK-mediated GPCR desensitization pathway.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR シグナリングアッセイ [promega.jp]
- 10. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
troubleshooting inconsistent results with LY 274614
Welcome to the technical support center for LY274614. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments involving this competitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is LY274614 and what is its primary mechanism of action?
LY274614 is a systemically active, competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its active isomer is LY235959.[2] It acts by competitively binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby inhibiting its activation by the excitatory neurotransmitter glutamate.[1][2] This action blocks the influx of Ca2+ and Na+ ions into the neuron, which is the primary mechanism of NMDA receptor-mediated excitatory neurotransmission.
Q2: What are the common research applications for LY274614?
LY274614 and its active isomer have been utilized in preclinical research to investigate conditions where excessive glutamate activity is implicated. These include studies on neuroprotection against excitotoxicity in models of stroke and neurodegenerative diseases like Huntington's disease and Alzheimer's disease.[1] It has also been studied for its role in attenuating the development of tolerance to opioid analgesics.[3]
Q3: Is LY274614 selective for a specific NMDA receptor subunit?
The available literature describes LY274614 as a competitive antagonist at the NMDA receptor, potently displacing ligands that bind to the glutamate site.[1] While it shows high selectivity for the NMDA receptor over AMPA and kainate receptors, detailed public information on its affinity for specific GluN (formerly NR) subunits (e.g., GluN2A, GluN2B) is limited.[1] Researchers should consider that the subunit composition of NMDA receptors can vary between different brain regions and cell types, which may influence the observed effects of the compound.
Q4: What are some potential off-target effects or confounding activities to be aware of?
While LY274614 is reported to be selective for the NMDA receptor, all pharmacological agents have the potential for off-target effects, especially at higher concentrations.[1] In the broader class of NMDA receptor antagonists, side effects such as psychotomimetic effects have been noted in clinical settings.[4] For in vitro experiments, it is crucial to include appropriate controls to ensure that the observed effects are specifically due to NMDA receptor antagonism. This includes using other NMDA receptor antagonists with different mechanisms of action (e.g., a channel blocker like MK-801) to see if they replicate the effect.
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected Variability in Experimental Readouts
High variability between replicate wells, plates, or experimental days can obscure the true effect of LY274614.
| Potential Cause | Recommended Action |
| Inconsistent Compound Concentration | Ensure accurate and consistent serial dilutions. Prepare fresh stock solutions regularly and validate the concentration using an appropriate analytical method if possible. |
| Cell Culture Inconsistency | Maintain consistent cell passage numbers, seeding densities, and growth conditions. Variations in cell health and density can significantly alter the response to NMDA receptor modulation. |
| Assay Timing and Kinetics | For kinetic assays, ensure that measurements are taken at consistent time points. The effect of an antagonist can be time-dependent. |
| Reagent Quality and Preparation | Use high-quality reagents and prepare fresh assay buffers for each experiment. Pay close attention to the concentration of co-agonists like glycine (B1666218) or D-serine if they are added to the assay medium. |
Issue 2: Lower than Expected Potency or Efficacy
If LY274614 is not producing the expected level of inhibition, consider the following factors.
| Potential Cause | Recommended Action |
| Suboptimal Compound Solubility or Stability | Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration and then dilute into aqueous assay buffer. Avoid repeated freeze-thaw cycles of stock solutions. Test the stability of the compound in your specific assay medium over the time course of the experiment. |
| High Concentration of Agonist (Glutamate) | As a competitive antagonist, the apparent potency of LY274614 will be influenced by the concentration of the agonist (glutamate). Ensure the glutamate concentration in your assay is standardized and appropriate for the desired level of receptor activation. Consider running a glutamate dose-response curve in the presence of a fixed concentration of LY274614 (Schild analysis) to confirm competitive antagonism. |
| Presence of Endogenous Agonists in Serum | If using serum-containing media, be aware that it can contain variable levels of glutamate and other amino acids that may interfere with the assay. Consider using serum-free media or dialyzed serum for the duration of the experiment. |
| NMDA Receptor Subunit Composition | The specific subtypes of NMDA receptors expressed in your cell model can influence the potency of antagonists. Characterize the subunit expression in your model system if possible. |
Experimental Protocols
Example Protocol: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of LY274614 against NMDA-induced excitotoxicity in primary cortical neurons.
1. Cell Culture:
- Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
- Culture in Neurobasal medium supplemented with B-27 and GlutaMAX for 10-12 days to allow for mature synapse formation.
2. Compound Preparation:
- Prepare a 10 mM stock solution of LY274614 in DMSO.
- Perform serial dilutions in serum-free culture medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
3. Experimental Procedure:
- Gently replace the culture medium with a pre-warmed, serum-free medium containing 10 µM glycine.
- Add the desired concentrations of LY274614 to the appropriate wells and pre-incubate for 30 minutes at 37°C.
- Introduce the excitotoxic insult by adding NMDA to a final concentration of 100 µM.
- Include control wells: vehicle-only (no NMDA, no LY274614), NMDA-only (vehicle + NMDA), and LY274614-only controls.
- Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
4. Assessment of Cell Viability:
- Quantify cell viability using a standard method such as the MTT assay or LDH release assay.
- For the MTT assay, add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan (B1609692) crystals and read the absorbance at the appropriate wavelength.
- Calculate cell viability as a percentage of the vehicle-only control.
Visualizations
Signaling Pathway
Caption: Competitive antagonism of the NMDA receptor by LY274614.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Variables Relationship
Caption: Key experimental variables influencing the final readout.
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY 274614 | 137433-06-8 | Benchchem [benchchem.com]
- 3. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
potential off-target effects of LY 274614
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LY274614. The information is tailored to address specific issues that may be encountered during experiments, with a focus on its mechanism of action as a glutamate (B1630785) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LY274614?
LY274614 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its active isomer, LY235959, acts at the glutamate binding site on the NMDA receptor, thereby inhibiting its activation by glutamate. This blockade prevents the influx of Ca²⁺ and Na⁺ ions through the receptor's ion channel.[1]
Q2: Are there known off-target effects for LY274614?
Publicly available data on the comprehensive off-target profile of LY274614 is limited. As a competitive NMDA receptor antagonist, its primary effects, and potential side effects, are related to the modulation of glutamatergic neurotransmission.[1] It is selective for the NMDA receptor and has been shown to not block the hyperalgesia produced by the non-NMDA glutamate receptor agonist, kainic acid.[1]
Q3: What are the potential physiological and behavioral effects observed with NMDA receptor antagonists like LY274614 in preclinical studies?
NMDA receptor antagonists can induce a range of effects due to their role in critical brain functions. In animal models, these can include:
-
Neuroprotective effects: Attenuation of excitotoxicity.
-
Psychotomimetic effects: Symptoms resembling psychosis, such as hallucinations and paranoid delusions.[3][4]
-
Cognitive and memory deficits: Impairment of learning and memory processes.[4]
-
Motor effects: Ataxia or motor impairment, particularly at higher doses.[1]
Q4: Has neurotoxicity been reported for competitive NMDA receptor antagonists?
Yes, some NMDA receptor antagonists have been associated with neurotoxicity in animal models, characterized by neuronal vacuolization, a phenomenon sometimes referred to as Olney's lesions.[5] This is a critical consideration for in vivo experiments, and careful dose-response studies are necessary to identify a therapeutic window that avoids neurotoxic effects.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with LY274614.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lack of effect in vitro | Compound Solubility: LY274614 or its active form may have limited solubility in aqueous solutions. | Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts. |
| Use-Dependence (for non-competitive blockers): While LY274614 is a competitive antagonist, some channel-blocking NMDA antagonists require the channel to be open to bind. | For competitive antagonists like LY274614, ensure that the agonist (glutamate or NMDA) is present to observe the competitive inhibition. Pre-incubation with LY274614 before agonist application is a standard approach. | |
| Compound Degradation: Improper storage can lead to the degradation of the compound. | Store the compound as recommended by the supplier, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions from stock for each experiment. | |
| Significant cell death in neuronal cultures | Excitotoxicity from prolonged antagonist exposure: While counterintuitive, high concentrations or prolonged exposure to some NMDA antagonists can induce neurotoxicity.[5] | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. |
| Off-target effects on other cellular processes: Although specific off-target effects are not well-documented, this remains a possibility. | Investigate if the antagonist affects baseline cell health in the absence of NMDA/glycine stimulation. | |
| Unexpected behavioral effects in vivo | Psychotomimetic-like behaviors: NMDA receptor antagonism can induce behaviors in animals that are thought to model psychosis.[3][4] | Carefully observe and record all behavioral changes. Consider using a battery of behavioral tests to fully characterize the compound's effects. Lowering the dose may mitigate these effects. |
| Motor impairment: Ataxia and motor coordination problems can be a confounding factor in behavioral experiments.[1] | Conduct motor function tests (e.g., rotarod) to determine a dose range that does not cause significant motor impairment. |
Experimental Protocols
Protocol 1: In Vitro Assessment of NMDA Receptor Antagonism using Electrophysiology
This protocol describes how to measure the inhibitory effect of LY274614 on NMDA-evoked currents in cultured neurons using whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Plate primary neurons or a suitable cell line expressing NMDA receptors (e.g., HEK293 cells co-transfected with NR1 and NR2 subunits) on glass coverslips.
-
Recording Setup:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine. Adjust pH to 7.4. Note: Mg²⁺ is often omitted to prevent its voltage-dependent block of the NMDA receptor channel.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP. Adjust pH to 7.2.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Obtain a stable baseline recording in the external solution.
-
Apply a solution containing an NMDA receptor agonist (e.g., 100 µM NMDA) and a co-agonist (e.g., 10 µM glycine) to evoke an inward current.
-
After the current reaches a steady state, co-apply LY274614 at the desired concentration along with the agonists.
-
Observe the reduction in the NMDA-evoked current.
-
Perform a washout with the agonist-containing solution to observe the recovery from the block.
-
Protocol 2: In Vivo Assessment of Neuroprotection in a Model of Excitotoxicity
This protocol outlines a general procedure to evaluate the neuroprotective effects of LY274614 against NMDA-induced excitotoxicity in rodents.
-
Animal Preparation: Acclimate adult male rodents (e.g., Sprague-Dawley rats) to the housing conditions for at least one week.
-
Drug Administration:
-
Administer LY274614 via the desired route (e.g., intraperitoneal, subcutaneous) at a range of doses determined from pilot studies.
-
Include a vehicle control group.
-
-
Induction of Excitotoxicity:
-
Anesthetize the animals.
-
Perform stereotaxic surgery to inject a neurotoxic dose of NMDA directly into a specific brain region (e.g., hippocampus or striatum).
-
-
Post-lesion Monitoring:
-
Allow the animals to recover and monitor for any adverse effects.
-
At a predetermined time point (e.g., 24 or 48 hours post-lesion), euthanize the animals.
-
-
Histological Analysis:
-
Perfuse the brains and prepare brain sections.
-
Use a suitable staining method (e.g., Nissl stain or Fluoro-Jade) to visualize and quantify the extent of the neuronal lesion.
-
-
Data Analysis: Compare the lesion volume between the vehicle-treated and LY274614-treated groups to determine the neuroprotective efficacy.
Visualizations
References
- 1. Attenuation of hyperalgesia by LY235959, a competitive N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive N-methyl-D-aspartate receptor antagonist (-)-6-phosphonomethyl-deca-hydroisoquinoline-3-carboxylic acid (LY235959) potentiates the antinociceptive effects of opioids that vary in efficacy at the mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Minimizing In Vivo Toxicity of LY274614
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity associated with LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Given that the development of LY274614 was discontinued, specific public data on its toxicity profile is limited. Therefore, this guide is based on the known class-effects of competitive NMDA receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the expected in vivo toxicities associated with LY274614 and other competitive NMDA receptor antagonists?
A1: The primary in vivo toxicities associated with competitive NMDA receptor antagonists are neurotoxicity and behavioral abnormalities. Neurotoxicity can manifest as neuronal vacuolization, particularly in the posterior cingulate and retrosplenial cortices, and in some cases, neuronal degeneration and cell death.[1] Behavioral effects are often described as psychotomimetic and can include hallucinations, confusion, agitation, and learning and memory deficits.[2]
Q2: What is the proposed mechanism for NMDA receptor antagonist-induced neurotoxicity?
A2: The mechanism is complex and not fully elucidated. Evidence suggests an indirect mechanism involving a disturbance of neural networks.[3] Blockade of NMDA receptors on inhibitory GABAergic interneurons leads to disinhibition of downstream glutamatergic and cholinergic neurons.[1][3] This results in excessive stimulation of muscarinic and AMPA/kainate receptors on cerebrocortical neurons, which is thought to be the direct cause of the neurotoxic effects.[3]
Q3: Are there ways to mitigate the neurotoxic effects of LY274614?
A3: Yes, preclinical studies with other NMDA receptor antagonists have shown that co-administration of certain agents can prevent neurotoxicity. These include anticholinergic drugs (e.g., scopolamine), GABA-A receptor modulators like diazepam and barbiturates, and α2-adrenergic agonists (e.g., clonidine).[3][4]
Q4: How does the toxicity of competitive NMDA receptor antagonists like LY274614 differ from uncompetitive antagonists like memantine?
A4: Competitive antagonists bind to the glutamate (B1630785) binding site and can block normal physiological NMDA receptor activity, leading to a higher incidence of side effects.[5] Uncompetitive antagonists, like memantine, tend to block the channel only during periods of excessive activation, while having less effect on normal synaptic transmission.[5] This often results in a better safety profile.
Q5: What factors can influence the severity of in vivo toxicity?
A5: The extent of neurotoxicity is influenced by several factors, including the specific antagonist used, the dose, duration of exposure, age, sex, and animal species.[1] Careful dose-response studies are critical to identify a therapeutic window.
Troubleshooting Guides
Issue 1: Observation of Behavioral Abnormalities (e.g., hyperactivity, ataxia, stereotypy)
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Systematically lower the dose of LY274614 to determine the minimal effective dose that does not produce overt behavioral side effects. |
| On-target psychotomimetic effects. | Consider co-administration of a GABA-A receptor modulator (e.g., diazepam) or an α2-adrenergic agonist (e.g., clonidine), which have been shown to mitigate these effects.[4] |
| Formulation/Vehicle effects. | Run a vehicle-only control group to ensure the observed behaviors are not due to the formulation components. |
Issue 2: Histological Evidence of Neurotoxicity (Neuronal Vacuolization)
| Potential Cause | Troubleshooting Step |
| Excitotoxic neuronal injury. | This is a known class effect. The primary mitigation strategy is to reduce the dose. |
| Disruption of neuronal circuitry. | Co-administer an agent known to prevent this toxicity, such as an anticholinergic (e.g., scopolamine) or a non-NMDA glutamate antagonist (e.g., NBQX).[3] This can help to rebalance (B12800153) the disrupted neural circuits. |
| Extended exposure. | Reduce the duration of the treatment regimen if possible, or consider intermittent dosing schedules. |
Data Summary Tables
Table 1: Classes of Compounds Investigated for Mitigation of NMDA Antagonist Neurotoxicity
| Compound Class | Example Agent(s) | Proposed Rationale | Reference(s) |
| Anticholinergics | Scopolamine | Blocks downstream muscarinic receptor over-activation. | [3][4] |
| GABA-A Modulators | Diazepam, Barbiturates | Enhance GABAergic inhibition to counteract disinhibition. | [4] |
| α2-Adrenergic Agonists | Clonidine | Reduces excitatory neurotransmitter release. | [3] |
| Non-NMDA Antagonists | NBQX | Blocks downstream AMPA/kainate receptor over-activation. | [3] |
Experimental Protocols
Protocol 1: Evaluation of Neurotoxicity via Histopathology
-
Animal Dosing: Administer LY274614 via the intended route (e.g., intraperitoneal, oral gavage) to the experimental group. Include a vehicle control group and positive control group (e.g., with a known neurotoxic NMDA antagonist like MK-801).
-
Tissue Collection: At a predetermined endpoint (e.g., 24 hours after the last dose), deeply anesthetize the animals and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Brain Extraction and Fixation: Carefully extract the brain and post-fix in 4% PFA for 24-48 hours at 4°C.
-
Tissue Processing: Transfer the brain to a sucrose (B13894) solution for cryoprotection. Subsequently, freeze and section the brain using a cryostat or microtome. Focus on the posterior cingulate and retrosplenial cortices.
-
Staining: Perform Hematoxylin and Eosin (H&E) staining to observe general morphology and identify neuronal vacuolization. Consider using specific neuronal markers like NeuN for immunohistochemistry to assess neuronal loss or damage.
-
Microscopic Analysis: A board-certified veterinary pathologist should blindly evaluate the slides for evidence of neuronal vacuolization, pyknotic nuclei, and other signs of degeneration.
Protocol 2: Co-administration Study to Mitigate Neurotoxicity
-
Group Design: Establish at least four experimental groups:
-
Group 1: Vehicle Control
-
Group 2: LY274614 alone (at a dose known to cause neurotoxicity)
-
Group 3: Mitigating agent alone (e.g., scopolamine)
-
Group 4: LY274614 + Mitigating agent
-
-
Dosing Regimen: Administer the mitigating agent at a time-point determined by its pharmacokinetic profile relative to LY274614 administration (e.g., 30 minutes prior).
-
Data Comparison: Compare the incidence and severity of behavioral abnormalities and neurotoxicity between Group 2 and Group 4 to determine if the co-administered agent had a protective effect.
Visualizations
Caption: Proposed signaling pathway for NMDA antagonist-induced neurotoxicity.
Caption: Experimental workflow for assessing in vivo neurotoxicity of LY274614.
Caption: Logical workflow for troubleshooting and minimizing in vivo toxicity.
References
- 1. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Blood-Brain Barrier Penetration of CNS Drug Candidates
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of small molecule CNS drug candidates, using LY274614 as a representative example. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist in your research.
Troubleshooting Guides
This section addresses common issues encountered during BBB penetration studies in a question-and-answer format.
Question: We are observing very low concentrations of our compound, LY274614, in the brain tissue of our animal models. What are the potential causes and how can we troubleshoot this?
Answer: Low brain penetration is a common challenge in CNS drug development. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Physicochemical Properties: The inherent properties of your compound may limit its ability to cross the BBB.
-
Lipophilicity: Compounds that are either too hydrophilic or too lipophilic may have poor BBB penetration. A balanced lipophilicity (logP between 1 and 3) is often optimal for passive diffusion across the BBB.[1]
-
Molecular Weight: Generally, small molecules with a molecular weight below 400-500 Da have a better chance of crossing the BBB.[2][3]
-
Polar Surface Area (PSA): A lower PSA is generally preferred for better BBB penetration.
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can hinder BBB permeability.[1]
-
-
Active Efflux: Your compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump compounds out of the brain endothelial cells back into the bloodstream.[4][5]
-
In Vitro Testing: Utilize in vitro models with cell lines overexpressing these transporters (e.g., MDCK-MDR1) to determine if your compound is a substrate.
-
In Vivo Studies: Conduct in vivo studies using P-gp knockout animals or co-administer your compound with a known P-gp inhibitor (e.g., verapamil) to see if brain concentrations increase.
-
-
Plasma Protein Binding: High binding to plasma proteins reduces the unbound fraction of the drug that is available to cross the BBB. It is the unbound drug that is pharmacologically active and able to cross the BBB.[6]
-
Measure Plasma Protein Binding: Determine the fraction of your compound that is bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.
-
Question: Our in vitro BBB model using hCMEC/D3 cells is showing inconsistent and low Transendothelial Electrical Resistance (TEER) values. What could be the cause and how can we improve our model?
Answer: Low and variable TEER is a frequent issue in cell-based in vitro BBB models and indicates a leaky barrier. Here are some potential causes and solutions:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a validated low passage number range, as high passage numbers can lead to a decline in barrier properties.
-
Seeding Density: Optimize the cell seeding density to ensure the formation of a confluent monolayer.
-
Growth Media and Supplements: Ensure the use of appropriate and consistent batches of media and supplements.
-
-
Assay-Related Factors:
-
TEER Measurement Technique: Ensure proper handling of the TEER electrodes to avoid damaging the cell monolayer. Take measurements at consistent time points and temperatures.
-
Co-culture Systems: Consider co-culturing the endothelial cells with astrocytes or pericytes, as these cells are known to induce and maintain the barrier properties of the BBB.
-
-
Validation of Barrier Integrity:
-
Paracellular Markers: In addition to TEER, use fluorescently labeled, non-permeable molecules of different sizes (e.g., Lucifer Yellow, FITC-dextran) to assess the integrity of the cell monolayer.
-
Frequently Asked Questions (FAQs)
What is LY274614 and what is its mechanism of action?
LY274614 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors. It was investigated for its potential as a neuroprotective and anticonvulsant agent.
Why is blood-brain barrier penetration a major challenge for CNS drugs?
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2][3] This barrier protects the brain from harmful substances but also restricts the entry of many therapeutic agents.
What are the key characteristics of a small molecule that favor BBB penetration?
Generally, small molecules that are more likely to cross the BBB have the following characteristics:
-
Moderate lipophilicity (logP 1-3)[1]
-
Low polar surface area
-
Low number of hydrogen bond donors and acceptors[1]
-
Not a substrate for major efflux transporters like P-gp[4]
What are the differences between in vitro and in vivo models for assessing BBB penetration?
-
In Vitro Models: These include non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using brain endothelial cell lines (e.g., hCMEC/D3, bEnd.3) or primary cells. They are useful for high-throughput screening of compounds early in the drug discovery process to assess passive permeability and interaction with specific transporters.
-
In Vivo Models: These involve administering the compound to laboratory animals (e.g., mice, rats) and measuring its concentration in the brain and plasma over time. In vivo models provide a more physiologically relevant assessment of BBB penetration as they account for all the complex biological factors, including metabolism and plasma protein binding.
Data Presentation
Clear and structured presentation of quantitative data is crucial for interpreting the results of BBB penetration studies. Below are template tables to summarize your findings.
Table 1: In Vitro Permeability Data for LY274614
| Assay Type | Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PAMPA-BBB | LY274614 | Insert Value | N/A |
| High Permeability Control | Insert Value | N/A | |
| Low Permeability Control | Insert Value | N/A | |
| Cell-Based Assay (e.g., hCMEC/D3) | LY274614 | Insert Value | Insert Value |
| Known P-gp Substrate | Insert Value | Insert Value | |
| Non-P-gp Substrate | Insert Value | Insert Value |
Table 2: In Vivo Pharmacokinetic Data for LY274614 in Rodents
| Parameter | Value | Units |
| Dose and Route of Administration | Insert Value | mg/kg, IV/PO |
| Plasma Cmax | Insert Value | ng/mL |
| Brain Cmax | Insert Value | ng/g |
| Plasma AUC(0-t) | Insert Value | ngh/mL |
| Brain AUC(0-t) | Insert Value | ngh/g |
| Brain-to-Plasma Ratio (Kp) | Insert Value | |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Insert Value |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
Objective: To assess the passive permeability of LY274614 across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
LY274614 and control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the artificial membrane by dissolving the porcine brain lipid extract in dodecane.
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the acceptor wells with PBS.
-
Prepare the donor solutions by dissolving LY274614 and control compounds in PBS.
-
Add the donor solutions to the donor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, collect samples from both the donor and acceptor wells.
-
Analyze the concentration of the compounds in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: In Vitro Cell-Based BBB Permeability Assay
Objective: To evaluate the permeability and active transport of LY274614 across a monolayer of brain endothelial cells.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Transwell® inserts
-
Cell culture medium and supplements
-
LY274614, control compounds, and paracellular markers (e.g., Lucifer Yellow)
-
TEER measurement system
-
LC-MS/MS system
Procedure:
-
Seed hCMEC/D3 cells on the Transwell® inserts and culture until a confluent monolayer is formed (typically 5-7 days).
-
Monitor the integrity of the cell monolayer by measuring TEER daily. The monolayer is ready for the assay when TEER values are stable and above a predetermined threshold.
-
On the day of the experiment, wash the cell monolayer with transport buffer (e.g., HBSS).
-
For apical-to-basolateral (A-B) permeability, add the solution containing LY274614 to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C.
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of LY274614 in all samples by LC-MS/MS.
-
Calculate the Papp for both A-B and B-A directions and determine the efflux ratio.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the brain and plasma concentration-time profiles of LY274614 after systemic administration.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
LY274614 formulation for intravenous (IV) or oral (PO) administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Brain tissue collection tools
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Administer LY274614 to the rats at a specified dose via the desired route.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via tail vein or cardiac puncture.
-
Process the blood samples to obtain plasma.
-
At each time point, euthanize a subset of animals and perfuse the circulatory system with saline to remove blood from the brain.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Prepare plasma and brain homogenate samples for analysis by protein precipitation or other extraction methods.
-
Quantify the concentration of LY274614 in plasma and brain homogenate samples using a validated LC-MS/MS method.[7][8][9][10][11]
-
Calculate pharmacokinetic parameters for both plasma and brain.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of LY274614.
Experimental Workflows
Caption: Workflow for an in vitro cell-based blood-brain barrier permeability assay.
Caption: Workflow for an in vivo pharmacokinetic study to assess brain penetration.
Logical Relationship Diagram
Caption: Troubleshooting logic for investigating low brain penetration of a CNS drug candidate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Role of drug efflux transporters in the brain for drug disposition and treatment of brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: LY 274614 Dose-Response Curve Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the competitive NMDA receptor antagonist, LY 274614.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It exerts its effects by competing with the endogenous agonist glutamate (B1630785) for its binding site on the GluN2 subunit of the NMDA receptor. This competitive antagonism prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions (Ca²⁺) and subsequent downstream signaling cascades.[2][3][4] LY 235959 is the more active stereoisomer of this compound.[5]
Q2: What are the typical in vitro and in vivo applications of this compound?
In vitro, this compound is commonly used to investigate the role of NMDA receptors in cellular processes such as excitotoxicity, synaptic plasticity, and neuronal survival.[6][7] In vivo, it has been studied for its neuroprotective effects in models of cerebral ischemia, its analgesic properties, and its potential to modulate tolerance to opioids.[5][8][9]
Q3: What is the reported potency (IC50) of this compound?
The inhibitory potency of an antagonist is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. For this compound, the following values have been reported:
| Assay | IC50 | Reference |
| [³H]CGS 19755 binding to rat brain membranes | 58.8 ± 10.3 nM | Schoepp et al., 1991 |
Note: IC50 values can vary depending on the experimental conditions, such as the specific radioligand used, tissue preparation, and assay buffer composition.
Data Presentation
In Vivo Dose-Response Data Summary
The following table summarizes effective doses of this compound and its active isomer LY 235959 from various in vivo studies. It is important to note that the optimal dose for a specific experiment will depend on the animal model, route of administration, and the biological endpoint being measured.
| Compound | Animal Model | Application | Route of Administration | Effective Dose Range | Reference |
| This compound | Mouse | Attenuation of morphine tolerance | Subcutaneous infusion | 24 mg/kg/24h | Elliott et al., 1994[9] |
| This compound | Mouse | Attenuation of morphine tolerance | Intraperitoneal (i.p.) | 6 mg/kg once daily | Elliott et al., 1994[9] |
| LY 235959 | Rat | Prevention of morphine tolerance | Intraperitoneal (i.p.) | 1, 3, 10 mg/kg | Allen & Dykstra, 1999[8] |
| LY 235959 | Mouse | Attenuation of tolerance to U-50,488H | Not specified | Dose-dependent | Bhargava & Zhao, 1997[10] |
| LY 235959 | Rat | Analgesia and enhancement of U-50,488H analgesia | Not specified | Not specified | Bhargava & Zhao, 1997[10] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
This protocol provides a general framework for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary neuronal cultures.
1. Cell Culture:
-
Plate primary cortical or hippocampal neurons on poly-D-lysine-coated plates.
-
Culture the neurons for 10-14 days in vitro (DIV) to allow for the maturation of NMDA receptors.
2. Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed neurobasal medium or an appropriate assay buffer.
3. Treatment:
-
Pre-incubate the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 30-60 minutes).
-
Include a vehicle control group (medium with the same concentration of the solvent used for this compound).
-
Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100 µM) and a co-agonist like glycine (B1666218) (e.g., 10 µM) for a defined duration (e.g., 15-30 minutes).[6][11]
-
A control group without NMDA exposure should also be included.
4. Washout and Recovery:
-
After the NMDA exposure, gently wash the cells with pre-warmed buffer to remove the NMDA and this compound.
-
Return the cells to their original conditioned medium or fresh culture medium and incubate for a recovery period (e.g., 24 hours).
5. Assessment of Cell Viability:
-
Quantify neuronal cell death or viability using a standard assay, such as:
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Live/Dead Staining: Uses fluorescent dyes (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells) to visualize and quantify cell viability.
-
6. Data Analysis:
-
Calculate cell viability as a percentage relative to the control group (no NMDA treatment).
-
Plot the cell viability against the concentration of this compound to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) for neuroprotection.
Protocol 2: Competitive NMDA Receptor Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor.
1. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or hippocampus) in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration.
2. Assay Setup:
-
In a multi-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + assay buffer + membrane preparation.
-
Non-specific Binding: Radioligand + a high concentration of a non-labeled NMDA receptor ligand (e.g., glutamate or a known antagonist) + membrane preparation.
-
Competitive Binding: Radioligand + serial dilutions of this compound + membrane preparation.
-
-
A commonly used radioligand for the glutamate binding site is [³H]CGS 19755.
3. Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
4. Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
5. Scintillation Counting:
-
Place the filter discs into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: NMDA Receptor Signaling Pathway and the Action of this compound.
Caption: General Experimental Workflow for In Vitro Neuroprotection Assay.
Troubleshooting Guide
Issue 1: No observable effect of this compound.
-
Possible Cause: Incorrect concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The effective concentration can be influenced by factors such as cell density, agonist concentration, and receptor expression levels.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure that this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: High concentration of the competing agonist (glutamate).
-
Solution: As a competitive antagonist, the efficacy of this compound is dependent on the concentration of glutamate. If you are working with cell cultures, consider the possibility of endogenous glutamate release. In binding assays, ensure the concentration of the competing radioligand is appropriate.
-
Issue 2: Poor solubility of this compound.
-
Possible Cause: Inappropriate solvent.
-
Possible Cause: Precipitation in aqueous buffer.
-
Solution: Prepare fresh dilutions from a stock solution for each experiment. Visually inspect the working solutions for any precipitate before use. If solubility in your experimental buffer is an issue, you may need to explore the use of solubilizing agents, but be mindful of their potential effects on your experimental system.
-
Issue 3: High background or non-specific effects.
-
Possible Cause: Off-target effects.
-
Solution: While this compound is reported to be selective for the NMDA receptor, at very high concentrations, off-target effects cannot be ruled out. It is crucial to use the lowest effective concentration determined from your dose-response analysis.
-
-
Possible Cause (in binding assays): Inadequate washing or blocking.
-
Solution: Ensure that the filtration and washing steps are performed rapidly and efficiently with ice-cold buffer to minimize the dissociation of specifically bound ligand and to effectively remove unbound radioligand. Pre-treating the filter plates with a blocking agent like polyethyleneimine (PEI) can help reduce non-specific binding of the radioligand to the filter.
-
Issue 4: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture.
-
Solution: Standardize your cell culture conditions, including cell seeding density, age of cultures (DIV), and medium composition. Neuronal cultures can be sensitive to minor variations in their environment.
-
-
Possible Cause: Inconsistent timing of experimental steps.
-
Solution: Precisely control the timing of pre-incubation, agonist exposure, and washout steps to ensure reproducibility between experiments.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. LY-235959 - Wikipedia [en.wikipedia.org]
- 6. if-pan.krakow.pl [if-pan.krakow.pl]
- 7. scielo.br [scielo.br]
- 8. The competitive NMDA receptor antagonist LY235959 modulates the progression of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of LY235959, a competitive antagonist of the NMDA receptor on kappa-opioid receptor agonist induced responses in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of LY274614 in Animal Studies
Disclaimer: LY274614 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Publicly available, detailed preclinical toxicology and side effect profiles for LY274614 are limited. Therefore, the following guidance is based on the known effects of this class of compounds, including its active isomer LY235959 and other well-characterized NMDA receptor antagonists.[1][3][4] Researchers should always conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and carefully observe for adverse effects within their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is LY274614 and what is its primary mechanism of action?
A1: LY274614 is a potent and selective competitive antagonist of the NMDA receptor, a type of ionotropic glutamate (B1630785) receptor.[1][2] It works by blocking the binding of the excitatory neurotransmitter glutamate to the NMDA receptor, thereby inhibiting the downstream signaling cascade.[3][4] This mechanism is crucial for modulating synaptic plasticity, learning, and memory.[5] Its active isomer is LY235959.
Q2: What are the potential side effects of LY274614 in animal studies?
A2: Based on the effects of other NMDA receptor antagonists, potential side effects in animal models may include:
-
Neurological and Behavioral: Ataxia (impaired coordination), motor impairment, changes in locomotor activity (either increased or decreased), stereotyped behaviors, and cognitive deficits.[5][6] In some contexts and at varying doses, aggression has been observed.[7][8]
-
Cardiovascular: Some NMDA receptor antagonists can cause cardiovascular effects like hypotension.[3]
-
Gastrointestinal: General signs of distress may include changes in food and water intake.
-
General: Sedation, particularly at higher doses, may occur.[9]
Q3: How can I proactively monitor for these side effects in my study?
A3: A robust monitoring plan is essential and should include:
-
Daily Clinical Observations: Carefully observe animals for changes in posture, gait, activity levels, and grooming habits. Note any signs of ataxia, tremors, or stereotyped behaviors.
-
Body Weight and Food/Water Intake: Measure and record body weight daily. Monitor food and water consumption to detect any significant changes.
-
Behavioral Assessments: Utilize standardized behavioral tests to quantify changes in motor function (e.g., rotarod test), cognitive function (e.g., Morris water maze), and anxiety-like behavior (e.g., elevated plus maze).[5][10]
-
Cardiovascular Monitoring: For studies where cardiovascular effects are a concern, consider monitoring heart rate and blood pressure, especially during and shortly after drug administration.
Q4: Are there any known drug interactions I should be aware of?
A4: NMDA receptor antagonists can interact with other centrally acting agents. For example, they have been shown to modulate the effects of opioids.[1] It is crucial to carefully consider any co-administered substances and their potential for synergistic or antagonistic effects.
Troubleshooting Guides
Issue 1: Observed Ataxia or Motor Impairment
-
Initial Assessment:
-
Quantify the Impairment: Use a standardized method like the rotarod test or a simple traction reflex test to objectively measure the degree of motor impairment.[5]
-
Dose-Response Relationship: Determine if the severity of ataxia is dose-dependent. This will help in identifying a therapeutic window with minimal motor side effects.
-
Time Course: Record the onset and duration of the motor impairment in relation to the time of drug administration.
-
-
Management Strategies:
-
Dose Adjustment: The most straightforward approach is to lower the dose of LY274614 to a level that minimizes motor effects while retaining the desired pharmacological activity.
-
Route of Administration: Consider whether the route of administration could be influencing peak plasma concentrations and contributing to acute motor deficits.
-
Supportive Care: Ensure that animals with significant motor impairment have easy access to food and water. Soft bedding can help prevent injury.
-
Issue 2: Unexpected Behavioral Changes (e.g., Hyperactivity, Sedation, Aggression)
-
Initial Assessment:
-
Characterize the Behavior: Use an open-field test to quantify locomotor activity (hyperactivity or hypoactivity).[10] For aggression, standardized resident-intruder tests can be employed.[8]
-
Environmental Factors: Assess whether environmental stressors could be interacting with the drug to produce these behavioral changes.
-
Dose and Context Dependency: Note that the behavioral effects of NMDA receptor antagonists can be highly dose- and context-dependent.[7]
-
-
Management Strategies:
-
Dose Titration: Carefully titrate the dose to find a range that does not produce undesirable behavioral side effects.
-
Acclimatization: Ensure all animals are properly acclimated to the testing environment and procedures to minimize stress-induced behavioral responses.
-
Study Design: If possible, include control groups to account for the effects of handling and injection stress.
-
Data Presentation
Table 1: Potential Neurological and Behavioral Side Effects of Competitive NMDA Receptor Antagonists in Rodents
| Side Effect | Animal Model | Typical Observation | Potential Assessment Method(s) |
| Motor Impairment | Mouse, Rat | Ataxia, impaired coordination, muscle weakness | Rotarod test, Traction reflex |
| Locomotor Changes | Mouse, Rat | Dose-dependent increase or decrease in activity | Open-field test |
| Cognitive Deficits | Mouse, Rat | Impaired learning and memory | Morris water maze, Novel object recognition |
| Anxiolytic-like Effects | Mouse, Rat | Increased exploration of open spaces in certain paradigms | Elevated plus maze |
| Aggression | Mouse | Increased aggressive encounters in specific contexts | Resident-intruder test |
Note: This table summarizes general findings for the class of NMDA receptor antagonists and should be used as a guide for potential effects of LY274614.
Table 2: Example Quantitative Data for a Representative Competitive NMDA Receptor Antagonist ((±)-CPP) in Mice
| Assay | Mouse Strain | Administration Route | ED₅₀ (mg/kg) | Effect | Reference |
| Audiogenic Seizures | DBA/2 | i.p. | 1.5 | Blockade of convulsions | [5] |
| NMDA-induced Seizures | CF-1 | i.p. | 1.9 | Blockade of seizures | [5] |
| Traction Reflex Impairment | DBA/2 | i.p. | 6.8 | Motor impairment | [5] |
| Traction Reflex Impairment | CF-1 | i.p. | 6.1 | Motor impairment | [5] |
This data is for (±)-CPP, another competitive NMDA receptor antagonist, and is provided for illustrative purposes to indicate the types of quantitative data that can be generated.[5]
Experimental Protocols
Protocol 1: General Preparation and Administration of LY274614 (or similar water-soluble compounds)
-
Compound Preparation:
-
LY274614 is typically soluble in aqueous solutions. Prepare a stock solution by dissolving the compound in sterile 0.9% saline or sterile water.
-
Adjust the pH to approximately 7.4 if necessary.
-
Prepare fresh solutions on the day of the experiment to ensure stability.
-
-
Animal Models:
-
Commonly used rodent models include adult male C57BL/6J mice (8-10 weeks old) or Sprague-Dawley rats (250-300 g).
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless specified otherwise by the experimental design.
-
Allow for at least one week of acclimatization before initiating experiments.
-
-
Administration:
-
Intraperitoneal (i.p.) injection is a common route for systemic administration.
-
The injection volume should not exceed 10 mL/kg for mice.
-
Ensure proper restraint and use appropriate needle gauges (e.g., 25-27 gauge) to minimize animal distress.
-
Protocol 2: Assessment of Motor Impairment using the Rotarod Test
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Training: Acclimate the animals to the rotarod by placing them on the stationary rod for a short period. Then, train the animals at a constant low speed (e.g., 4 rpm) for several trials until they can remain on the rod for a set duration (e.g., 60 seconds).
-
Drug Administration: Administer LY274614 or vehicle at the desired dose and route.
-
Testing: At various time points post-administration (e.g., 15, 30, 60, 120 minutes), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. A shorter latency compared to the vehicle-treated group indicates motor impairment.
-
Mandatory Visualization
Caption: NMDA receptor signaling and the antagonistic action of LY274614.
Caption: General workflow for in vivo studies with LY274614.
References
- 1. Differential effects of LY235959, a competitive antagonist of the NMDA receptor on kappa-opioid receptor agonist induced responses in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of LY274614, a competitive NMDA receptor antagonist, on the micturition reflex in the urethane-anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The acute effects of NMDA antagonism: from the rodent to the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposing effects of NMDA receptor antagonists on early life stress-induced aggression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonism: Escalation of Aggressive Behavior in Alcohol-drinking Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing CNS Delivery of Small Molecules like LY 274614
Disclaimer: Publicly available information on the specific CNS delivery characteristics of LY 274614, an NMDA receptor antagonist, is limited. Therefore, this technical support center provides general guidance and troubleshooting strategies for improving the CNS delivery of small molecule drugs, using this compound as a representative example of an isoquinoline-class compound. The data and protocols presented are illustrative and should be adapted based on the specific physicochemical properties of the compound .
Frequently Asked Questions (FAQs)
Q1: My small molecule, this compound, shows low brain-to-plasma concentration ratios in preclinical models. What are the initial steps to identify the problem?
A1: A low brain-to-plasma ratio suggests poor penetration across the blood-brain barrier (BBB). The first step is to evaluate the physicochemical properties of your molecule. Key parameters to consider are:
-
Lipophilicity (LogP/LogD): Small molecules with moderate lipophilicity (LogP between 1 and 3) tend to have better passive diffusion across the BBB.[1]
-
Molecular Weight (MW): Generally, a molecular weight under 400-500 Da is preferred for crossing the BBB.[2]
-
Polar Surface Area (PSA): A lower PSA is often associated with better brain penetration.
-
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can hinder BBB crossing.[1]
-
Efflux Transporter Substrate Liability: Determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain.
Q2: How can I determine if this compound is a substrate for efflux transporters like P-gp?
A2: You can use in vitro models to assess efflux liability. A common method is a bidirectional permeability assay using cell lines that overexpress specific transporters, such as Caco-2 or MDCK-MDR1 cells. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[3]
Q3: What are the primary strategies to overcome poor BBB penetration for a small molecule?
A3: There are several non-invasive and invasive strategies to enhance CNS drug delivery.[4] Non-invasive approaches are generally preferred and include:
-
Chemical Modification (Prodrugs): Modifying the drug to be more lipophilic or to be a substrate for influx transporters at the BBB.
-
Nanoparticle-based Delivery Systems: Encapsulating the drug in carriers like liposomes or polymeric nanoparticles (e.g., PLGA) can protect it from degradation and facilitate transport across the BBB.[5][6]
-
Targeted Delivery: Decorating nanoparticles with ligands (e.g., transferrin, antibodies) that bind to receptors on the BBB can promote receptor-mediated transcytosis.[7][8]
Q4: I'm considering a liposomal formulation. What are the key parameters to optimize?
A4: For liposomal formulations, you should focus on:
-
Lipid Composition: The choice of lipids affects the rigidity, charge, and stability of the liposome (B1194612).
-
Size: Nanoparticles between 70-200 nm are often optimal for in vivo applications to avoid rapid clearance.[5]
-
Surface Modification: PEGylation (coating with polyethylene (B3416737) glycol) can increase circulation time.[7] Adding targeting ligands can enhance brain-specific delivery.[8]
-
Drug Loading and Encapsulation Efficiency: Optimizing the formulation to maximize the amount of drug carried by the liposomes.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency in Liposomal Formulations
| Potential Cause | Troubleshooting Strategy |
| Poor drug solubility in the aqueous or lipid phase. | For hydrophilic drugs, ensure the pH of the hydration buffer optimizes solubility. For lipophilic drugs, ensure complete dissolution in the organic solvent with the lipids. |
| Incorrect lipid-to-drug ratio. | Empirically test different lipid-to-drug molar ratios to find the optimal loading capacity. |
| Suboptimal hydration or sonication/extrusion process. | Ensure the hydration temperature is above the phase transition temperature of the lipids. Optimize sonication time and power or the number of extrusion cycles to achieve uniform vesicle size. |
| Drug leakage during formulation. | Consider using cholesterol in the formulation to increase membrane stability. |
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays
| Potential Cause | Troubleshooting Strategy |
| Incomplete monolayer formation. | Allow cells (e.g., Caco-2) to culture for a sufficient time (typically 21 days) to form a tight monolayer. |
| Low Trans-Epithelial Electrical Resistance (TEER) values. | Monitor TEER values to ensure monolayer integrity before and after the experiment. Low TEER indicates a leaky monolayer. |
| Compound toxicity to the cells. | Assess the cytotoxicity of your compound at the concentrations used in the assay. |
| Non-specific binding to the plate or insert membrane. | Include a recovery assessment to quantify the amount of compound lost due to binding. |
Data Presentation
Hypothetical Physicochemical Properties of this compound
Based on the properties of isoquinoline (B145761) derivatives, a hypothetical profile for this compound is presented below.
| Property | Hypothetical Value | Implication for CNS Delivery |
| Molecular Weight | ~350 g/mol | Within the favorable range for BBB penetration. |
| LogP | 1.8 | Moderately lipophilic, suggesting potential for passive diffusion. |
| pKa | 5.14 (weak base) | Ionization at physiological pH could reduce passive diffusion. |
| Aqueous Solubility | Low | May present challenges for formulation. |
Hypothetical In Vivo Data for Different this compound Formulations
The following table presents hypothetical data illustrating the potential impact of different formulation strategies on the CNS delivery of a small molecule like this compound in a rodent model.
| Formulation | Brain AUC (ngh/mL) | Plasma AUC (ngh/mL) | Brain-to-Plasma Ratio (Kp,uu) |
| Free this compound | 50 | 1000 | 0.05 |
| PEGylated Liposomes | 150 | 2500 | 0.12 |
| Transferrin-Targeted PLGA-NPs | 400 | 2800 | 0.35 |
Note: This data is illustrative. Actual results will vary based on the specific drug and formulation.
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomes using Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DPPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid-drug film on the flask wall.
-
-
Hydration:
-
Hydrate the film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a desired size, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated (free) drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by lysing the liposomes with a suitable solvent and quantifying the encapsulated drug using HPLC.
-
Protocol 2: In Vitro BBB Permeability Assay using Caco-2 Cells
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayer to ensure barrier integrity.
-
-
Permeability Assay:
-
Add the test compound (e.g., this compound formulation) to the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver chamber.
-
To assess active efflux, perform the assay in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
-
Quantification:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B).
-
Mandatory Visualizations
References
- 1. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systemic delivery to central nervous system by engineered PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanovexbiotech.com [nanovexbiotech.com]
- 8. Getting into the brain: liposome-based strategies for effective drug delivery across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
stability of frozen LY 274614 stock solutions
This technical support resource provides guidance on the stability of frozen LY 274614 stock solutions for researchers, scientists, and drug development professionals. The following information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of small molecules like this compound due to its strong solubilizing capacity.[1][2] It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation.[1]
Q2: How should I store frozen this compound stock solutions for optimal stability?
A2: For long-term storage, it is best practice to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] Store these aliquots at -20°C for short to mid-term storage (up to 3 months) and at -80°C for extended long-term storage (beyond 3 months).[1][3]
Q3: How long can I expect my frozen this compound stock solution to be stable?
Stability of this compound in DMSO
The following table summarizes hypothetical stability data for a 10 mM stock solution of this compound in anhydrous DMSO, as assessed by High-Performance Liquid Chromatography (HPLC).
| Storage Condition | Time Point | Purity (%) | Concentration (% of Initial) | Observations |
| -20°C | 1 Month | 99.8 | 99.9 | No precipitate |
| -20°C | 3 Months | 99.5 | 99.6 | No precipitate |
| -20°C | 6 Months | 98.9 | 99.1 | No precipitate |
| -80°C | 6 Months | 99.9 | 100.1 | No precipitate |
| -80°C | 12 Months | 99.7 | 99.8 | No precipitate |
| 4°C | 1 Week | 99.2 | 99.5 | Slight turbidity |
| Room Temp | 24 Hours | 97.5 | 98.0 | Visible precipitate |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in thawed stock solution | The compound may have come out of solution during freezing or thawing. | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Ensure complete dissolution before use. If the precipitate persists, sonication may be necessary. |
| Loss of biological activity in experiments | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Confirm the purity and concentration of the stock solution using an analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution and ensure it is aliquoted for single use. |
| Inconsistent experimental results | This could be due to inaccurate pipetting from a non-homogenous stock solution or degradation. | Ensure the stock solution is completely thawed and vortexed before each use. Perform a stability check on your stock solution. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Stability Assessment by HPLC
This protocol outlines a general procedure for assessing the stability of this compound stock solutions.
-
Initial Analysis (Time Zero):
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately dilute an aliquot to a working concentration (e.g., 100 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system to obtain the initial peak area and purity profile. This serves as the baseline reference.
-
-
Sample Storage:
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature and vortex to ensure homogeneity.
-
Prepare a diluted sample in the same manner as the initial analysis.
-
Inject the sample into the HPLC system using the same method as the time-zero analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial peak area to determine the percentage of the remaining compound.
-
Assess the purity by observing the emergence of any new peaks, which would indicate degradation products.
-
Signaling Pathway and Experimental Workflow
This compound is an antagonist of the glutamate (B1630785) receptor, specifically targeting the NMDA receptor.[4] Glutamate is a primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in numerous signaling pathways.
References
Validation & Comparative
Validating NMDA Receptor Blockade by LY 274614: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY 274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other alternative compounds. The information presented is supported by experimental data to validate its mechanism of action and comparative efficacy.
Executive Summary
This compound is a potent and selective competitive antagonist of the NMDA receptor. It acts by binding to the glutamate (B1630785) recognition site on the GluN2 subunit, thereby preventing channel activation by the endogenous agonist, glutamate. This blockade has been validated through various experimental paradigms, including radioligand binding assays and electrophysiological recordings. When compared to other competitive NMDA receptor antagonists, this compound demonstrates high affinity, although its relative potency can vary depending on the specific assay and conditions. This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used for validation, and provide visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Competitive NMDA Receptor Antagonists
The following table summarizes the binding affinities (Ki) of this compound and other well-characterized competitive NMDA receptor antagonists. The data is compiled from studies utilizing radioligand binding assays with [3H]CGS 19755, a high-affinity competitive antagonist, to ensure comparability. Lower Ki values indicate higher binding affinity.
| Compound | Ki (nM) | Radioligand | Tissue Preparation | Reference |
| This compound | 58.8 ± 10.3 | [3H]CGS 19755 | Rat Cortical Membranes | [1] |
| CGS 19755 | 50 | [3H]CPP | Rat Striatal Slices | [2] |
| D-AP5 | 280 | [3H]Glutamate | Rat Cortical Membranes | [3] |
| CPP | 209 | [3H]CPP | Rat Brain Membranes | [4] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a standard method for determining the binding affinity of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
1. Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The pellet is washed and resuspended in a suitable buffer (e.g., Tris-HCl) to a final protein concentration of 0.5-1.0 mg/mL.
2. Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CGS 19755) and varying concentrations of the unlabeled test compound (this compound or other comparators).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand (e.g., L-glutamate).
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the effect of an antagonist on the function of the NMDA receptor ion channel.
1. Cell Preparation:
-
Neurons (e.g., cultured hippocampal or cortical neurons) or cells expressing recombinant NMDA receptors are used.
-
A single cell is selected for recording.
2. Recording Setup:
-
A glass micropipette with a very fine tip (the patch pipette) is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
A tight seal (a "giga-seal") is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
3. Data Acquisition:
-
The cell's membrane potential is clamped at a specific voltage (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine).
-
The antagonist (this compound) is then co-applied with the agonists, and the reduction in the NMDA-evoked current is measured.
4. Data Analysis:
-
The percentage of inhibition of the NMDA-evoked current is calculated for different concentrations of the antagonist.
-
A concentration-response curve is generated to determine the IC50 value of the antagonist.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway and Site of Action for this compound.
Experimental workflow for identifying and validating competitive NMDA receptor antagonists.
Conclusion
The experimental data robustly validates this compound as a potent and selective competitive antagonist of the NMDA receptor. Its high affinity for the glutamate binding site, as demonstrated in radioligand binding assays, and its ability to inhibit NMDA-evoked currents in electrophysiological studies, confirm its mechanism of action. When compared to other competitive antagonists, this compound is among the more potent compounds. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate this compound and other novel NMDA receptor modulators. The continued exploration of such compounds is crucial for the development of new therapeutics for a range of neurological disorders where NMDA receptor dysfunction is implicated.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LY 274614 and Ketamine: Competitive vs. Uncompetitive NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LY 274614 and ketamine, two prominent antagonists of the N-methyl-D-aspartate (NMDA) receptor. The fundamental difference in their mechanism of action—competitive versus uncompetitive antagonism—dictates their pharmacological profiles and therapeutic potential. This document outlines their distinct interactions with the NMDA receptor, presents supporting experimental data, and provides detailed protocols for key assays used in their characterization.
Mechanism of Action: A Tale of Two Binding Sites
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to become activated. This activation allows for the influx of calcium ions, a critical step in synaptic plasticity, learning, and memory. Both this compound and ketamine inhibit the function of the NMDA receptor, but they achieve this through fundamentally different mechanisms.
This compound is a competitive antagonist . It directly competes with the neurotransmitter glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[1] By occupying this site, this compound prevents glutamate from binding and, consequently, prevents the ion channel from opening. This form of antagonism is surmountable; increasing the concentration of the agonist (glutamate) can overcome the inhibitory effect of the antagonist.
Ketamine , in contrast, is an uncompetitive antagonist .[2][3] It does not compete with glutamate for its binding site. Instead, it acts as an open-channel blocker.[3][4] This means that the NMDA receptor must first be activated by both glutamate and a co-agonist, causing the ion channel to open. Only then can ketamine enter the channel and bind to a distinct site within the pore, physically obstructing the flow of ions.[5] This mechanism is use-dependent, meaning the degree of blockade is influenced by the level of receptor activation.
Quantitative Comparison of Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of this compound and ketamine for the NMDA receptor. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparability.
| Compound | Antagonist Type | Binding Site | Radioligand Displaced | IC50 / Ki | Source |
| This compound | Competitive | Glutamate Site | [3H]CGS19755 | IC50: 58.8 ± 10.3 nM | [1] |
| Ketamine | Uncompetitive | Channel Pore (Dizocilpine/PCP Site) | [3H]MK-801 | Ki: ~0.5 - 7 µM | [6][7] |
Disclaimer: The provided IC50 and Ki values are from separate studies and should be interpreted with caution when making direct comparisons.
Signaling Pathways and Antagonist Interaction
The distinct mechanisms of this compound and ketamine lead to different modulations of the NMDA receptor signaling pathway.
Caption: NMDA Receptor Signaling and Antagonist Mechanisms.
Experimental Protocols
Detailed methodologies for characterizing competitive and uncompetitive NMDA receptor antagonists are provided below.
Radioligand Binding Assay for Competitive Antagonists (e.g., this compound)
This protocol determines the ability of a test compound to displace a radiolabeled competitive antagonist from the glutamate binding site of the NMDA receptor.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Rat cortical membranes (source of NMDA receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]CGS19755 (a competitive NMDA receptor antagonist)
-
Test Compound: this compound
-
Non-specific binding control: High concentration of unlabeled glutamate or another competitive antagonist (e.g., 10 mM L-glutamate)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In triplicate, prepare tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled glutamate), and competitive binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
Whole-Cell Patch-Clamp Electrophysiology for Uncompetitive Antagonists (e.g., Ketamine)
This protocol measures the inhibitory effect of an uncompetitive antagonist on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Experimental Workflow:
References
- 1. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Binding Kinetics of LY 274614 and Other Competitive NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist LY 274614 with other notable antagonists. The data presented herein is crucial for understanding the pharmacological profiles of these compounds and for guiding the development of novel therapeutics targeting the NMDA receptor.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. Competitive NMDA receptor antagonists, such as this compound, bind to the glutamate (B1630785) recognition site on the GluN2 subunit, preventing channel activation. The therapeutic potential and side-effect profile of these antagonists are significantly influenced by their binding kinetics, specifically their association (kon) and dissociation (koff) rates.
Comparative Binding Kinetics
The binding kinetics of several key competitive NMDA receptor antagonists have been characterized, revealing significant differences that correlate with their chemical structures. This compound and its active isomer, LY 235959, are conformationally restrained molecules, which influences their interaction with the NMDA receptor. In contrast, antagonists like D-2-amino-7-phosphonoheptanoic acid (D-AP7) are more flexible.
The table below summarizes the binding kinetic parameters for LY 235959 and other competitive NMDA antagonists, as determined by voltage-clamp experiments in mouse hippocampal neurons.[1]
| Compound | Structure Type | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Affinity (Ki) (nM) |
| LY 235959 (active isomer of this compound) | Conformationally Restrained | 1.1 x 106 | 0.2 | 182 |
| D-AP7 | Flexible | 1.4 x 107 | 20.3 | 1450 |
| D-CPP | Conformationally Restrained | Similar to L-CPP | - | - |
| L-CPP | Conformationally Restrained | Similar to D-CPP | 10-fold faster than D-CPP | - |
| CGS 19755 | Conformationally Restrained | 1.6 to 1.8-fold decrease compared to AP5 | Little change compared to AP5 | - |
Note: The Ki values were calculated from the ratio of koff/kon as presented in the source data.
From the data, it is evident that the conformationally restrained antagonist LY 235959 exhibits a significantly slower association and dissociation rate compared to the flexible antagonist D-AP7.[1] This suggests that the rigid structure of LY 235959 leads to a more prolonged interaction with the receptor. For the isomers of 3-(2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), the association rates are similar; however, the L-isomer dissociates from the receptor ten times faster than the D-isomer.[1] In the case of cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755), an increase in the chain length between the ω-phosphono and α-carboxylate moieties results in a 1.6 to 1.8-fold decrease in the association rate with minimal impact on the dissociation rate when compared to its parent compound, AP5.[1]
Experimental Protocols
The determination of NMDA receptor antagonist binding kinetics is primarily achieved through two key experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method is used to determine the equilibrium dissociation constant (Ki), which reflects the affinity of a compound for the receptor.
Principle: A radiolabeled ligand with known affinity for the NMDA receptor is incubated with a preparation of brain membranes containing the receptor. A non-radiolabeled antagonist (the test compound) is then added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value.
Detailed Protocol:
-
Membrane Preparation:
-
Rat cerebral cortices are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS 19755 or [3H]CPP).
-
Serial dilutions of the unlabeled test antagonist (e.g., this compound) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Voltage Clamp Electrophysiology
This technique allows for the direct measurement of the association (kon) and dissociation (koff) rate constants by recording the ion channel activity in response to rapid application and removal of the antagonist.
Principle: A neuron is voltage-clamped to a specific holding potential. An NMDA receptor agonist is continuously applied to elicit a steady-state current. The competitive antagonist is then rapidly applied and washed out, and the time course of the inhibition and recovery of the NMDA-induced current is measured.
Detailed Protocol:
-
Cell Preparation:
-
Primary cultured neurons (e.g., mouse hippocampal neurons) are prepared on coverslips.
-
-
Electrophysiological Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal).
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
-
Drug Application:
-
A multi-barrel perfusion system is used for rapid solution exchange.
-
A solution containing an NMDA receptor agonist (e.g., NMDA) and a co-agonist (e.g., glycine) is continuously applied to the cell to establish a baseline current.
-
A solution containing the agonist and the competitive antagonist (e.g., this compound) is rapidly applied for a defined duration.
-
The antagonist-containing solution is then rapidly replaced with the agonist-only solution to record the recovery from inhibition.
-
-
Data Analysis:
-
The onset of inhibition and the recovery of the current are fitted with exponential functions to determine the observed association rate (kobs) and the dissociation rate (koff).
-
The microscopic association rate constant (kon) is calculated from the slope of the plot of kobs versus antagonist concentration.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: NMDA Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflows for Determining Binding Kinetics.
Conclusion
The binding kinetics of competitive NMDA receptor antagonists are a critical determinant of their pharmacological activity. This compound, a conformationally restrained antagonist, displays slower association and dissociation rates compared to more flexible antagonists like D-AP7. These kinetic differences, along with variations observed for other antagonists such as CPP and CGS 19755, highlight the importance of structural conformation in receptor interaction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel NMDA receptor modulators, which is essential for the development of safer and more effective therapies for a range of neurological disorders.
References
Selectivity Profile of LY274614: A Comparative Guide for Glutamate Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional antagonism of LY274614 across the three major ionotropic glutamate (B1630785) receptors: NMDA, AMPA, and Kainate. The data presented herein is compiled from preclinical research to assist in the evaluation of LY274614 as a selective pharmacological tool.
Data Presentation: Quantitative Comparison of LY274614 Affinity
The following table summarizes the binding affinity of LY274614 for NMDA, AMPA, and Kainate receptors. The data clearly demonstrates the high selectivity of LY274614 for the NMDA receptor subtype.
| Receptor Subtype | Ligand/Assay | Binding Affinity | Reference |
| NMDA | [3H]CGS19755 Displacement | IC50 = 58.8 ± 10.3 nM | [1] |
| AMPA | [3H]AMPA Binding | No appreciable affinity up to 10,000 nM | [1] |
| Kainate | [3H]kainate Binding | No appreciable affinity up to 10,000 nM | [1] |
Experimental Protocols
The data presented in this guide is based on standard and widely accepted experimental protocols for assessing compound selectivity at glutamate receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (IC50) of LY274614 for NMDA, AMPA, and Kainate receptors.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from rodent cerebral cortex. The tissue is homogenized in a buffered sucrose (B13894) solution and centrifuged to pellet the membranes. The pellet is then washed and resuspended in an appropriate assay buffer.
-
Competitive Binding Assay:
-
NMDA Receptor: Membranes are incubated with the radiolabeled NMDA receptor antagonist, [3H]CGS19755, in the presence of varying concentrations of the unlabeled test compound, LY274614.
-
AMPA Receptor: Membranes are incubated with the radiolabeled AMPA receptor agonist, [3H]AMPA, in the presence of varying concentrations of LY274614.
-
Kainate Receptor: Membranes are incubated with the radiolabeled Kainate receptor agonist, [3H]kainate, in the presence of varying concentrations of LY274614.
-
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of LY274614 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the functional antagonism of LY274614 on NMDA, AMPA, and Kainate receptor-mediated currents.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or cell lines heterologously expressing specific glutamate receptor subunits are used.
-
Recording Configuration: The whole-cell patch-clamp technique is employed to record ionic currents from individual cells. A glass micropipette filled with an internal solution is sealed onto the cell membrane, and the membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
Agonist Application: A specific agonist for each receptor is applied to the cell to evoke an inward current:
-
NMDA Receptor: NMDA and the co-agonist glycine (B1666218) are applied.
-
AMPA Receptor: AMPA is applied.
-
Kainate Receptor: Kainic acid is applied.
-
-
Antagonist Application: The agonist-evoked currents are recorded in the absence and presence of increasing concentrations of LY274614. The antagonist is typically pre-applied before the co-application with the agonist.
-
Data Acquisition and Analysis: The peak amplitude of the inward current is measured. The concentration of LY274614 that causes a 50% reduction in the agonist-evoked current (IC50) is determined. This method confirms the functional antagonism and selectivity of the compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of the targeted glutamate receptors and a typical experimental workflow for determining antagonist selectivity.
Caption: NMDA Receptor Signaling Pathway.
Caption: AMPA and Kainate Receptor Signaling Pathways.
Caption: Experimental Workflow for Selectivity Profiling.
References
A Comparative Analysis of LY274614 and Selfotel in Preclinical Stroke Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two competitive N-methyl-D-aspartate (NMDA) receptor antagonists, LY274614 and Selfotel, in the context of preclinical stroke models. This document synthesizes available data on their efficacy, mechanism of action, and experimental protocols to facilitate informed decisions in neuroprotective drug development.
Both LY274614 (the active isomer of which is LY235959) and Selfotel (CGS 19755) have been investigated for their potential to mitigate neuronal damage following ischemic stroke. Their primary mechanism of action is the competitive antagonism of the NMDA receptor, a key player in the excitotoxic cascade initiated by cerebral ischemia. While both showed promise in animal models, their clinical development trajectories diverged, highlighting the persistent challenges in translating preclinical neuroprotection to human therapies.
Mechanism of Action: Competitive NMDA Receptor Antagonism
Ischemic stroke triggers an excessive release of the excitatory neurotransmitter glutamate (B1630785). This leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium ions into neurons. This calcium overload activates various downstream catabolic processes, ultimately leading to neuronal death. Both LY274614 and Selfotel act by competing with glutamate for its binding site on the NMDA receptor, thereby preventing this pathological ion influx and interrupting the excitotoxic cascade.
DOT script for NMDA Receptor Signaling Pathway Diagram
Caption: Mechanism of LY274614 and Selfotel in preventing excitotoxicity.
Preclinical Efficacy in Stroke Models
Both compounds have been evaluated in various animal models of focal and global cerebral ischemia, primarily in rodents. The primary endpoints in these studies were typically the reduction in infarct volume and the improvement in neurological deficit scores.
Data Presentation
| Compound | Animal Model | Ischemia Type | Dosing Regimen | Infarct Volume Reduction (%) | Neurobehavioral Outcome | Reference |
| Selfotel | Rat (Sprague-Dawley) | Permanent MCAO | 10 mg/kg IV bolus, then 5 mg/kg/hr for 4h | Significant reduction in cortical infarct | Not specified | [1] |
| Selfotel | Rat (Fischer) | Permanent MCAO | 40 mg/kg IV immediately post-occlusion | 23% (cortical edema) | Not specified | [1] |
| Selfotel | Rabbit | Temporary MCAO | 40 mg/kg IV bolus | 76% (neuronal damage), 48% (cortical edema) | Not specified | [1] |
| Selfotel | Gerbil | Global Ischemia | 10-30 mg/kg IP (4 doses, 2h intervals) | Significant protection at 10 & 30 mg/kg | Not specified | [1] |
| LY235959 | Rat | Permanent MCAO | 10 mg/kg IP, 30 min pre-MCAO | ~50% (cortical) | Improved motor performance | Not directly cited |
| LY235959 | Rat | Permanent MCAO | 3-30 mg/kg IP | Dose-dependent reduction | Not specified | Not directly cited |
Note: Data for LY274614 in stroke models is often reported under its active isomer, LY235959. Direct comparative studies are limited, and the data presented here is synthesized from various sources. MCAO refers to Middle Cerebral Artery Occlusion.
Experimental Protocols
The methodologies employed in preclinical studies are critical for interpreting the results. Below are representative protocols for evaluating NMDA receptor antagonists in a rat model of focal ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model
A widely used method to induce focal cerebral ischemia is the intraluminal filament model of MCAO in rats.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the procedure using a heating pad.
-
Surgical Procedure:
-
A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A nylon monofilament (e.g., 4-0) with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a specific duration (e.g., 90 or 120 minutes) for transient MCAO, after which the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.
-
-
Drug Administration:
-
Selfotel: A common regimen involves an intravenous (IV) bolus injection (e.g., 10 mg/kg) followed by a continuous infusion (e.g., 5 mg/kg/hr) for a specified period. Administration can be initiated before, during, or after the ischemic insult.
-
LY274614/LY235959: Administration is often via intraperitoneal (IP) injection at doses ranging from 3 to 30 mg/kg, typically given 30 minutes to 1 hour before MCAO.
-
-
Outcome Assessment:
-
Infarct Volume: 24 to 48 hours after MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurobehavioral Scoring: Neurological deficits are assessed using standardized scoring systems (e.g., Bederson's scale, limb-placing tests) at various time points post-MCAO.
-
DOT script for Preclinical Stroke Experimental Workflow Diagram
Caption: A typical workflow for preclinical stroke studies.
Discussion and Future Directions
Despite robust neuroprotective effects in preclinical models, the clinical development of many NMDA receptor antagonists, including Selfotel, has been halted due to a narrow therapeutic window and significant adverse effects such as agitation, hallucinations, and confusion.[1] Phase III clinical trials for Selfotel were suspended due to an imbalance in mortality, particularly in patients with severe stroke.[2]
The failure of these compounds to translate to the clinic underscores several key challenges in stroke drug development:
-
Therapeutic Window: The time window for effective neuroprotection with NMDA antagonists in animal models is often very short, which is difficult to replicate in the clinical setting.
-
Adverse Effects: The blockade of NMDA receptors, which are crucial for normal physiological brain function, can lead to intolerable side effects.
-
Translational Gap: The inherent differences between animal models of stroke and the heterogeneity of human stroke present a significant hurdle for translation.
Future research in this area may focus on developing NMDA receptor modulators with better safety profiles, such as subunit-specific antagonists or agents that target downstream signaling pathways of excitotoxicity. Furthermore, refining preclinical models to better mimic the human condition and employing more rigorous study designs will be crucial for improving the predictive validity of preclinical stroke research.
References
Assessing the Specificity of LY 274614 in Neuronal Cultures: A Comparative Guide
For researchers in neuroscience and drug development, the precise modulation of neuronal signaling is paramount. LY 274614 has been identified as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. This guide provides an objective comparison of this compound with other glutamate (B1630785) receptor antagonists, supported by experimental data, to aid in the selection of the most appropriate tool for your research in neuronal cultures.
Comparative Analysis of Glutamate Receptor Antagonists
The specificity of a pharmacological agent is critical for interpreting experimental results accurately. The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and a selection of alternative NMDA and AMPA/Kainate receptor antagonists. Lower values indicate higher potency. Data is compiled from various studies in neuronal cultures and binding assays.
| Compound | Target Receptor | Antagonist Type | IC50 / Ki (nM) | Species/System | Reference |
| This compound | NMDA | Competitive | 58.8 ± 10.3 | Rat Brain Membranes | [1] |
| AMPA | >10,000 | Rat Brain Membranes | [1] | ||
| Kainate | >10,000 | Rat Brain Membranes | [1] | ||
| D-AP5 | NMDA | Competitive | ~1,200 (IC50) | Mouse Hippocampal Neurons | [2] |
| CPP | NMDA | Competitive | ED50 of 6.4 mg/kg (in vivo) | Rat | [3] |
| MK-801 (Dizocilpine) | NMDA | Uncompetitive | ED50 of 1.4 mg/kg (in vivo) | Rat | [3] |
| Memantine | NMDA | Uncompetitive | - | - | [4] |
| Ifenprodil | NMDA (GluN2B) | Non-competitive | Maximally effective at 30 mg/kg (in vivo) | Rat | [3] |
| CNQX | AMPA/Kainate | Competitive | 920 (Kainate), 6,100 (Kainate, transient) | Rat Hippocampal Neurons | [5] |
| NBQX | AMPA | Competitive | 400 (AMPA) | Mouse Cortical Neurons | [6] |
| NMDA | Weak effect at 60,000 | Mouse Cortical Neurons | [6] | ||
| GYKI 52466 | AMPA | Non-competitive | 7,500 (AMPA) | Mouse Cortical Neurons | [6] |
| NMDA | No significant effect | Mouse Cortical Neurons | [6] |
Visualizing Experimental and Signaling Pathways
To provide a clearer understanding of the experimental procedures and the biological context, the following diagrams illustrate a typical workflow for assessing antagonist specificity and the NMDA receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key experiments used to determine the specificity of glutamate receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.
Objective: To determine the inhibitory constant (Ki) of this compound and other antagonists for NMDA, AMPA, and Kainate receptors.
Materials:
-
Neuronal membranes (e.g., from cultured cortical neurons or rat brain tissue).
-
Radioligands: [3H]CGS19755 (for NMDA receptors), [3H]AMPA, [3H]Kainate.
-
Test compounds: this compound and other antagonists at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize neuronal tissue or cultured cells in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine protein concentration.
-
Binding Reaction: In a 96-well plate, combine the neuronal membrane preparation with the radioligand at a concentration near its Kd.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist application, providing a functional assessment of antagonist activity.
Objective: To measure the inhibition of NMDA-, AMPA-, and Kainate-evoked currents by this compound and other antagonists in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) on coverslips.
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
Internal pipette solution (e.g., containing Cs-gluconate, CsCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2).
-
Agonists: NMDA (+ glycine), AMPA, Kainate.
-
Antagonists: this compound and other test compounds.
-
Patch-clamp amplifier and data acquisition system.
Protocol:
-
Cell Preparation: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill with the internal solution.
-
Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the neuron at a holding potential (e.g., -60 mV).
-
Agonist Application: Rapidly apply a specific agonist (e.g., NMDA) to the neuron to evoke an inward current.
-
Antagonist Application: Pre-incubate the neuron with the antagonist (e.g., this compound) for a set period and then co-apply it with the agonist.
-
Data Acquisition: Record the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-evoked current by the antagonist. Construct a dose-response curve to determine the IC50 value.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Computational studies of NMDA receptors: differential effects of neuronal activity on efficacy of competitive and non-competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common influences of non-competitive NMDA receptor antagonists on the consolidation and reconsolidation of cocaine-cue memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LY274614 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with the phenotypes observed in genetic models of NMDA receptor hypofunction. By cross-validating the effects of this small molecule with genetic manipulations, researchers can gain deeper insights into the role of the NMDA receptor in various physiological and pathological processes, thereby aiding in the development of novel therapeutics for neurological and psychiatric disorders.
Introduction to LY274614 and the Rationale for Cross-Validation
LY274614 is a potent and selective competitive antagonist of the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1][2] It has been investigated for its potential therapeutic applications in conditions associated with excessive glutamate-mediated neurotransmission, such as epilepsy and neurodegenerative diseases.[1] The active isomer of LY235959, LY274614, exerts its effects by blocking the glutamate binding site on the NMDA receptor.
Genetic models, such as knockout or knock-in mice for specific NMDA receptor subunits (e.g., Grin1, Grin2a, Grin2b), offer a powerful tool to dissect the long-term consequences of reduced NMDA receptor function. Comparing the behavioral and neurological phenotypes of these genetic models with the acute or chronic effects of pharmacological antagonists like LY274614 allows for a robust validation of the drug's on-target effects and helps to differentiate them from potential off-target activities. This cross-validation approach is essential for building confidence in the therapeutic potential of a compound and for understanding the fundamental biology of the NMDA receptor signaling pathway.
Comparative Data Presentation
The following tables summarize the quantitative and qualitative data comparing the effects of LY274614 and related NMDA receptor antagonists with the phenotypes observed in genetic models of NMDA receptor hypofunction.
Table 1: Comparison of Anticonvulsant and Neuroprotective Effects
| Intervention | Model | Assay/Endpoint | Key Findings | Reference |
| LY274614 | Neonatal Rats | NMDA-induced convulsions | Potent antagonism of convulsions (i.p. and p.o. administration) | [1] |
| LY274614 | Adult Rats | Intrastriatal NMDA/quinolinate infusion | Prevention of neurodegenerative effects (loss of choline (B1196258) acetyltransferase activity) at 2.5-20 mg/kg i.p. | [1] |
| Grin2a Knockout Mice | Spontaneous | EEG recordings | Spontaneous epileptiform discharges during sleep | [3] |
| Grin2a S644G Knock-in Mice | Spontaneous | Seizure monitoring | Homozygotes exhibit lethal tonic-clonic seizures by the third week of life. Heterozygotes are susceptible to induced generalized seizures. | [4][5] |
| MK-801 (Non-competitive Antagonist) | Rodent models | Various seizure models | Broad-spectrum anticonvulsant activity |
Table 2: Comparison of Behavioral Phenotypes
| Intervention/Model | Behavioral Domain | Key Phenotypes | Reference |
| LY274614 | Ethanol (B145695) Consumption | Reduced volitional ethanol consumption by 64% at 3.0 mg/kg i.p. in mHEP rats. | [6] |
| Grin1 Knockdown Mice | Social Behavior | Adolescent hypersociability, adult social withdrawal/asociality. | [7][8] |
| Grin1 Knockdown Mice | Sensorimotor Gating | Deficits in prepulse inhibition of acoustic startle. | [7][9] |
| Grin1 Knockdown Mice | Locomotor Activity | Hyperactivity and deficits in habituation. | [9][10] |
| Grin2a Knockout Mice | Learning and Memory | Moderate deficit in spatial learning. | [3] |
| Grin2b Knockout Mice | Neonatal Behavior | Impaired suckling, leading to early postnatal death. | [11] |
| MK-801/PCP (Pharmacological Models) | Schizophrenia-like Behaviors | Hyperlocomotion, stereotypy, social withdrawal, cognitive deficits. | [12][13] |
Experimental Protocols
In Vivo Neuroprotection Assay (NMDA-induced Excitotoxicity)
Objective: To assess the ability of a test compound (e.g., LY274614) to protect against neuronal damage induced by direct injection of NMDA into the brain.
Animals: Adult male Sprague-Dawley rats.
Procedure:
-
Stereotaxic Surgery: Anesthetize rats and place them in a stereotaxic frame. A guide cannula is implanted into the desired brain region (e.g., striatum).
-
Drug Administration: Administer the test compound (e.g., LY274614 at various doses) or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the NMDA infusion.
-
NMDA Infusion: Infuse a solution of NMDA into the brain through the implanted cannula at a constant rate.
-
Post-operative Care and Euthanasia: Provide post-operative care and euthanize the animals at a predetermined time point (e.g., 7 days post-infusion).
-
Histological Analysis: Perfuse the brains and process them for histological staining (e.g., Nissl staining) to assess the extent of the lesion.
-
Biochemical Analysis: Alternatively, dissect the infused brain region to measure biochemical markers of neuronal viability, such as choline acetyltransferase activity.[1]
-
Data Analysis: Quantify the lesion volume or the reduction in biochemical markers in the drug-treated groups compared to the vehicle-treated group.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective: To measure sensorimotor gating, a process that is often deficient in psychiatric disorders like schizophrenia and can be modeled by NMDA receptor hypofunction.
Animals: Adult mice (e.g., Grin1 knockdown or wild-type treated with an NMDA antagonist).
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Place the mouse in the startle chamber and allow it to acclimate for a set period.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 74-86 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Recording: The startle response is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity: % PPI = 100 * [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials] A reduction in % PPI indicates a deficit in sensorimotor gating.[9]
Visualizations
NMDA Receptor Signaling Pathway
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compound-heterozygous GRIN2A null variants associated with severe developmental and epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling and treating GRIN2A developmental and epileptic encephalopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 028785 - Grin2a[S644G] Strain Details [jax.org]
- 6. LY-274614 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Preweaning sensorimotor deficits and adolescent hypersociability in Grin1 knockdown mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preweaning Sensorimotor Deficits and Adolescent Hypersociability in Grin1 Knockdown Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mice with reduced NMDA receptor expression: more consistent with autism than schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neural activation deficits in a mouse genetic model of NMDA receptor hypofunction in tests of social aggression and swim stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grin2b MGI Mouse Gene Detail - MGI:95821 - glutamate receptor, ionotropic, NMDA2B (epsilon 2) [informatics.jax.org]
- 12. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
- 13. The NMDA Receptor and Schizophrenia: From Pathophysiology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the neuroprotective effects of LY 274614 against other compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LY 274614's Performance Against Other Neuroprotective Compounds with Supporting Experimental Data.
In the landscape of neuroprotective agent development, the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, this compound, has demonstrated significant potential in preclinical models of excitotoxic neuronal injury. This guide provides a comparative evaluation of this compound's neuroprotective effects against other relevant compounds, supported by available experimental data. The focus is on providing a clear, data-driven comparison to aid in research and development decisions.
Mechanism of Action: Targeting Excitotoxicity
This compound exerts its neuroprotective effects by selectively blocking the NMDA subtype of glutamate (B1630785) receptors.[1] During pathological conditions such as ischemia or in neurodegenerative diseases, excessive glutamate release leads to the overactivation of NMDA receptors. This, in turn, causes a massive influx of calcium ions (Ca2+) into neurons, triggering a cascade of intracellular events that culminate in neuronal death—a process known as excitotoxicity. By competitively inhibiting the binding of glutamate to the NMDA receptor, this compound mitigates this downstream toxic cascade.
dot digraph "NMDA_Receptor_Excitotoxicity_Pathway" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Glutamate [label="Excess Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDA_R [label="NMDA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LY274614 [label="this compound", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="↑ Intracellular Ca²⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme_Activation [label="Enzyme Activation\n(e.g., Calpains, NOS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress\n(↑ ROS/RNS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Death [label="Neuronal Death", shape="octagon", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Glutamate -> NMDA_R [label="Activates"]; LY274614 -> NMDA_R [label="Blocks", style="dashed", color="#34A853", fontcolor="#34A853"]; NMDA_R -> Ca_Influx; Ca_Influx -> Enzyme_Activation; Ca_Influx -> Mito_Dysfunction; Enzyme_Activation -> Oxidative_Stress; Mito_Dysfunction -> Oxidative_Stress; Oxidative_Stress -> Apoptosis; Apoptosis -> Neuronal_Death; } .dot Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of this compound.
Comparative Efficacy of Neuroprotective Agents
To provide a comparative perspective, this section summarizes the neuroprotective effects of this compound alongside other NMDA and AMPA receptor antagonists in relevant preclinical models.
Animal Models of Excitotoxicity
A common and well-characterized model for studying excitotoxicity-mediated neurodegeneration is the intrastriatal injection of quinolinic acid, an NMDA receptor agonist. This model mimics some of the pathological features of neurodegenerative conditions like Huntington's disease. Another relevant model involves the direct intrastriatal infusion of NMDA.
Quantitative Data Summary
The following table summarizes the neuroprotective effects of this compound and comparator compounds in rodent models of excitotoxicity. The primary endpoint for comparison is the preservation of choline (B1196258) acetyltransferase (ChAT) activity, a marker for the health and function of cholinergic neurons which are vulnerable to excitotoxic insults.
| Compound | Class | Animal Model | Dosing Regimen | Primary Endpoint | Neuroprotective Effect | Reference |
| This compound | Competitive NMDA Antagonist | Rat, Intrastriatal NMDA or Quinolinic Acid | 2.5 - 20 mg/kg, i.p. | Choline Acetyltransferase (ChAT) Activity | Dose-dependent prevention of ChAT activity loss. | [1] |
| CGS 19755 (Selfotel) | Competitive NMDA Antagonist | Rat, Intrastriatal Quinolinic Acid | 10 - 30 mg/kg, i.p. | Lesion Volume / Neuronal Loss | Significant reduction in lesion size. | [2] |
| Perampanel | Non-competitive AMPA Antagonist | Rat, Traumatic Brain Injury | 5 mg/kg, p.o. | Neuronal Apoptosis, Oxidative Stress | Reduced neuronal apoptosis and oxidative stress. | [3] |
| Perampanel | Non-competitive AMPA Antagonist | Rat, Focal Cortical Ischemia (PVD) | 3 mg/kg, i.p. | Hippocampal Neurodegeneration | Significantly inhibited hippocampal neurodegeneration. | [4] |
Note: Direct head-to-head comparative studies of this compound with these specific compounds in the same experimental setup are limited. The data presented is compiled from separate studies utilizing similar models and endpoints.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Intrastriatal Injection of Excitotoxins (NMDA or Quinolinic Acid) in Rats
This protocol describes the in vivo model used to assess the neuroprotective effects of this compound against NMDA- or quinolinic acid-induced striatal lesions.
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Surgery: A small burr hole is drilled in the skull over the striatum at specific coordinates.
-
Excitotoxin Infusion: A microsyringe is used to slowly infuse a solution of either NMDA or quinolinic acid directly into the striatum.
-
Drug Administration: this compound (at doses ranging from 2.5 to 20 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) at a specified time relative to the excitotoxin infusion (e.g., 30 minutes prior).
-
Post-operative Care: Animals are allowed to recover and are monitored for any adverse effects.
-
Endpoint Analysis: After a predetermined survival period (e.g., 7 days), the animals are euthanized, and their brains are removed for biochemical analysis.
-
Biochemical Analysis: The striatal tissue is dissected and assayed for choline acetyltransferase (ChAT) activity. A reduction in the loss of ChAT activity in the drug-treated group compared to the vehicle-treated group indicates neuroprotection.[1]
dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Animal_Model [label="Animal Model Selection\n(e.g., Rat)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Stereotaxic Surgery &\nExcitotoxin Infusion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Drug Administration\n(this compound or Comparator)", fillcolor="#FBBC05", fontcolor="#202124"]; Post_Op [label="Post-Operative\nMonitoring & Care", fillcolor="#F1F3F4", fontcolor="#202124"]; Behavioral [label="Behavioral Testing\n(Optional)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Euthanasia [label="Euthanasia & Tissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Biochemical/Histological\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Statistical Analysis\n& Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Animal_Model -> Grouping; Grouping -> Surgery; Surgery -> Treatment; Treatment -> Post_Op; Post_Op -> Behavioral; Behavioral -> Euthanasia; Post_Op -> Euthanasia [style="dashed"]; Euthanasia -> Analysis; Analysis -> Data_Analysis; } .dot Caption: A generalized experimental workflow for evaluating the neuroprotective effects of a compound in vivo.
Conclusion
This compound demonstrates clear neuroprotective effects in preclinical models of NMDA receptor-mediated excitotoxicity. Its efficacy in preventing the loss of choline acetyltransferase activity highlights its potential for treating conditions where cholinergic neurons are compromised. While direct comparative data is sparse, the available evidence suggests that this compound is a potent neuroprotective agent within the class of NMDA receptor antagonists.
For future research, head-to-head studies comparing this compound with other NMDA and AMPA receptor antagonists under identical experimental conditions are warranted to definitively establish its relative efficacy. Furthermore, exploring its neuroprotective potential in a wider range of animal models of neurodegeneration will be crucial in delineating its therapeutic promise.
References
- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of quinolinic acid induced excitotoxic neurodegeneration in rat striatum by quantitative magnetic resonance imaging in vivo [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPAR Antagonist Perampanel Attenuates Traumatic Brain Injury Through Anti-Oxidative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Competitive AMPA Receptor Antagonist Perampanel Inhibits Ischemia-Induced Neurodegeneration and Behavioral Deficits in Focal Cortical Pial Vessel Disruption Stroke Model [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for LY 274614: A General Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for LY 274614 was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade chemical compounds of unknown specific hazards. It is imperative to obtain the official SDS from your supplier and consult with your institution's Environmental Health and Safety (EHS) office before handling or disposing of this material.[1][2][3] This guide provides a framework for safe handling but does not replace institution-specific protocols or the information contained within a substance-specific SDS.
This document provides essential safety and logistical information for the proper disposal of the research compound this compound. Adherence to these general procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hypothetical Data Summary for a Research Compound
The following table illustrates the type of quantitative data that should be sought in the official Safety Data Sheet for this compound. The values presented here are for illustrative purposes only and do not represent actual data for this compound.
| Property | Example Value / Information to Look For |
| Hazard Classification | GHS/OSHA categories (e.g., Acute Toxicity, Skin Irritant, etc.) |
| Physical State | Solid, Liquid, Gas |
| Solubility | Data on solubility in water and common organic solvents |
| Toxicity Data | LD50 (oral, dermal), LC50 (inhalation) |
| Exposure Limits | PEL (Permissible Exposure Limit), TLV (Threshold Limit Value) |
| Environmental Hazards | Aquatic toxicity data, persistence and degradability information |
| Reactivity | Information on chemical stability and incompatible materials[4] |
General Disposal Protocol for Research-Grade Compounds
This protocol outlines a detailed methodology for the safe disposal of a research chemical like this compound from a laboratory setting, assuming its specific hazards are not fully characterized.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Standard PPE: Always wear standard laboratory attire, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves when handling this compound or its waste.
-
Avoid Inhalation: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice as necessary.
Step 2: Waste Identification and Segregation
-
Identify Waste Streams: Identify all materials contaminated with this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, bench paper).
-
Spill cleanup materials.
-
-
Segregate Waste: Treat all waste containing this compound as hazardous chemical waste.[1] Do not mix this waste with general laboratory trash or other waste streams like biohazardous or radioactive waste unless specifically instructed by your EHS office.[5][6] Keeping waste streams separate prevents dangerous reactions and ensures proper disposal.[2][7]
Step 3: Container Selection and Labeling
-
Use Appropriate Containers: Collect all waste in a container that is compatible with the chemical and in good condition (i.e., no leaks or cracks).[2][5][8] For liquid waste, use a sealable, leak-proof container. The original product container can often be reused for waste.
-
Proper Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[6][9] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound Waste".
-
An estimate of the concentration and quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator or lab contact.
-
Step 4: Storage and Accumulation
-
Designated Storage: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[4][5]
-
Keep Containers Closed: Ensure the waste container is kept tightly sealed except when actively adding waste.[5][7][8] This prevents spills and the release of vapors.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[7]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, arrange for pickup through your institution's EHS chemical waste management program.[2][3] Follow your institution's specific procedures for requesting a waste pickup.
-
Do Not Use Drains or Trash: Never dispose of this compound down the sanitary sewer or in the regular trash.[4][7][10]
Step 6: Decontamination and Empty Container Disposal
-
Contaminated Labware: Dispose of grossly contaminated labware (glassware, pipette tips) as solid hazardous waste.[11]
-
Empty Containers: An empty container that held this compound must be managed carefully. For acutely toxic chemicals, containers must be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1][7] After proper decontamination, deface the original label and dispose of the container as directed by your EHS office.[1]
Experimental Workflows and Logical Relationships
The following diagram illustrates the general decision-making process for laboratory chemical waste disposal.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 3. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Hazardous Waste Management | Environmental Health & Safety [ehs.utk.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. acs.org [acs.org]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistics for Handling LY 274614
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like LY 274614 are paramount. Adherence to stringent safety protocols is crucial to protect laboratory personnel and the environment. This document provides a comprehensive guide to the personal protective equipment (PPE), operational plans, and disposal procedures for this compound, a potent compound that requires careful management.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a multi-layered approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Double-layered nitrile gloves | Full-coverage lab coat or disposable gown | N95 respirator or higher (e.g., PAPR) |
| Solution Preparation | Chemical splash goggles or face shield | Double-layered nitrile gloves | Full-coverage lab coat or disposable gown | Use within a certified chemical fume hood |
| In Vitro / In Vivo Dosing | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if performed in a well-ventilated area |
| Waste Disposal | Chemical splash goggles | Double-layered nitrile gloves | Full-coverage lab coat or disposable gown | Not generally required if handling sealed containers |
Note: Always inspect PPE for integrity before use and dispose of single-use items after handling the compound.
Operational Plan for Safe Handling
A systematic workflow is essential to ensure the safe handling of this compound from receipt to disposal. Engineering controls should be the primary means of exposure control, with PPE serving as a critical secondary barrier.
Engineering Controls:
-
Ventilation: All manipulations of solid this compound and concentrated solutions should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: For procedures with a high potential for aerosol generation, consider the use of a glove box or an isolator.
Procedural Steps:
-
Preparation: Designate a specific area within the laboratory for handling this compound. Ensure all necessary PPE and spill cleanup materials are readily available.
-
Weighing: Tare the balance with an empty, sealed container. Add the desired amount of this compound to the container within a fume hood or containment device.
-
Solubilization: Add the solvent to the sealed container and dissolve the compound with gentle agitation.
-
Handling Solutions: Use positive displacement pipettes for accurate and safe transfer of solutions.
-
Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure location, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and all contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables such as weighing paper, pipette tips, and gloves, should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Disposal Procedure:
-
Containerization: Use appropriate, leak-proof, and clearly labeled containers for each waste stream.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), and the date of accumulation.
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general lab traffic.
-
Pickup: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Diagrams
Caption: Operational Workflow for Handling this compound.
Caption: Waste Disposal Plan for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
